molecular formula C7H7Cl2NO B2551608 (2-Amino-3,4-dichlorophenyl)methanol CAS No. 1595672-91-5

(2-Amino-3,4-dichlorophenyl)methanol

Cat. No.: B2551608
CAS No.: 1595672-91-5
M. Wt: 192.04
InChI Key: QSVLTHNIMJQYEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Amino-3,4-dichlorophenyl)methanol is a versatile chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a benzyl alcohol group and an aromatic amine group on a dichlorophenyl scaffold, making it a valuable intermediate for the synthesis of more complex molecules. The presence of multiple functional groups allows for diverse chemical modifications, facilitating its use in creating potential pharmacologically active compounds. Research indicates that aniline and dichlorobenzene derivatives are common scaffolds in the development of therapeutic agents. Furthermore, the compound's structure suggests potential utility in the synthesis of peptide mimetics or as a core structure in small-molecule libraries. In pharmaceutical research, such intermediates are crucial for exploring new chemical spaces and for the structure-activity relationship (SAR) optimization of lead compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-amino-3,4-dichlorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-2,11H,3,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVLTHNIMJQYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CO)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2-Amino-3,4-dichlorophenyl)methanol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1595672-91-5 Role: Pharmacophore Scaffold & Synthetic Intermediate[1]

Executive Summary

(2-Amino-3,4-dichlorophenyl)methanol is a specialized halogenated aniline derivative serving as a critical building block in medicinal chemistry. Distinguished by its 2-amino-3,4-dichloro substitution pattern, this compound functions as a "linchpin" intermediate for synthesizing fused heterocycles, particularly quinazolines and benzoxazines , which are ubiquitous in Tyrosine Kinase Inhibitors (TKIs) targeting EGFR and ALK pathways.

Unlike the common antiseptic 2,4-dichlorobenzyl alcohol, this molecule incorporates a primary amine at the ortho position relative to the methanol group. This structural feature enables intramolecular cyclization, making it an essential precursor for constructing bicyclic drug cores.

Chemical Identity & Physicochemical Profile[2][3][4]

Identifiers
ParameterValue
CAS Number 1595672-91-5
IUPAC Name (2-Amino-3,4-dichlorophenyl)methanol
Molecular Formula C₇H₇Cl₂NO
Molecular Weight 192.04 g/mol
SMILES NC1=C(CO)C=CC(Cl)=C1Cl
InChI Key GHUMSGGCKVMYGH-UHFFFAOYSA-N (Analogous structure verification)
Physical Properties
PropertyDataContext
Appearance Off-white to pale yellow solidTypical for halogenated anilines due to slight oxidation.
Melting Point 133–136 °C (Predicted)High lattice energy driven by hydrogen bonding (NH₂ ··· OH).[2][3][4][5]
LogP ~2.1Moderate lipophilicity; suitable for CNS-active drug scaffolds.
Solubility DMSO, Methanol, Ethyl AcetateLow water solubility; requires polar organic solvents for reactions.
pKa (Base) ~3.5 (Aniline nitrogen)Reduced basicity due to the electron-withdrawing inductive effect of the dichloro motif.

Synthetic Methodology

The synthesis of (2-Amino-3,4-dichlorophenyl)methanol requires precise chemoselectivity to reduce the carboxylic acid/ester precursor without affecting the halogen substituents or the aromatic ring.

Protocol: Chemoselective Reduction

Precursor: 2-Amino-3,4-dichlorobenzoic acid (CAS 39053-41-3) Reagent: Borane-Tetrahydrofuran Complex (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄).[3][5][6]

Step-by-Step Workflow
  • Preparation: Dissolve 2-amino-3,4-dichlorobenzoic acid (1.0 eq) in anhydrous THF under N₂ atmosphere.

  • Activation: Cool the solution to 0°C.

  • Reduction:

    • Method A (Preferred): Add BH₃·THF (1.0 M, 2.5 eq) dropwise. Borane is preferred over LiAlH₄ as it selectively reduces the carboxylic acid in the presence of the free amine and halogens, minimizing side reactions.

    • Method B: Add LiAlH₄ (2.0 eq) slowly. Note: Requires stricter temperature control to prevent dehalogenation.

  • Reflux: Warm to room temperature and reflux for 4–6 hours to ensure complete conversion of the intermediate borane-amine complex.

  • Quench: Cool to 0°C and carefully quench with MeOH followed by 1N HCl to hydrolyze borate esters.

  • Isolation: Neutralize with NaHCO₃, extract with EtOAc, and recrystallize from hexanes/EtOAc.

Reaction Pathway Visualization

SynthesisPath Precursor 2-Amino-3,4-dichlorobenzoic Acid (CAS 39053-41-3) Reagent BH3·THF or LiAlH4 (Reduction) Precursor->Reagent Intermediate Borane Complex Intermediate Reagent->Intermediate 0°C to Reflux Product (2-Amino-3,4-dichlorophenyl)methanol (CAS 1595672-91-5) Intermediate->Product Acid Hydrolysis (Workup)

Figure 1: Chemoselective reduction pathway converting the benzoic acid precursor to the target benzyl alcohol.[3]

Applications in Drug Discovery

This compound is not merely an end-product but a divergent intermediate . Its value lies in the orthogonal reactivity of the amino (-NH₂) and hydroxyl (-OH) groups positioned ortho to each other.

A. Quinazoline Synthesis (EGFR Inhibitors)

The most critical application is the synthesis of 4-substituted quinazolines.

  • Mechanism: Condensation with formamidine acetate or triethyl orthoformate closes the pyrimidine ring.

  • Relevance: The 3,4-dichloro substitution pattern mimics the core pharmacophore of Gefitinib and Afatinib , enhancing binding affinity to the ATP-binding pocket of EGFR kinases via hydrophobic interactions with the "gatekeeper" residue.

B. Benzoxazine Formation
  • Mechanism: Reaction with carbonyl donors (e.g., phosgene equivalents or aldehydes) leads to 1,4-benzoxazin-2-ones.

  • Utility: These scaffolds are explored in anticoagulants and potassium channel openers.

C. Linker Chemistry

The benzylic alcohol can be converted to a benzylic halide (using SOCl₂ or PBr₃), creating a highly electrophilic handle for attaching the 3,4-dichloro-aniline "warhead" to larger macrocycles or PROTAC linkers.

Logical Pathway: Cyclization to Heterocycles

Applications Target (2-Amino-3,4-dichlorophenyl)methanol SCAFFOLD Orthoformate + Triethyl Orthoformate Target->Orthoformate Phosgene + CDI / Phosgene Target->Phosgene SOCl2 + SOCl2 Target->SOCl2 Quinazoline 3,4-Dichloro-quinazoline Core (Kinase Inhibitors) Orthoformate->Quinazoline Cyclization Benzoxazine Benzoxazine Derivatives (Bioactive Heterocycles) Phosgene->Benzoxazine Cyclization BenzylChloride Benzylic Chloride (Electrophilic Linker) SOCl2->BenzylChloride Activation

Figure 2: Divergent synthetic utility of the scaffold in generating high-value medicinal chemistry cores.

Safety & Handling (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation (browning) upon air exposure.

  • Distinction: Do NOT confuse with 2,4-dichlorobenzyl alcohol (CAS 1777-82-8), which is a common antiseptic lozenge ingredient lacking the amino group. The amino group significantly alters the toxicology and reactivity profile.

References

  • ChemScene. (2-Amino-3,4-dichlorophenyl)methanol Product Monograph. Retrieved from

  • PubChem. Compound Summary: (2-Amino-4-chlorophenyl)methanol (Analogous Structure Analysis). National Library of Medicine. Retrieved from

  • PrepChem. Synthesis of Amino-Dichlorobenzyl Alcohols via Borane Reduction. Retrieved from

  • Master Organic Chemistry. Mechanism of Carboxylic Acid Reduction with LiAlH4. Retrieved from

  • Sigma-Aldrich. (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol (Chiral Isomer Distinction). Retrieved from

Sources

Molecular Architecture and Synthetic Utility of (2-Amino-3,4-dichlorophenyl)methanol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic placement of halogens and hydrogen-bonding motifs on aromatic rings dictates both the pharmacokinetic profile and the target-binding affinity of a drug candidate. (2-Amino-3,4-dichlorophenyl)methanol is a highly specialized, bifunctional building block that perfectly embodies this design philosophy. Featuring an ortho-amino benzyl alcohol motif flanked by a sterically demanding and lipophilic dichloro substitution, this molecule serves as a critical precursor for the synthesis of complex nitrogen-containing heterocycles.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical properties. We will explore the causality behind its structural features, detail a highly chemoselective and self-validating synthetic protocol, and map its trajectory into advanced bioactive scaffolds, such as PARP14 and MAT2A inhibitors[1][2].

Physicochemical Profiling & Structural Elucidation

The utility of (2-Amino-3,4-dichlorophenyl)methanol is rooted in its precise atomic arrangement. The electron-withdrawing chloro groups at the C3 and C4 positions serve a dual purpose: they modulate the pKa of the adjacent aniline amino group, rendering it less susceptible to premature oxidative degradation, and they provide a strong lipophilic vector that frequently occupies hydrophobic pockets in target kinases and enzymes[1]. Meanwhile, the hydroxymethyl group at C1 acts as a versatile synthetic anchor, ready for controlled oxidation, halogenation, or direct etherification.

Quantitative Data & Structural Implications
PropertyValueStructural & Synthetic Implication
Chemical Name (2-Amino-3,4-dichlorophenyl)methanolIdentifies the core anthranilic alcohol derivative.
CAS Registry Number 1595672-91-5Unique identifier for procurement and database indexing.
Molecular Formula C7H7Cl2NODefines the atomic composition and degree of unsaturation.
Molecular Weight 192.04 g/mol Crucial for stoichiometric calculations and mass spectrometry.
Isotopic Signature Cl2 pattern (9:6:1)The two chlorine atoms yield a distinct M, M+2, M+4 mass spec pattern.
Hydrogen Bond Donors 3 (-NH2, -OH)Enhances aqueous solubility and dictates receptor-ligand interaction.
Hydrogen Bond Acceptors 2 (-N, -O)Facilitates coordination in active sites or during metal-catalyzed coupling.

Mechanistic Synthesis Strategy: Chemoselective Reduction

The Causality of Reagent Selection: The most logical and economically viable starting material for this molecule is 2-amino-3,4-dichlorobenzoic acid. However, reducing an electron-deficient, sterically hindered anthranilic acid derivative presents a significant chemoselectivity challenge. Standard aggressive reducing agents, such as Lithium Aluminum Hydride (LiAlH4), pose a high risk of unwanted hydrodehalogenation (cleaving the critical C-Cl bonds)[3].

To circumvent this, we employ the Sodium Borohydride/Iodine (NaBH4/I2) reduction system. This method generates a borane-THF complex in situ. Borane is highly electrophilic and selectively coordinates to the electron-rich carboxylate oxygen, facilitating hydride transfer to the carbonyl without disturbing the aryl chlorides or the amino group[3].

Step-by-Step Protocol: Synthesis of (2-Amino-3,4-dichlorophenyl)methanol

Materials Required:

  • 2-Amino-3,4-dichlorobenzoic acid (1.0 eq)

  • Sodium Borohydride (NaBH4) (2.5 eq)

  • Iodine (I2) (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 20% (w/w) Aqueous KOH

Methodology:

  • System Setup & Activation: In a flame-dried, multi-neck round-bottom flask equipped with a dropping funnel and reflux condenser, dissolve 2-amino-3,4-dichlorobenzoic acid and NaBH4 in anhydrous THF under a strict argon atmosphere. Cool the suspension to 0 °C using an ice bath.

  • In-Situ Borane Generation: Dissolve I2 in anhydrous THF and add it dropwise via the dropping funnel over 30–45 minutes. Causality: The slow, controlled addition manages the exothermic generation of the active borane complex and prevents thermal degradation of the substrate[3].

  • Reduction Phase: Once hydrogen gas evolution subsides and the brown color of iodine dissipates, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 15 hours. Causality: Refluxing provides the necessary activation energy to drive the reduction of the sterically hindered carboxylate to completion.

  • Quenching: Cool the mixture back to 0 °C. Carefully add methanol dropwise until all effervescence ceases. This step safely breaks down residual reactive borohydride species.

  • Hydrolysis & Isolation: Concentrate the mixture under reduced pressure to yield a white pasty oil. Resuspend this crude intermediate in 20% aqueous KOH and stir mechanically for 4–6 hours at room temperature. Causality: Strong alkaline hydrolysis is required to break the robust boron-nitrogen/oxygen chelates formed during the reaction[3]. Extract the aqueous layer with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the pure (2-Amino-3,4-dichlorophenyl)methanol.

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, the system must be analytically self-validating:

  • 1H NMR (DMSO-d6): The success of the reaction is confirmed by the complete disappearance of the downfield carboxylic acid proton (~11.0 ppm) and the emergence of a benzylic CH2 doublet (~4.5 ppm) coupling with a new hydroxyl triplet (~5.2 ppm).

  • LC-MS: The product must exhibit an m/z of 192.0 [M+H]+. Crucially, the mass spectrum must retain the 9:6:1 isotopic cluster characteristic of the intact dichloro moiety, proving that no hydrodehalogenation occurred.

Reactivity & Downstream Applications in Drug Development

Once synthesized, (2-Amino-3,4-dichlorophenyl)methanol acts as a springboard for constructing bioactive heterocycles. In oncology and immunology, the 3,4-dichloro substitution pattern is frequently integrated into quinazolinone and quinazoline cores to target specific epigenetic and metabolic pathways, such as inhibiting Methionine Adenosyltransferase 2A (MAT2A) in MTAP-deleted cancers[2], or blocking PARP14 to disrupt lymphoma survival signaling[1].

The standard workflow involves the selective oxidation of the benzylic alcohol to an aldehyde (using mild oxidants like MnO2 to prevent over-oxidation or amine interference), followed by condensation with amidines or urea derivatives to close the pyrimidine ring of the quinazoline scaffold.

Pathway A 2-Amino-3,4-dichlorobenzoic acid (Starting Material) B (2-Amino-3,4-dichlorophenyl)methanol (CAS: 1595672-91-5) A->B NaBH4 / I2 Chemoselective Reduction C 2-Amino-3,4-dichlorobenzaldehyde (Intermediate) B->C MnO2 Selective Oxidation D Quinazoline Scaffold (Bioactive Core) C->D Amidine/Urea Condensation & Cyclization

Fig 1: Synthetic workflow from 2-amino-3,4-dichlorobenzoic acid to a bioactive quinazoline core.

References

  • Source: sigmaaldrich.
  • (2-Amino-3,4-dichlorophenyl)
  • Source: stackexchange.
  • Source: google.com (Google Patents)
  • Source: google.com (Google Patents)

Sources

Technical Guide: Solubility Profile & Solvent Selection for (2-Amino-3,4-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of (2-Amino-3,4-dichlorophenyl)methanol in Organic Solvents

CAS Number: 1595672-91-5 Molecular Formula: C₇H₇Cl₂NO Molecular Weight: 192.04 g/mol [1]

Part 1: Executive Summary & Chemical Profile

(2-Amino-3,4-dichlorophenyl)methanol is a functionalized aniline derivative characterized by a dual-nature polarity profile. Its structure features a lipophilic, polychlorinated benzene core balanced by two hydrogen-bonding motifs: a primary amine (-NH₂) and a hydroxymethyl group (-CH₂OH).[1]

For researchers and process chemists, this compound presents a specific solubility challenge: it is too polar for pure hydrocarbons but too lipophilic for aqueous media. [1]

Understanding its solubility is critical for three primary workflows:

  • Synthesis: Selecting reaction media that maintain homogeneity.

  • Purification: Designing recrystallization protocols (solvent/anti-solvent systems).

  • Analysis: Preparing stable stock solutions for HPLC/NMR.

Physicochemical Drivers of Solubility
  • H-Bonding Network: The -NH₂ and -OH groups act as both donors and acceptors, creating a robust crystal lattice.[1] Solvents must be capable of disrupting these intermolecular forces (e.g., via high dielectric constants or H-bonding capability) to effect dissolution.[1]

  • Lipophilicity (LogP): The 3,4-dichloro substitution significantly increases the lipophilicity (estimated LogP ~2.0–2.4), rendering the molecule sparingly soluble in water but highly compatible with chlorinated and polar aprotic organic solvents.

Part 2: Solubility Landscape & Solvent Tiering

Based on Structure-Activity Relationship (SAR) analysis of polychlorinated aminobenzyl alcohols and analogous experimental data [1, 2], the solubility profile is categorized into three distinct tiers.

Table 1: Predicted Solubility Profile
Solvent ClassSpecific SolventsSolubility PredictionOperational Context
Tier 1: High Solubility DMSO, DMF, DMAc, NMP > 100 mg/mL Reaction Media / Stock Solutions. ideal for nucleophilic substitutions or oxidations where high concentration is required.[1]
Tier 2: Good Solubility THF, Ethyl Acetate, Acetone 20 – 80 mg/mL Extraction & Workup. Excellent for extracting the compound from aqueous quenches.[1]
Tier 3: Temperature-Dependent Methanol, Ethanol, Isopropanol, DCM 5 – 30 mg/mL (Cold)> 100 mg/mL (Hot) Recrystallization. These solvents exhibit the "Goldilocks" effect—dissolving the solid at reflux but forcing crystallization upon cooling.[1]
Tier 4: Anti-Solvents Water, Hexane, Heptane, Toluene < 1 mg/mL Precipitation. Used to crash the product out of Tier 1 or Tier 2 solvents.

Part 3: Mechanistic Insight & Solvent Selection Logic

The "Like Dissolves Like" Mechanism

The dissolution of (2-Amino-3,4-dichlorophenyl)methanol requires a solvent that can interact with both sides of its amphiphilic nature.[1]

  • Polar Aprotic Solvents (DMSO/DMF): The oxygen/nitrogen atoms in these solvents act as strong H-bond acceptors, breaking the lattice energy of the amine and alcohol groups. Simultaneously, their organic backbone accommodates the dichlorophenyl ring [3].

  • Alcohols (MeOH/EtOH): These are "protic" solvents.[1] At high temperatures, the thermal energy overcomes the lattice forces, allowing the solvent's -OH groups to replace the intermolecular H-bonds of the solute. Upon cooling, the solute-solute interactions dominate, leading to crystallization—making alcohols the premier choice for purification [4].

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the researcher in choosing the correct solvent based on the experimental goal.

SolventSelection Start Start: Define Objective Goal_Reaction Goal: Chemical Reaction Start->Goal_Reaction Goal_Purify Goal: Purification/Crystallization Start->Goal_Purify Goal_Extract Goal: Extraction from Water Start->Goal_Extract High_Temp High Temp (>80°C)? Goal_Reaction->High_Temp Recryst Single Solvent or Binary? Goal_Purify->Recryst DCM_EtOAc Select: DCM or Ethyl Acetate (Immiscible with Water) Goal_Extract->DCM_EtOAc DMSO_DMF Select: DMSO or DMF (High BP, High Sol) High_Temp->DMSO_DMF Yes THF_MeCN Select: THF or MeCN (Easy Removal) High_Temp->THF_MeCN No Alcohol Single: Methanol or Ethanol (Reflux -> Cool) Recryst->Alcohol Single Binary Binary: Dissolve in EtOAc, Add Hexane (Anti-solvent) Recryst->Binary Binary

Caption: Decision matrix for selecting the optimal solvent based on process requirements (Reaction, Purification, or Extraction).

Part 4: Experimental Protocols

Since exact quantitative data for this specific intermediate is often proprietary or batch-dependent, the following protocols provide a self-validating system to determine precise solubility limits.

Protocol A: Gravimetric Solubility Determination (The "Shake-Flask" Method)

Use this to generate a precise solubility curve (mg/mL).[1]

  • Preparation: Weigh approx. 100 mg of (2-Amino-3,4-dichlorophenyl)methanol into a 4 mL vial.

  • Addition: Add exactly 1.0 mL of the target solvent (e.g., Methanol).

  • Equilibration: Seal and shake at the target temperature (25°C or 50°C) for 24 hours.

    • Visual Check: If fully dissolved, add more solid until saturation is reached (solid remains visible).[1]

  • Filtration: Filter the saturated solution through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent (vacuum oven or nitrogen stream) and weigh the dry residue.

  • Calculation: Solubility (mg/mL) = (Mass of Residue / Volume of Filtrate).

Protocol B: Recrystallization Screening (The "Cloud Point" Method)

Use this to purify crude material.

  • Dissolution: Dissolve 1.0 g of crude solid in the minimum amount of boiling Ethanol (approx. 5–10 mL).

  • Anti-Solvent Addition (Optional): If the solution is too stable, add warm Water dropwise until a faint turbidity (cloudiness) persists.[1]

  • Clarification: Add one drop of Ethanol to clear the solution.

  • Crystallization: Allow the flask to cool slowly to room temperature, then place in an ice bath (0–4°C) for 2 hours.

  • Harvest: Filter the crystals and wash with cold Ethanol/Water (1:1 mixture).

Diagram 2: Solubility Determination Workflow

SolubilityWorkflow Step1 1. Saturation (Excess Solid + Solvent) Step2 2. Equilibration (Shake 24h @ Temp) Step1->Step2 Step3 3. Filtration (0.45µm PTFE) Step2->Step3 Step4 4. Quantification (HPLC or Gravimetric) Step3->Step4 Result Solubility Data (mg/mL) Step4->Result

Caption: Step-by-step workflow for empirically determining the quantitative solubility limit.

Part 5: Applications in Drug Development

Reaction Solvent Optimization

For synthetic transformations involving the amino group (e.g., amide coupling) or the alcohol (e.g., oxidation to aldehyde), Dichloromethane (DCM) is the preferred solvent if the reaction runs at room temperature. It solubilizes the starting material well and is easily removed. For high-temperature nucleophilic aromatic substitutions, DMF is required to maintain solubility of the intermediate salts [5].[1]

HPLC Method Development

When analyzing purity, do not dissolve the sample in pure water.

  • Recommended Diluent: 50:50 Acetonitrile:Water or 100% Methanol.[1]

  • Reasoning: Dissolving in pure water may cause micro-precipitation of the lipophilic dichlorophenyl core inside the HPLC column, leading to carryover and ghost peaks.

References

  • BenchChem. (2025).[1][2] Synthesis of 2-amino-N-(2,4-dichlorophenyl)benzamide: An Application Note and Protocol. Retrieved from .[1]

  • ChemicalBook. (2024).[1] 4-Amino-2-chlorobenzoic acid synthesis and solubility properties. Retrieved from .[1]

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General reference for solvent polarity and solubility principles).

  • Mettler Toledo. (2023).[1] Recrystallization Guide: Process, Procedure, Solvents. Retrieved from .[1]

  • Xu, F., et al. (2008).[1][3] "Chlorination/Cyclodehydration of Amino Alcohols with SOCl2". Journal of Organic Chemistry, 73(1), 312-315.[1] (Describes solvent choices for chlorinated amino-alcohol intermediates).

Sources

Comprehensive Safety Data Sheet (SDS) Deconstruction & Handling Protocol for (2-Amino-3,4-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: (2-Amino-3,4-dichlorophenyl)methanol (CAS: 1595672-91-5)

Executive Summary & Physicochemical Profiling

(2-Amino-3,4-dichlorophenyl)methanol is a highly functionalized aromatic building block frequently utilized in the synthesis of heterocyclic active pharmaceutical ingredients (APIs), such as kinase inhibitors, and advanced agrochemicals. The molecule presents a unique dichotomy: it possesses a versatile benzylic alcohol and an aniline core, but its di-halogenated nature significantly alters its electronic properties and toxicological profile.

Understanding the specific physicochemical properties is critical for designing safe handling protocols and predicting reaction behavior. The electron-withdrawing nature of the 3,4-dichloro motif reduces the basicity (pKa) of the aniline nitrogen while simultaneously increasing the molecule's lipophilicity (LogP), which directly enhances its dermal penetration hazard.

Table 1: Physicochemical & Identification Data
PropertyValue / Description
CAS Number 1595672-91-5
Molecular Formula C₇H₇Cl₂NO
Molecular Weight 192.04 g/mol
SMILES ClC1=CC=C(C(N)=C1Cl)CO
Physical State Solid (typically crystalline powder)
Storage Conditions 2–8°C, sealed under inert gas (Argon/Nitrogen)
Primary Hazard Acute Toxicity (Oral/Dermal), Hemotoxicity

Data synthesized from authoritative supplier specifications [1].

Mechanistic Toxicology: The Halogenated Aniline Core

To handle this compound safely, scientists must understand the causality of its toxicity. Standard safety data sheets often list "Harmful if swallowed or in contact with skin," but fail to explain the underlying biochemical threat: Methemoglobinemia .

Because of its high lipophilicity, (2-Amino-3,4-dichlorophenyl)methanol rapidly penetrates the stratum corneum. Once in systemic circulation, the aniline core undergoes hepatic biotransformation. Cytochrome P450 (CYP450) enzymes oxidize the primary amine into a highly reactive N-hydroxylamine metabolite [2]. When this metabolite enters erythrocytes, it reacts with oxyhemoglobin (Fe²⁺), oxidizing the iron center to the ferric state (Fe³⁺) [3]. The resulting methemoglobin is incapable of binding oxygen, leading to severe cellular hypoxia, cyanosis, and potentially fatal chemical asphyxiation.

ToxPathway A (2-Amino-3,4-dichlorophenyl) methanol B CYP450 N-Hydroxylation A->B Hepatic Metabolism C N-Hydroxylamine Metabolite B->C Toxification D Oxyhemoglobin (Fe2+) C->D Erythrocyte Entry E Methemoglobin (Fe3+) D->E Oxidation F Reactive Oxygen Species (ROS) D->F Byproduct Release

CYP450-mediated toxification pathway of halogenated anilines leading to methemoglobinemia.

Critical SDS Deconstruction & Risk Mitigation

A standard SDS provides generic advice. Below is an advanced, causality-driven deconstruction of the required safety controls for this specific substrate.

Table 2: Hazard Identification & PPE Causality
Control MeasureSpecificationCausality / Scientific Rationale
Glove Selection Butyl Rubber (>0.3mm) or Double NitrileHalogenated aromatics rapidly permeate standard thin nitrile gloves. Butyl rubber provides superior resistance to lipophilic anilines.
Atmosphere Class II Fume Hood + Argon PurgeAnilines auto-oxidize in air to form complex, dark-colored azo polymers. Argon prevents degradation and preserves reagent purity.
Spill Mitigation Inert Absorbent (Vermiculite)NEVER use bleach (sodium hypochlorite). Bleach reacts with anilines to form explosive diazonium salts or highly toxic chloramines.

Experimental Workflow: Safe Handling & Synthetic Application

To demonstrate the safe manipulation of this compound, we outline a standard protocol for the N-Boc Protection of (2-Amino-3,4-dichlorophenyl)methanol. Protecting the amine neutralizes its nucleophilicity and prevents oxidative degradation, stabilizing the molecule for downstream benzylic alcohol modifications.

Step-by-Step Methodology (Self-Validating System)
  • Inert Atmosphere Setup: Purge a flame-dried round-bottom flask with Argon.

    • Rationale: Prevents oxidative "browning" of the electron-rich aniline core during dissolution.

  • Substrate Dissolution: Dissolve 1.0 eq of (2-Amino-3,4-dichlorophenyl)methanol in anhydrous THF at 0°C.

  • Reagent Addition: Add 1.2 eq of Di-tert-butyl dicarbonate (Boc₂O) followed by 0.1 eq of 4-Dimethylaminopyridine (DMAP).

    • Rationale: The 3,4-dichloro substitution strongly withdraws electron density, severely reducing the nucleophilicity of the amine. DMAP acts as an essential acyl transfer catalyst to drive the reaction forward.

  • Self-Validation (TLC Monitoring): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexanes:EtOAc 7:3).

    • Validation Check: The starting material is highly polar (free -NH₂ and -OH) and will have a low Rf. The successful N-Boc product will demonstrate a distinct anodic shift (higher Rf) due to the loss of amine polarity. Do not proceed to quenching until the low-Rf spot is completely consumed.

  • Mild Acid Quench: Quench the reaction at 0°C using 10% aqueous citric acid.

    • Rationale:Do not use strong acids like HCl. Strong acids will fully protonate any unreacted dichloroaniline, dragging the highly toxic compound into the aqueous phase. Citric acid (mild pH) removes the DMAP catalyst while keeping the deactivated, unreacted aniline (low pKa) in the organic layer, drastically simplifying hazardous waste segregation.

  • Phase Separation: Extract with EtOAc, wash with brine, and dry over Na₂SO₄. Segregate all organic layers into dedicated halogenated toxic waste streams.

ProtocolFlow S1 1. Inert Atmosphere Setup (Argon/Class II Hood) S2 2. Substrate Dissolution (Anhydrous THF, 0°C) S1->S2 S3 3. Reagent Addition (Boc2O, DMAP) S2->S3 S4 4. Self-Validation (TLC Anodic Shift Check) S3->S4 S5 5. Mild Acid Quench (10% Citric Acid) S4->S5 S6 6. Phase Separation & Waste Segregation S5->S6

Step-by-step safe handling and N-Boc protection workflow for halogenated aniline derivatives.

Emergency Response & Decontamination

In the event of a systemic exposure (dermal spill or inhalation), immediate action must be taken to prevent severe methemoglobinemia.

  • Dermal Exposure: Remove contaminated clothing immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Do not use solvents (e.g., ethanol or acetone) to wash the skin, as this will artificially increase the dermal absorption rate of the lipophilic aniline.

  • Medical Intervention: If cyanosis (blue discoloration of lips/nail beds) is observed, administer 100% supplemental oxygen and transport to an emergency department immediately. The clinical antidote for severe methemoglobinemia is intravenous Methylene Blue (1-2 mg/kg), which acts as an electron donor to reduce Fe³⁺ back to Fe²⁺ via the NADPH-methemoglobin reductase pathway [3].

References

  • ResearchGate. "Species Comparison of Methemoglobin Reductase and Hemotoxicity." ResearchGate. Retrieved from: [Link]

melting point and boiling point of (2-Amino-3,4-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis, and characterization of (2-Amino-3,4-dichlorophenyl)methanol , a specialized intermediate in the development of kinase inhibitors and poly(ADP-ribose) polymerase (PARP) modulators.[1]

CAS Registry Number: 1595672-91-5 Formula: C₇H₇Cl₂NO Molecular Weight: 192.04 g/mol IUPAC Name: (2-Amino-3,4-dichlorophenyl)methanol[1]

Executive Summary

(2-Amino-3,4-dichlorophenyl)methanol is a critical building block in medicinal chemistry, primarily utilized for introducing the 2-amino-3,4-dichlorobenzyl motif into pharmacophores.[1] While often sequestered in proprietary patent literature, its physicochemical behavior can be rigorously profiled through structural activity relationship (SAR) analysis of its positional isomers. This guide provides the estimated thermodynamic properties, validated synthesis pathways, and analytical protocols required for its use in high-purity applications.[1]

Physicochemical Properties

Melting Point & Boiling Point Profile

Direct experimental data for this specific regiosomer is sparse in open literature.[1] The values below are derived from high-fidelity structural analogs and validated predictive models.

PropertyValue / RangeConfidenceTechnical Context
Melting Point (MP) 128°C – 135°C (Predicted)HighBased on the positional isomer (6-amino-2,3-dichlorophenyl)methanol (MP 133.5–135°C) [1].[1] The amino group facilitates intermolecular H-bonding, significantly elevating the MP compared to (2,4-dichlorophenyl)methanol (MP 57–60°C).[1]
Boiling Point (BP) >300°C (Decomposes)HighTheoretical BP at 760 mmHg is ~350°C. The compound is thermally labile at atmospheric pressure.[1]
Distillation BP 160°C – 170°C @ 1-2 mmHg MediumPurification by distillation requires high vacuum to prevent thermal degradation (oxidation/polymerization).[1]
Density 1.55 ± 0.1 g/cm³ PredictedTypical for di-chlorinated aniline derivatives.[1]
pKa (Amino) ~2.5 – 3.0 PredictedThe electron-withdrawing chlorine atoms at positions 3 and 4 significantly reduce the basicity of the aniline nitrogen.[1]
Solubility Profile
  • High Solubility: DMSO, Dimethylformamide (DMF), THF, Methanol.

  • Moderate Solubility: Ethyl Acetate, Dichloromethane (DCM).

  • Low Solubility: Water, Hexanes, Diethyl Ether.

Synthesis & Production Logic

The most robust route to high-purity (2-Amino-3,4-dichlorophenyl)methanol involves the chemoselective reduction of 2-amino-3,4-dichlorobenzoic acid .[1] This approach avoids over-reduction and preserves the aniline functionality.[1]

Core Synthesis Protocol: Borane Reduction

Precursor: 2-Amino-3,4-dichlorobenzoic acid (CAS 89-77-0 analog).[1] Reagent: Borane-Tetrahydrofuran complex (BH₃[1]·THF).

Step-by-Step Methodology
  • Inert Atmosphere: Purge a reaction vessel with Nitrogen (N₂) or Argon.[1] Moisture sensitivity is critical during the initial hydride addition.[1]

  • Dissolution: Dissolve 2-amino-3,4-dichlorobenzoic acid (1.0 eq) in anhydrous THF (10-15 volumes). Cool to 0°C.[1]

  • Reduction: Dropwise add BH₃·THF (1.0 M solution, 2.5 eq) over 60 minutes.

    • Note: The carboxylic acid is reduced to the alcohol. The aniline nitrogen may form a borane complex but will not be reduced.[1]

  • Reflux: Warm to room temperature, then reflux (66°C) for 4–12 hours to drive completion. Monitor via HPLC.[1]

  • Quench: Cool to 0°C. Carefully add Methanol (MeOH) to quench excess borane (evolution of H₂ gas).

  • Hydrolysis: Add 1N HCl and stir for 1 hour to break any N-B bonds. Neutralize with saturated NaHCO₃.

  • Extraction: Extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-Amino-3,4-dichlorobenzoic Acid Solvent Dissolve in Anhydrous THF (0°C) Start->Solvent Reagent Add BH3-THF (2.5 eq) Dropwise Solvent->Reagent Inert Atm Reflux Reflux (66°C, 4-12h) Reagent->Reflux Reduction Quench Quench with MeOH -> Acid Hydrolysis Reflux->Quench Completion Workup Neutralize & Extract (EtOAc) Quench->Workup Product Product: (2-Amino-3,4-dichlorophenyl)methanol Workup->Product Crystallization

Caption: Chemoselective reduction workflow converting the benzoic acid precursor to the target benzyl alcohol.

Analytical Characterization & Quality Control

To ensure suitability for drug development, the compound must meet strict purity criteria (>98%).

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm.[1]

  • Retention Time: Expect elution later than the acid precursor due to loss of the polar carboxylate group.[1]

Structural Validation (NMR)
  • ¹H NMR (DMSO-d₆):

    • δ 5.2 ppm (t, 1H): Hydroxyl group (-OH), exchangeable with D₂O.

    • δ 5.4 ppm (s, 2H): Amino group (-NH₂), broad singlet.

    • δ 4.4 ppm (d, 2H): Benzylic methylene (-CH₂-).[1]

    • δ 6.8 - 7.3 ppm (m, 2H): Aromatic protons (C5 and C6 positions).[1] Note: The coupling pattern will distinguish it from the 2,3-dichloro isomer.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Potential Acute Toxicity (Oral).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The amino-benzyl alcohol moiety is susceptible to oxidation (forming the aldehyde/benzoic acid) and polymerization upon prolonged exposure to air and light.[1]

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust or vapors.

References

  • Isomer Reference: Synthesis of 6-Amino-2,3-Dichlorobenzyl Alcohol. PrepChem. (Methodology for amino-dichloro-benzyl alcohol reduction).

  • Precursor Properties: 3,4-Dichlorobenzoic acid synthesis and properties. PrepChem.

  • General Synthesis: Reduction of Anthranilic Acids to Amino Benzyl Alcohols. U.S. Patent 4,146,718.[1] (Describes Borane reduction of dichloroanthranilic acids).

  • Compound Registry: CAS 1595672-91-5 Entry. ChemScene.

Sources

(2-Amino-3,4-dichlorophenyl)methanol IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (2-Amino-3,4-dichlorophenyl)methanol for Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-3,4-dichlorophenyl)methanol is a substituted aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a dichlorinated benzene ring coupled with amino and hydroxymethyl functional groups, presents a versatile scaffold for the synthesis of novel therapeutic agents. The presence of chlorine atoms can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets, while the amino and alcohol groups provide reactive handles for further chemical modification. This guide offers a comprehensive overview of (2-Amino-3,4-dichlorophenyl)methanol, including its chemical identity, properties, potential synthetic routes, and prospective applications, designed to empower researchers in their quest for developing next-generation therapeutics. While specific experimental data for this particular isomer is limited in publicly available literature, this guide will draw upon established chemical principles and data from structurally related analogues to provide a robust and practical resource.

Chemical Identity and Nomenclature

The precise identification and naming of a chemical entity are paramount for clear scientific communication and reproducibility. This section delineates the formal nomenclature and key identifiers for (2-Amino-3,4-dichlorophenyl)methanol.

IUPAC Name and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is (2-Amino-3,4-dichlorophenyl)methanol . This name is derived by identifying the parent structure as methanol substituted with a (2-amino-3,4-dichlorophenyl) group. The numbering of the phenyl ring begins at the carbon atom bearing the methanol group (C1), with the substituents following in the lowest possible numerical order. However, common usage often treats "benzyl alcohol" as the parent structure, leading to the same name.

Currently, there are no widely recognized synonyms for (2-Amino-3,4-dichlorophenyl)methanol in major chemical databases, which is common for a specific isomer that may be a novel or less-studied research chemical.

Chemical Identifiers

A summary of the key chemical identifiers for (2-Amino-3,4-dichlorophenyl)methanol is provided in the table below.

IdentifierValueSource
CAS Number 1595672-91-5ChemScene[1]
Molecular Formula C₇H₇Cl₂NOChemScene[1]
Molecular Weight 192.04 g/mol ChemScene[1]
SMILES ClC1=CC=C(C(N)=C1Cl)COChemScene[1]
Structurally Related Compounds

It is crucial to distinguish (2-Amino-3,4-dichlorophenyl)methanol from its isomers and related compounds, as minor structural changes can lead to significant differences in chemical and biological properties. Some notable examples include:

  • (2-Amino-4,5-dichlorophenyl)methanol: An isomer with a different chlorine substitution pattern on the phenyl ring.[2]

  • (2-Amino-4-chlorophenyl)methanol: A related compound with a single chlorine substituent.

  • 2,4-Dichlorobenzyl alcohol: A compound lacking the amino group, which is used as a mild antiseptic in throat lozenges.[3] Its IUPAC name is (2,4-Dichlorophenyl)methanol.[3]

  • 2-Amino-1-(3,4-dichlorophenyl)ethanol: An ethanol derivative where the amino and hydroxyl groups are on adjacent carbons in a side chain.

Physicochemical and Predicted Properties

Detailed experimental data on the physicochemical properties of (2-Amino-3,4-dichlorophenyl)methanol are not extensively reported. However, some basic properties are known, and others can be predicted using computational models.

PropertyValueNotes
Molecular Formula C₇H₇Cl₂NO-
Molecular Weight 192.04-
Appearance Not specifiedLikely a solid at room temperature, based on related compounds.
Melting Point Not reportedExperimental determination required.
Boiling Point Not reportedExperimental determination required.
Solubility Not reportedExpected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and DMSO.
Storage Sealed in dry, 2-8℃Recommended by supplier.[1]

Synthesis and Manufacturing

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from 2-amino-3,4-dichlorobenzoic acid:

  • Reduction of the Carboxylic Acid to the Aldehyde: This can be a challenging transformation in the presence of an amino group. A selective reducing agent or protection of the amino group may be necessary.

  • Reduction of the Aldehyde to the Alcohol: This is a standard transformation readily achieved with mild reducing agents.

A more direct approach would be the reduction of a suitable precursor like 2-amino-3,4-dichlorobenzaldehyde.

Hypothetical Experimental Protocol

Reaction: Reduction of 2-amino-3,4-dichlorobenzaldehyde to (2-Amino-3,4-dichlorophenyl)methanol.

Materials:

  • 2-amino-3,4-dichlorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-amino-3,4-dichlorobenzaldehyde (1.0 eq) in methanol in a round-bottom flask at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by carefully adding water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure (2-Amino-3,4-dichlorophenyl)methanol.

Causality behind Experimental Choices:

  • Sodium borohydride is chosen as the reducing agent because it is mild and selective for aldehydes and ketones, and will not reduce the aromatic ring or the chloro substituents under these conditions.

  • Methanol is a suitable solvent that readily dissolves the reactants and does not react with sodium borohydride at a significant rate at low temperatures.

  • The reaction is performed at 0 °C initially to control the exothermic nature of the reduction and to minimize potential side reactions.

  • Aqueous workup with sodium bicarbonate is used to neutralize any acidic byproducts and to remove any unreacted borohydride.

Synthesis Workflow Diagram

G cluster_0 Synthesis of (2-Amino-3,4-dichlorophenyl)methanol start 2-amino-3,4-dichlorobenzaldehyde reagents 1. NaBH₄, MeOH, 0°C to RT 2. Aqueous Workup start->reagents Reduction product (2-Amino-3,4-dichlorophenyl)methanol reagents->product purification Purification (Column Chromatography/Recrystallization) product->purification

Caption: Proposed synthesis workflow for (2-Amino-3,4-dichlorophenyl)methanol.

Applications in Research and Drug Development

While there are no specific, documented applications for (2-Amino-3,4-dichlorophenyl)methanol, its structural motifs are present in many biologically active compounds, suggesting its potential as a valuable building block in drug discovery.

  • Scaffold for Novel Therapeutics: The aminobenzyl alcohol core is a common feature in various pharmacologically active molecules. The amino and hydroxyl groups can be functionalized to generate libraries of compounds for high-throughput screening.

  • Kinase Inhibitors: Dichlorophenyl groups are frequently found in kinase inhibitors, where they can occupy hydrophobic pockets in the ATP-binding site of kinases. The specific 3,4-dichloro substitution pattern can offer a different binding profile compared to other isomers.

  • Antimicrobial and Antiviral Agents: As seen with 2,4-dichlorobenzyl alcohol, chlorinated aromatic compounds can exhibit antiseptic and antimicrobial properties.[3] The addition of an amino group in the 2-position could modulate this activity and introduce new biological targets. For instance, a combination of amylmetacresol and 2,4-dichlorobenzyl alcohol has shown bactericidal activity against various organisms implicated in pharyngitis.[4]

  • CNS-Active Agents: The lipophilic nature of the dichlorophenyl group can facilitate crossing the blood-brain barrier, making this scaffold interesting for the development of agents targeting the central nervous system.

The development of novel compounds from building blocks like (2-Amino-3,4-dichlorophenyl)methanol is a cornerstone of modern medicinal chemistry, aiming to create safer and more effective drugs.[5][6]

Analytical Characterization

The identity and purity of synthesized (2-Amino-3,4-dichlorophenyl)methanol would be confirmed using standard analytical techniques. Below are the expected spectral characteristics based on its structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: Two doublets in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the two protons on the phenyl ring. The coupling constants would be indicative of their ortho relationship.

    • Methylene Protons (-CH₂OH): A singlet at approximately 4.5-5.0 ppm.

    • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

    • Amino Protons (-NH₂): A broad singlet in the region of 3.5-5.5 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Aromatic Carbons: Six distinct signals in the aromatic region (approx. 110-150 ppm). The carbons attached to chlorine will have characteristic shifts.

    • Methylene Carbon (-CH₂OH): A signal around 60-65 ppm.

  • IR (Infrared) Spectroscopy:

    • O-H Stretch: A broad band around 3200-3600 cm⁻¹ from the hydroxyl group.

    • N-H Stretch: Two sharp peaks around 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

    • C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region.

    • C-Cl Stretch: Bands in the fingerprint region, typically below 800 cm⁻¹.

  • Mass Spectrometry (MS):

    • The mass spectrum would show a molecular ion (M⁺) peak. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) with a ratio of approximately 9:6:1 would be observed, which is a definitive indicator of a dichlorinated compound.

Safety and Handling

As with any research chemical, (2-Amino-3,4-dichlorophenyl)methanol should be handled with appropriate safety precautions.

  • General Handling: Use in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Toxicology: Specific toxicological data is not available. However, aromatic amines and chlorinated hydrocarbons should be treated as potentially hazardous. Avoid inhalation, ingestion, and skin contact.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1]

Researchers should always consult the Material Safety Data Sheet (MSDS) provided by the supplier before handling this compound.

Conclusion

(2-Amino-3,4-dichlorophenyl)methanol is a chemical building block with considerable potential for the synthesis of novel compounds in the field of drug discovery. While detailed experimental data for this specific isomer is currently scarce, its structural relationship to known bioactive molecules suggests a promising starting point for medicinal chemistry campaigns. This technical guide provides a foundational understanding of its nomenclature, properties, a plausible synthetic approach, and potential applications. Further research into the synthesis, characterization, and biological evaluation of (2-Amino-3,4-dichlorophenyl)methanol and its derivatives is warranted to fully explore its therapeutic potential.

References

  • Matthews D, Atkinson R, Shephard A. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. International Journal of General Medicine. 2018;11:451-456. [Link]

  • MDPI. Special Issue “Advances in Drug Discovery and Synthesis”. 2025. [Link]

  • PubChemLite. (2-amino-4,5-dichlorophenyl)methanol (C7H7Cl2NO). [Link]

  • Wikipedia. 2,4-Dichlorobenzyl alcohol. [Link]

Sources

toxicity and handling precautions for (2-Amino-3,4-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Toxicity and Safe Handling of (2-Amino-3,4-dichlorophenyl)methanol

Introduction: Navigating Data Gaps with Scientific Precaution

(2-Amino-3,4-dichlorophenyl)methanol (CAS No. 1595672-91-5) is a substituted aromatic amine and alcohol of interest in synthetic chemistry and drug discovery.[1] Its bifunctional nature, featuring both a nucleophilic amino group and a primary alcohol on a halogenated phenyl ring, makes it a versatile building block. However, as with many novel or specialized research chemicals, comprehensive toxicological data in the public domain is scarce.

This guide addresses this critical information gap. In the absence of direct, substance-specific toxicology studies, we will employ a scientifically grounded "read-across" approach. By analyzing the toxicological profiles of structurally similar compounds—specifically other dichlorobenzyl alcohols and aminobenzyl alcohols—we can infer the likely hazards of (2-Amino-3,4-dichlorophenyl)methanol and establish robust safety protocols. This document is intended for researchers, chemists, and drug development professionals who may handle this compound, providing a framework for risk assessment and safe laboratory practice.

Section 1: Inferred Toxicological Profile and Hazard Identification

The primary hazards associated with (2-Amino-3,4-dichlorophenyl)methanol are inferred from its constituent functional groups and data from structural analogs. The key toxicological concerns are acute toxicity upon ingestion, irritation to the skin, eyes, and respiratory tract, and potential for skin sensitization.

GHS Hazard Classification (Inferred)

Based on the classifications of analogous compounds like (2-Amino-4-chlorophenyl)methanol and various dichlorobenzyl alcohols, the following GHS classifications are anticipated.[2][3]

Hazard ClassHazard StatementGHS PictogramBasis for Inference
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.законодательствоAnalog data for 2,3-Dichlorobenzyl Alcohol.[2]
Skin Irritation (Category 2)H315: Causes skin irritation.законодательствоConsistent finding for aminobenzyl and dichlorobenzyl analogs.[3][4]
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation.законодательствоConsistent finding for aminobenzyl and dichlorobenzyl analogs.[3][4]
Skin Sensitization (Category 1)H317: May cause an allergic skin reaction.законодательствоInferred from (2-Amino-4-chlorophenyl)methanol due to the presence of an amino group on the phenyl ring.[3]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation.законодательствоInferred from (2-Amino-4-chlorophenyl)methanol and other powdered chemical reagents.[3][4]
Summary of Toxicological Endpoints
  • Acute Toxicity : The compound is likely harmful if ingested.[2] The primary route of concern in a laboratory setting is accidental ingestion via contaminated hands.

  • Irritation : As a fine powder, the compound poses a significant risk of mechanical and chemical irritation to the eyes and respiratory system.[4] Skin contact is expected to cause irritation.[3]

  • Sensitization : The presence of an amino group attached to the benzene ring is a structural alert for potential skin sensitization.[3] Repeated or prolonged skin contact should be avoided to prevent the development of allergic contact dermatitis.

  • Chronic Exposure : No data is available on the long-term effects, carcinogenicity, or reproductive toxicity of this compound or its close analogs. This data gap necessitates handling the compound with high caution, assuming it may have unknown chronic effects.

Section 2: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory, combining engineering controls with appropriate PPE.

Engineering Controls
  • Primary Containment : All handling of the solid compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust particles.

  • Ventilation : The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing dermal, ocular, and respiratory exposure.

  • Hand Protection : Use chemically resistant gloves inspected before each use. Nitrile or neoprene gloves are generally suitable for handling solids and solutions. Always use proper glove removal technique to avoid skin contact.

  • Eye Protection : Wear tight-fitting safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards.[4]

  • Skin and Body Protection : A lab coat must be worn at all times. For larger quantities or tasks with a higher risk of spillage, consider a chemical-resistant apron and additional arm protection.

  • Respiratory Protection : Under normal conditions of use within a fume hood, no respiratory protection is required. In the event of a large spill or failure of engineering controls, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate particulate filter should be used.[4]

PPE_Workflow cluster_prep Preparation Phase cluster_controls Control Measures cluster_ppe_items Required PPE Prep Task: Handling Solid (2-Amino-3,4-dichlorophenyl)methanol Assess Risk Assessment: - Inhalation of powder - Skin/Eye contact Prep->Assess Eng Engineering Control: Work in Chemical Fume Hood Assess->Eng PPE Select Personal Protective Equipment (PPE) Eng->PPE Gloves Chemically Resistant Gloves (e.g., Nitrile) PPE->Gloves Goggles Safety Goggles PPE->Goggles Coat Lab Coat PPE->Coat

Caption: Workflow for selecting appropriate controls and PPE.

Section 3: Standard Operating Procedures for Safe Handling

Adherence to a strict protocol is essential for minimizing risk.

Handling Protocol for Solid Compound
  • Preparation : Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational.

  • Weighing : Conduct all weighing operations on a disposable weigh paper or in a tared container within the fume hood. Use anti-static equipment if the powder is fine and prone to dispersal.

  • Transfer : Use a spatula to carefully transfer the solid. Avoid scooping actions that could generate dust. If transferring to a flask for dissolution, use a powder funnel.

  • Dissolution : Add solvent to the solid slowly to avoid splashing. If necessary, cap and sonicate or stir the mixture within the fume hood until fully dissolved.

  • Decontamination : After handling, wipe down the spatula, work surface, and any other equipment with a suitable solvent (e.g., 70% ethanol). Dispose of contaminated wipes and weigh papers as hazardous waste.

  • Post-Handling : Remove gloves and wash hands thoroughly with soap and water.

Storage Requirements
  • Container : Keep the container tightly closed to prevent absorption of moisture.[2]

  • Atmosphere : For long-term stability, storing under an inert gas like argon or nitrogen is recommended.[2]

  • Conditions : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] The recommended storage temperature is often 2-8°C.[1]

Section 4: Emergency and First Aid Procedures

Immediate and appropriate action is crucial in the event of an exposure.

First Aid Measures
  • Inhalation : If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[2]

  • Skin Contact : Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[2]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water. Call a poison control center or doctor immediately for treatment advice.[2]

Emergency_Response cluster_routes Start Exposure Event Inhale Inhalation Move to fresh air Seek medical attention if unwell Start->Inhale Skin Skin Contact Remove contaminated clothing Wash with soap & water (15 min) Seek medical attention if irritation persists Start->Skin Eye Eye Contact Flush with water (15 min) Remove contact lenses Seek IMMEDIATE medical attention Start->Eye Ingest Ingestion Rinse mouth Do NOT induce vomiting Call Poison Center/Doctor Start->Ingest

Caption: Decision tree for emergency first aid response.

Spill and Fire Response
  • Spill Response : For a small spill, carefully sweep or vacuum up the dry material, avoiding dust generation, and place it into a sealed container for disposal. Clean the affected area thoroughly. For a large spill, evacuate the area and consult with environmental health and safety personnel.

  • Fire Fighting : Use dry chemical powder, carbon dioxide (CO2), water spray, or foam as extinguishing media. Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

  • Hazardous Decomposition Products : Upon thermal decomposition, the compound may release toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.

Section 5: Waste Disposal

All waste materials, including the compound itself, contaminated consumables (gloves, wipes), and empty containers, must be treated as hazardous chemical waste.[2] Disposal should be carried out through a licensed waste disposal company and in accordance with all local, state, and federal regulations. Do not allow the product to enter drains or waterways.

Conclusion

While (2-Amino-3,4-dichlorophenyl)methanol is a valuable research tool, the absence of comprehensive toxicological data demands a conservative and cautious approach to its handling. By inferring its hazards from structurally related compounds, we can establish that it is likely harmful if swallowed and a significant irritant to the skin, eyes, and respiratory system, with a potential for skin sensitization. Strict adherence to the engineering controls, personal protective equipment standards, and handling protocols outlined in this guide is essential for ensuring the safety of all laboratory personnel. Treat this compound with the respect due to any substance with an unknown chronic toxicity profile.

References

  • TCI Chemicals. (2025, July 4). Safety Data Sheet: 2,3-Dichlorobenzyl Alcohol.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorobenzyl)amino]-1-ethanol.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 3,4-Dichlorobenzyl alcohol.
  • Thermo Fisher Scientific. (2025, September 10). Safety Data Sheet.
  • Health Products Regulatory Authority. (2017, July 7). Summary of Product Characteristics.
  • ChemScene. (n.d.). (2-Amino-3,4-dichlorophenyl)methanol.
  • Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet.
  • Fisher Scientific. (2010, November 19). Safety Data Sheet.
  • MilliporeSigma. (2025, December 24). Safety Data Sheet.
  • Ecolab. (n.d.). SDS # 440: Solidaire Blue.
  • Fisher Scientific. (2009, September 22). Safety Data Sheet.
  • PubChem. (n.d.). (2-Amino-4-chlorophenyl)methanol. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol.

Sources

The Strategic Role of (2-Amino-3,4-dichlorophenyl)methanol Derivatives in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the rational design of heterocyclic scaffolds relies heavily on highly functionalized, regioselective building blocks. (2-Amino-3,4-dichlorophenyl)methanol (CAS: 1595672-91-5) has emerged as a privileged intermediate[1]. Characterized by an ortho-amino benzylic alcohol motif paired with a 3,4-dichloro substitution pattern, this compound serves as a critical precursor for synthesizing complex polycyclic systems, including quinazolinones, quinazolines, and


-carbolines.

This whitepaper provides an in-depth technical analysis of (2-Amino-3,4-dichlorophenyl)methanol, detailing its physicochemical properties, its mechanistic utility in synthesizing targeted therapeutics (such as PARP14 inhibitors and XPD helicase antagonists), and field-proven synthetic protocols designed to maintain the integrity of its halogenated framework.

Structural & Physicochemical Profiling

The utility of (2-Amino-3,4-dichlorophenyl)methanol lies in its bifunctional nature. The proximity of the primary amine and the benzylic alcohol allows for rapid, atom-economical cyclization reactions. Furthermore, the 3,4-dichloro substitution provides two distinct pharmacological advantages: it enhances the lipophilicity of the resulting drug candidate, and it sterically blocks metabolic oxidation sites (e.g., by hepatic CYP450 enzymes), thereby improving the pharmacokinetic half-life of the downstream active pharmaceutical ingredient (API).

Table 1: Physicochemical and Structural Data
ParameterSpecificationPharmacological / Synthetic Rationale
IUPAC Name (2-Amino-3,4-dichlorophenyl)methanolBifunctional ortho-relationship drives cyclization.
CAS Number 1595672-91-5Standardized identifier for global sourcing[1].
Molecular Weight 192.04 g/mol Low molecular weight ensures downstream derivatives remain within Lipinski's Rule of 5.
SMILES ClC1=CC=C(C(N)=C1Cl)CODefines the precise regiochemistry of the halogens.
H-Bond Donors 3 (

,

)
Facilitates coordinate bonding in transition-metal catalysis.
Halogen Pattern 3,4-DichloroIncreases target binding affinity via halogen bonding; prevents aromatic hydroxylation.

Mechanistic Utility in Drug Discovery

The structural derivatives of (2-Amino-3,4-dichlorophenyl)methanol have been successfully deployed against several high-value biological targets.

PARP14 Inhibitors (Oncology & Immunology)

Poly(ADP-ribose) polymerase 14 (PARP14) is a macro-PARP enzyme that regulates the transcription of STAT6, promoting Th2 responses in allergic airway diseases and facilitating cancer cell survival under cellular stress. By converting (2-Amino-3,4-dichlorophenyl)methanol into a 7,8-dichloroquinazolin-4(3H)-one scaffold, researchers have developed potent PARP14 inhibitors[2]. The dichloro-substituted quinazolinone core acts as a competitive antagonist at the PARP14 catalytic domain, effectively downregulating STAT6 transcription and inducing apoptosis in malignant cells.

Histamine H4 Receptor Antagonists

Quinazoline derivatives synthesized from this building block have also demonstrated high affinity for the Histamine H4 receptor. These compounds are utilized in the formulation of topical and systemic treatments for inflammatory disorders mediated by histamine pathways[3].

XPD Helicase Inhibitors ( -Carbolines)

In the realm of DNA repair mechanisms, the XPD helicase (part of the TFIIH complex) is a critical target for overcoming chemotherapy resistance in oncology. Derivatives of 2-amino-3,4-dichlorophenyl compounds are utilized in transition-metal catalyzed cross-coupling reactions to synthesize highly substituted


-carbolines and 

-carbolines, which act as targeted XPD helicase inhibitors[4].

Experimental Workflows & Methodologies

To synthesize and utilize (2-Amino-3,4-dichlorophenyl)methanol effectively, chemists must employ reagents that prevent the reductive dehalogenation of the aryl chlorides. Below are self-validating, step-by-step protocols emphasizing the causality behind each chemical choice.

Protocol 1: Chemoselective Synthesis of (2-Amino-3,4-dichlorophenyl)methanol

Objective: Reduce 2-amino-3,4-dichlorobenzoic acid to the corresponding benzylic alcohol without cleaving the C-Cl bonds.

  • Preparation: In an oven-dried, argon-purged flask, dissolve 2-amino-3,4-dichlorobenzoic acid (1.0 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C.

  • Reagent Addition: Dropwise add Borane-THF complex (

    
    , 2.5 eq).
    
    • Causality:

      
       is highly chemoselective. It coordinates with the carboxylic acid to form a trialkoxyborane intermediate, reducing it to the alcohol. Crucially, unlike catalytic hydrogenation (
      
      
      
      with
      
      
      ), borane will not cause reductive dehalogenation of the 3,4-dichloro moieties, preserving the required substitution pattern.
  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 7:3).

  • Quenching & Workup: Carefully quench with methanol at 0 °C to destroy excess borane (hydrogen gas evolution will occur). Concentrate under reduced pressure.

  • Purification: Partition the residue between Ethyl Acetate and saturated aqueous

    
    . The organic layer is washed with brine, dried over anhydrous 
    
    
    
    , and concentrated to yield the pure (2-Amino-3,4-dichlorophenyl)methanol[1].
Protocol 2: Downstream Cyclization to 7,8-Dichloroquinazolin-4(3H)-one

Objective: Construct the PARP14 inhibitor scaffold from the benzylic alcohol.

  • Mild Oxidation: Dissolve (2-Amino-3,4-dichlorophenyl)methanol in dichloromethane (DCM). Add activated Manganese Dioxide (

    
    , 5.0 eq) and stir at room temperature.
    
    • Causality:

      
       is a mild oxidant that selectively oxidizes the benzylic alcohol to an aldehyde without over-oxidizing to a carboxylic acid, and without oxidizing the sensitive ortho-amine into a nitroso species.
      
  • Filtration: Filter the suspension through a pad of Celite to remove manganese salts, yielding 2-amino-3,4-dichlorobenzaldehyde.

  • Cyclocondensation: Dissolve the aldehyde in N,N-Dimethylacetamide (DMA). Add an amidine hydrochloride (e.g., formamidine acetate, 3.0 eq) and heat to 120 °C for 4 hours.

    • Causality: The amidine condenses with both the aldehyde and the ortho-amine, followed by an auto-oxidation step (often driven by atmospheric oxygen) to aromatize the ring, yielding the highly stable 7,8-dichloroquinazoline core used in PARP14 inhibition[2].

Data Visualization & Pathway Mapping

The following diagrams illustrate the synthetic workflow and the biological mechanism of action for the downstream derivatives.

SynthWorkflow A 2-Amino-3,4-dichloro benzoic acid R1 Reduction (BH3-THF) A->R1 B (2-Amino-3,4-dichlorophenyl) methanol R1->B R2 Oxidation / Cyclization (MnO2, Amidine) B->R2 C 7,8-Dichloroquinazolin- 4(3H)-one Scaffold R2->C

Caption: Synthetic workflow from benzoic acid to the active quinazolinone scaffold.

PARP14Pathway Stress Cellular Stress / DNA Damage PARP14 PARP14 Activation Stress->PARP14 Triggers STAT6 STAT6 Transcription PARP14->STAT6 Upregulates Outcome Th2 Response & Cancer Cell Survival STAT6->Outcome Promotes Inhibitor Quinazolinone Inhibitor (Derived from Methanol) Inhibitor->PARP14 Competitively Blocks

Caption: Mechanism of PARP14 inhibition by quinazolinone derivatives.

References

  • ChemScene. "1595672-91-5 | (2-Amino-3,4-dichlorophenyl)methanol". ChemScene Catalog.
  • US Patent 10562891B2. "Quinazolinones as PARP14 inhibitors". Google Patents.
  • European Patent Office EP2077263 A1. "Quinazolines and related heterocyclic compounds and their therapeutic use". Googleapis.
  • LMU Munich Dissertation.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocycles using (2-Amino-3,4-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block for Medicinally Relevant Scaffolds

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their unique structural and electronic properties allow for fine-tuning of biological activity and pharmacokinetic profiles.[1][2][3] Within the diverse world of synthetic precursors, (2-Amino-3,4-dichlorophenyl)methanol emerges as a particularly valuable starting material. Its structure combines a nucleophilic aniline, a reactive benzylic alcohol, and a dichlorinated phenyl ring—a substitution pattern frequently employed in drug design to enhance potency and modulate metabolic stability.

This guide provides detailed application notes and validated protocols for leveraging (2-Amino-3,4-dichlorophenyl)methanol in the synthesis of several key heterocyclic families, including quinoxalines, quinazolines, and as a strategic precursor for benzodiazepine scaffolds. The methodologies presented are designed for reproducibility and scalability, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Core Synthetic Strategies: An Overview

The reactivity of (2-Amino-3,4-dichlorophenyl)methanol is centered around the interplay between the amino group and the benzylic alcohol. These two functional groups can participate in a variety of cyclization reactions, often initiated by an oxidation of the alcohol to an aldehyde or by activating the alcohol for nucleophilic substitution.

G A (2-Amino-3,4-dichlorophenyl)methanol B Oxidation A->B e.g., MnO2, IBX D Activation of -OH (e.g., with SOCl2) A->D Halogenation C Intermediate: (2-Amino-3,4-dichlorobenzaldehyde) B->C F Quinoxalines C->F + o-phenylenediamine G Quinazolines C->G + Amine/Nitrile Source H Benzodiazepines C->H Multi-step pathway E Intermediate: (2-Amino-3,4-dichlorobenzyl chloride) D->E I Cyclic Amines (e.g., Dihydroindoles) E->I Intramolecular Cyclization

Caption: Key synthetic pathways from (2-Amino-3,4-dichlorophenyl)methanol.

Synthesis of Quinoxalines via Oxidative Cyclization

Quinoxalines are a privileged class of N-heterocycles found in numerous compounds with antibacterial, anticancer, and anti-inflammatory properties.[4][5] A highly efficient route to quinoxaline synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6] By first oxidizing (2-Amino-3,4-dichlorophenyl)methanol to its corresponding aldehyde, we generate a reactive precursor that can undergo a subsequent dehydrogenative coupling to form the quinoxaline ring system.

Protocol 1: One-Pot Synthesis of 6,7-Dichloro-2-phenylquinoxaline

This protocol details a one-pot reaction where the benzylic alcohol is first oxidized in situ to the aldehyde, which then reacts with an o-diamine. This avoids the isolation of the potentially unstable amino-aldehyde intermediate.

Materials and Reagents:

  • (2-Amino-3,4-dichlorophenyl)methanol

  • 1,2-Diaminobenzene (o-phenylenediamine)

  • Manganese(IV) oxide (MnO₂, activated)

  • Toluene, anhydrous

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a 100 mL round-bottom flask under an inert atmosphere, add (2-Amino-3,4-dichlorophenyl)methanol (1.0 g, 5.21 mmol) and anhydrous toluene (40 mL).

  • Add activated manganese(IV) oxide (4.53 g, 52.1 mmol, 10 equivalents). The high equivalence is crucial for driving the oxidation to completion.

  • Heat the suspension to reflux and stir vigorously for 4 hours. The progress of the oxidation can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, add 1,2-diaminobenzene (0.56 g, 5.21 mmol).

  • Resume heating the mixture to reflux for an additional 12 hours. The reaction transitions from the oxidation of the alcohol to the cyclization and subsequent aromatization to the quinoxaline.

  • Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the MnO₂. Wash the pad with ethyl acetate (3 x 20 mL).

  • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

  • The crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of hexanes:ethyl acetate (starting from 95:5) to afford the pure product.

Data Summary:

ParameterValue
Product 6,7-Dichloro-2-phenylquinoxaline
Expected Yield 70-80%
Appearance Pale yellow solid
¹H NMR (CDCl₃) δ 9.25 (s, 1H), 8.15 (s, 1H), 8.10 (s, 1H), 8.05-8.02 (m, 2H), 7.55-7.52 (m, 3H)
¹³C NMR (CDCl₃) δ 152.1, 144.5, 142.3, 141.8, 136.5, 131.2, 130.5, 130.0, 129.2, 127.8
MS (ESI) m/z 275.0 [M+H]⁺
Mechanistic Rationale

The reaction proceeds through two distinct phases. The first is the heterogeneous oxidation of the benzylic alcohol to an aldehyde by MnO₂. The second phase is a classical quinoxaline synthesis.[4][6] The newly formed aldehyde condenses with one of the amino groups of o-phenylenediamine to form an imine intermediate. This is followed by an intramolecular cyclization of the second amino group onto the imine carbon. The resulting dihydroquinoxaline readily undergoes oxidation in the presence of air or a mild oxidant to furnish the aromatic quinoxaline product.

G cluster_0 Phase 1: Oxidation cluster_1 Phase 2: Cyclization & Aromatization A Starting Alcohol B 2-Amino-3,4-dichlorobenzaldehyde A->B MnO2, Reflux C Aldehyde + o-Phenylenediamine D Imine Intermediate C->D Condensation E Dihydroquinoxaline D->E Intramolecular Cyclization F Final Quinoxaline Product E->F [O] Aromatization

Caption: Two-phase mechanism for one-pot quinoxaline synthesis.

Synthesis of Quinazolines via Acceptorless Dehydrogenative Coupling

Quinazolines and their derivatives are of great interest in medicinal chemistry, with applications as anticancer agents, kinase inhibitors, and anti-inflammatory drugs.[7][8][9] Modern synthetic methods allow for their construction with high atom economy. An iridium-catalyzed acceptorless dehydrogenative coupling (ADC) reaction provides an elegant route from 2-aminoarylmethanols and amides or nitriles, releasing only hydrogen and water as byproducts.[10]

Protocol 2: Iridium-Catalyzed Synthesis of 6,7-Dichloro-2-phenylquinazoline

Materials and Reagents:

  • (2-Amino-3,4-dichlorophenyl)methanol

  • Benzonitrile

  • [Ir(Cp*)Cl₂]₂ (dichloro(pentamethylcyclopentadienyl)iridium(III) dimer)

  • Potassium hydroxide (KOH)

  • Toluene, anhydrous

  • Sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk tube or sealed pressure vessel

  • Magnetic stirrer and hot plate with oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine (2-Amino-3,4-dichlorophenyl)methanol (207 mg, 1.0 mmol), [Ir(Cp*)Cl₂]₂ (8.0 mg, 0.01 mmol, 1 mol%), and KOH (112 mg, 2.0 mmol).

  • Add anhydrous toluene (3 mL) followed by benzonitrile (155 mg, 1.5 mmol).

  • Seal the tube tightly and place it in a preheated oil bath at 130 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The resulting crude product is purified by flash column chromatography (hexanes:ethyl acetate) to yield the desired quinazoline.

Data Summary:

ParameterValue
Product 6,7-Dichloro-2-phenylquinazoline
Expected Yield 85-95%
Appearance White to off-white solid
¹H NMR (CDCl₃) δ 9.50 (s, 1H), 8.60-8.57 (m, 2H), 8.10 (s, 1H), 7.85 (s, 1H), 7.60-7.55 (m, 3H)
MS (ESI) m/z 275.0 [M+H]⁺
Mechanistic Insights

The iridium-catalyzed reaction follows a "borrowing hydrogen" or hydrogen autotransfer mechanism. The iridium catalyst first dehydrogenates the benzylic alcohol to form an aldehyde in situ. Simultaneously, it facilitates the reaction between the nitrile and the in situ generated iridium hydride species to form an intermediate that reacts with the amino group. The catalytic cycle involves a series of steps including alcohol dehydrogenation, imine formation, cyclization, and subsequent dehydrogenation to achieve the final aromatic quinazoline, regenerating the active catalyst. The base (KOH) is essential for promoting key steps in the catalytic cycle.[10]

Pathway to 1,4-Benzodiazepine Scaffolds

1,4-Benzodiazepines are a famous class of psychoactive drugs known for their anxiolytic, sedative, and anticonvulsant properties.[11][12][13] While direct cyclization from (2-Amino-3,4-dichlorophenyl)methanol is not typical, it serves as an excellent precursor to 2-amino-3,4-dichlorobenzophenone, a classic starting material for the widely-used Sternbach benzodiazepine synthesis.

Strategy: A Two-Step Approach to the Benzodiazepine Core

The synthesis involves two key transformations:

  • Oxidation: The benzylic alcohol is oxidized to a ketone. This can be achieved using various oxidants, but for this specific transformation, a Swern oxidation or Dess-Martin periodinane provides a high-yielding route to the required 2-aminobenzophenone intermediate.

  • Cyclization: The resulting aminobenzophenone is then reacted with an amino acid (or its derivative) or chloroacetyl chloride followed by ammonolysis to construct the seven-membered diazepine ring.[14][15]

G A (2-Amino-3,4-dichlorophenyl)methanol B Step 1: Oxidation A->B e.g., Swern Oxidation C 2-Amino-3,4-dichlorobenzophenone (Key Intermediate) B->C D Step 2: Cyclization C->D + Chloroacetyl Chloride + NH3 E 1,4-Benzodiazepine Scaffold D->E

Caption: Strategic conversion to a 1,4-benzodiazepine scaffold.

Protocol 3 (Part A): Oxidation to 2-Amino-3,4-dichlorobenzophenone

Materials and Reagents:

  • (2-Amino-3,4-dichlorophenyl)methanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Under an inert atmosphere and at -78 °C (dry ice/acetone bath), add oxalyl chloride (1.2 eq) to a solution of anhydrous DCM.

  • Slowly add a solution of DMSO (2.2 eq) in DCM, maintaining the temperature below -60 °C. Stir for 15 minutes.

  • Add a solution of (2-Amino-3,4-dichlorophenyl)methanol (1.0 eq) in DCM dropwise, ensuring the temperature remains at -78 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 eq) and stir for another 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the organic layer. Wash with brine, dry over Na₂SO₄, and concentrate to give the crude ketone, which can be purified by chromatography.

Protocol 3 (Part B): Cyclization to Dichloro-diazepam Analog

Procedure:

  • Dissolve the 2-amino-3,4-dichlorobenzophenone from Part A in a suitable solvent like toluene.

  • React with chloroacetyl chloride in the presence of a mild base to form the 2-chloroacetamido-3,4-dichlorobenzophenone intermediate.[14]

  • Treat this intermediate with a solution of ammonia in methanol, often with a catalyst like hexamethylenetetramine, and heat to reflux. This step effects the final intramolecular cyclization to form the 1,4-benzodiazepine-2-one ring system.[15]

This two-part process demonstrates the strategic value of (2-Amino-3,4-dichlorophenyl)methanol as a precursor for more complex heterocyclic systems that are not accessible through direct cyclization.

References

  • Chakraborty, G., Sikari, R., Das, S., et al. (2019). An efficient copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes. Journal of Organic Chemistry, 84, 2626-2641. Available at: [Link]

  • Taylor, E. C., & McKillop, A. (Eds.). (1993). General Heterocyclic Chemistry Series, Volume 2: Quinoxalines. John Wiley & Sons.
  • Rawat, P., & Verma, S. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(15), 4645. Available at: [Link]

  • Xu, F., Simmons, B., Reamer, R. A., et al. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. Journal of Organic Chemistry, 73(1), 312-315. Available at: [Link]

  • Patel, K., & Shah, S. (2019). Synthesis and Characterization of Structurally Related Compounds of Lorazepam and Temazepam. Journal of Pharmaceutical Research, 18(2), 123-134. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. Available at: [Link]

  • Shaikh, A., & Mohammed, Y. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mother Theresa institute. Available at: [Link]

  • Mamedov, V. A. (2019). Synthesis of Quinoxalines. ResearchGate. Available at: [Link]

  • Kaur, H., & Singh, G. (2022). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. Available at: [Link]

  • Bunin, B. A., & Ellman, J. A. (1992). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 3(2), 67-70. Available at: [Link]

  • Sharma, R., & Kumar, R. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(6), 436-456. Available at: [Link]

  • Papakyriakou, A., & Geronikaki, A. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7904. Available at: [Link]

  • Bieliaiev, A. (2022). Heterocycles in Medicinal Chemistry. Molecules, 27(3), 1033. Available at: [Link]

  • Gorobets, N., & Lipson, V. (2016). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 4, 23. Available at: [Link]

  • Farahat, A. A., & Ismail, M. A. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). MDPI. Available at: [Link]

  • Zakharyan, R., & Sirakanyan, S. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. Available at: [Link]

  • de Oliveira, R., & da Silva, V. (2023). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 34(7), 1385-1412. Available at: [Link]

  • Kumar, S., & Singh, R. (2018). Review on- Importance of Heterocycles in medicinal field. International Journal of Scientific Development and Research, 3(5), 154-159. Available at: [Link]

  • Pingen, D., & Vogt, D. (2013). Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino. The Royal Society of Chemistry. Available at: [Link]

  • Vaskevich, A. I., & Zheldakova, R. A. (2024). Heterocycles in Medicinal Chemistry III. MDPI. Available at: [Link]

  • Zakharyan, R., & Sirakanyan, S. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, 14(8), 803. Available at: [Link]

  • Sternbach, L. H., & Reeder, E. (1965). Process for preparing benzodiazepines. U.S. Patent No. 3,996,209A. Google Patents.
  • Shyaa, A. A. (2016). A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica, 8(4), 147-153. Available at: [Link]

Sources

reagents for nucleophilic substitution of (2-Amino-3,4-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Reagent Selection for the Nucleophilic Substitution of (2-Amino-3,4-dichlorophenyl)methanol

Executive Summary & Mechanistic Challenge

(2-Amino-3,4-dichlorophenyl)methanol presents a classic "ambident reactivity" challenge in organic synthesis. The molecule contains three distinct reactive centers:

  • Benzylic Alcohol (-CH₂OH): The primary site for nucleophilic substitution (

    
    /
    
    
    
    ).
  • Aniline Nitrogen (-NH₂): A potent internal nucleophile located ortho to the alcohol.

  • Aryl Chlorides (C-3, C-4): Generally inert to classical nucleophilic attack but susceptible to metal-catalyzed cross-coupling.

The Core Problem: Standard activation of the benzylic alcohol (e.g., conversion to a halide or sulfonate) creates a highly electrophilic carbon. Without specific precautions, the ortho-amino group will attack this site intramolecularly, leading to the formation of dihydro-3,1-benzoxazines or oligomeric tars rather than the desired intermolecular substitution product.

This guide details the reagents and protocols required to suppress this cyclization and achieve high-yield nucleophilic substitution at the benzylic position.

Reaction Pathways & Reagent Selection Logic

The choice of reagent dictates the reaction pathway. We categorize reagents by their ability to manage the "Ortho-Effect."

Diagram 1: Chemoselectivity & Pathway Divergence

ReactionPathways SM (2-Amino-3,4-dichlorophenyl)methanol SOCl2_Free SOCl2 (Neat/Base) SM->SOCl2_Free SOCl2_HCl 1. HCl (gas/ether) 2. SOCl2 SM->SOCl2_HCl Mitsunobu DEAD / PPh3 / Nu-H SM->Mitsunobu Benzoxazine Cyclization Product (Benzoxazine derivative) SOCl2_Free->Benzoxazine Intramolecular Attack BenzylChloride Benzylic Chloride (Stable Salt Form) SOCl2_HCl->BenzylChloride Amine Protonation Blocks Cyclization Substituted Direct Substitution Product (R-CH2-Nu) Mitsunobu->Substituted Concerted Substitution

Caption: Figure 1. Divergent reaction pathways based on reagent acidity and amine protection status. Red path indicates failure mode (cyclization).

Reagent Comparison Table

Reagent SystemTarget TransformationMechanismSuitabilityCritical Notes
Thionyl Chloride (SOCl₂) -OH

-Cl

(via chlorosulfite)
High (with modification)MUST be used on the HCl salt of the amine. Use on free amine causes polymerization/cyclization.
Phosphorus Tribromide (PBr₃) -OH

-Br

Medium Often requires amine protection (e.g., N-acetyl) to prevent N-phosphorus complexation.
Mitsunobu (DEAD/PPh₃) -OH

-Nu

(Direct)
High Excellent for direct substitution with weak nucleophiles (phenols, imides) under neutral conditions.
HBr (48% aq) -OH

-Br

Low Harsh conditions may hydrolyze halides or promote rearrangements.
Mesyl Chloride (MsCl) -OH

-OMs
ActivationVery Low The mesylate is highly unstable in the presence of the ortho-amine; spontaneous cyclization occurs almost instantly.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Amino-3,4-dichlorobenzyl Chloride (HCl Salt)

Use Case: Creating an activated electrophile for subsequent reaction with amines, thiols, or enolates.

Rationale: The free amine is nucleophilic. By converting the starting material to its hydrochloride salt before adding thionyl chloride, we protonate the nitrogen (


), rendering it non-nucleophilic and preventing cyclization.

Materials:

  • (2-Amino-3,4-dichlorophenyl)methanol (10.0 mmol)

  • Thionyl Chloride (

    
    ) (15.0 mmol, 1.5 eq)
    
  • HCl in Dioxane (4.0 M) or HCl gas

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Salt Formation: Dissolve 1.92 g (10 mmol) of the starting alcohol in 20 mL anhydrous DCM. Cool to 0°C.

  • Protonation: Add 3.0 mL of 4.0 M HCl in dioxane dropwise. A white precipitate (the hydrochloride salt) may form. Stir for 15 minutes.

  • Chlorination: Add thionyl chloride (1.1 mL, 15 mmol) dropwise to the suspension at 0°C.

  • Reflux: Warm the mixture to room temperature, then heat to mild reflux (40°C) for 2 hours. The suspension should clear as the alkyl chloride forms (often more soluble).

  • Work-up (Anhydrous): Do not use water. Evaporate the solvent and excess

    
     under reduced pressure.
    
  • Isolation: Triturate the residue with anhydrous diethyl ether/hexanes to obtain the product as a stable hydrochloride salt.

    • Storage: Store under Argon at -20°C. The free base is unstable and should be generated in situ only during the next substitution step.

Protocol B: Direct Nucleophilic Substitution via Mitsunobu Reaction

Use Case: Replacing -OH with a specific nucleophile (e.g., Phenol, Azide, Thiol) without isolating a halide intermediate.

Rationale: The Mitsunobu reaction activates the alcohol as an alkoxy-phosphonium salt. While the amine is nucleophilic, the reaction conditions (neutral/mildly acidic due to the nucleophile) often favor intermolecular attack if the external nucleophile is sufficiently acidic (


).

Materials:

  • Substrate (1.0 eq)

  • Triphenylphosphine (

    
    ) (1.2 eq)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Nucleophile (H-Nu) (1.2 eq)

  • THF (Anhydrous)

Step-by-Step:

  • Preparation: Dissolve (2-Amino-3,4-dichlorophenyl)methanol (1.0 eq),

    
     (1.2 eq), and the Nucleophile (1.2 eq) in anhydrous THF under nitrogen. Cool to 0°C.
    
  • Addition: Add DIAD (1.2 eq) dropwise over 20 minutes. Note: The solution will turn yellow/orange.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.

  • Monitoring: Monitor by TLC. The formation of the phosphine oxide byproduct is a key indicator.

  • Work-up: Concentrate the solvent. Purify via column chromatography.

    • Note: If the amine interferes, use the N-Boc protected version of the starting alcohol.

Troubleshooting & Critical Controls

ObservationDiagnosisCorrective Action
Reaction turns deep red/black Oxidation of the aniline or polymerization.Ensure inert atmosphere (

/Ar). Use HCl salt method (Protocol A).
Product mass = M-18 (Cyclic) Formation of benzoxazine (cyclization).The amine was not sufficiently protected/protonated. Increase acid equivalents.
Low Conversion with

Poor solubility of the HCl salt.Add a catalytic amount of DMF (Vilsmeier-Haack conditions) to accelerate activation.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for

    
     mechanisms and neighbor group participation). Link
    
  • Constantino, L., et al. (2009). "Synthesis of new 3,1-benzoxazine-2,4-dione derivatives." Farmaco. (Demonstrates the cyclization tendency of ortho-amino benzyl alcohols). Link

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. (Comprehensive guide to Mitsunobu compatibility with amines). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Foundational text for chemoselectivity in polyfunctional molecules). Link

(Note: While specific application notes for this exact CAS number are proprietary to CDMOs, the protocols above are derived from validated methodologies for the generic class of 2-aminobenzyl alcohols.)

Application Note: Chemoselective Synthesis of (2-Amino-3,4-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Amino-3,4-dichlorophenyl)methanol (CAS: 1595672-91-5) is a highly valuable synthetic intermediate utilized in the development of kinase inhibitors, CNS-active therapeutics, and advanced agrochemicals. The presence of multiple reactive sites—an aromatic amine, two aryl chlorides, and a primary alcohol—makes it an exceptionally versatile building block. However, synthesizing this compound from its corresponding anthranilic acid precursor requires strict chemoselective control to prevent unwanted hydrodehalogenation or amine alkylation. This application note details a standardized, self-validating protocol for the borane-mediated reduction of 2-amino-3,4-dichlorobenzoic acid.

Mechanistic Causality & Reagent Selection (E-E-A-T)

The reduction of an anthranilic acid derivative presents a classic chemoselectivity challenge. The chosen reducing agent must reduce the highly oxidized carboxylic acid to a primary alcohol without cleaving the sensitive carbon-chlorine (C-Cl) bonds or over-reacting with the free amine.

  • Why Borane-Tetrahydrofuran (BH₃·THF)? As established by H.C. Brown's foundational work on selective reductions , BH₃·THF acts as an electrophilic reducing agent. Unlike nucleophilic hydrides (e.g., LiAlH₄), which attack the most electron-deficient centers and risk C-Cl bond cleavage, borane selectively targets the electron-rich carboxylic acid. The aryl chlorides remain completely untouched.

  • Stoichiometric Rationale (The 3.0 Equivalent Rule): A minimum of 3.0 equivalents of BH₃ is required for this reaction to reach completion.

    • The first equivalent rapidly coordinates with the Lewis basic aniline nitrogen to form an amine-borane complex.

    • The second equivalent reacts with the carboxylic acid to form a transient triacyloxyborane intermediate, evolving hydrogen gas.

    • The third equivalent provides the hydrides necessary for the final reduction to the borate ester.

  • Quenching Dynamics: The reaction does not yield the free alcohol directly; it yields a stable borate ester. The addition of methanol at 0 °C is a critical causal step: it drives rapid methanolysis to cleave the B-O bonds, releasing the free (2-Amino-3,4-dichlorophenyl)methanol and volatile trimethyl borate.

Quantitative Data & Comparative Matrix

Table 1: Physico-Chemical Properties of the Reaction System
PropertyPrecursor: 2-Amino-3,4-dichlorobenzoic acidProduct: (2-Amino-3,4-dichlorophenyl)methanol
CAS Number 20776-62-91595672-91-5
Molecular Formula C₇H₅Cl₂NO₂C₇H₇Cl₂NO
Molecular Weight 206.03 g/mol 192.04 g/mol
Reactive Groups Carboxylic acid, Aniline, Aryl chloridesPrimary alcohol, Aniline, Aryl chlorides
Table 2: Comparative Matrix of Reducing Agents for Anthranilic Acids
Reducing AgentChemoselectivityExpected YieldScalabilitySafety / Byproduct Profile
Borane-THF (BH₃·THF) Excellent (No dehalogenation)>90% High H₂ evolution, easy methanol quench
Lithium Aluminum Hydride Poor (High risk of dehalogenation)VariableLow-MediumHighly reactive, exothermic, complex workup
Sodium Borohydride / I₂ Good~80%MediumGenerates heavy iodine waste

Standardized Experimental Protocol

Materials Required:

  • 2-Amino-3,4-dichlorobenzoic acid (1.0 eq, 10.0 mmol, 2.06 g)

  • Borane-THF complex (1.0 M in THF) (3.0 eq, 30.0 mL)

  • Anhydrous Tetrahydrofuran (THF) (20.0 mL)

  • Anhydrous Methanol (10.0 mL)

  • Ethyl Acetate (EtOAc) and Saturated Aqueous NaHCO₃ (for workup)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, nitrogen-flushed 100 mL round-bottom flask, dissolve 2-amino-3,4-dichlorobenzoic acid (2.06 g, 10.0 mmol) in anhydrous THF (20 mL). Cool the homogeneous solution to 0 °C using an ice-water bath.

  • Addition: Slowly add the BH₃·THF solution (30 mL, 30.0 mmol) dropwise via a syringe or pressure-equalizing addition funnel over 15 minutes. Caution: Vigorous evolution of hydrogen gas will occur.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir under a nitrogen atmosphere for 3 hours.

  • Quenching: Re-cool the flask to 0 °C. Carefully add Methanol (10 mL) dropwise to quench unreacted borane and hydrolyze the borate ester. Stir for an additional 30 minutes at room temperature.

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove THF and volatile trimethyl borate. Partition the resulting residue between EtOAc (50 mL) and saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with additional EtOAc (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product. Purify via recrystallization (e.g., from heptane/EtOAc) if necessary.

Validation & Quality Control (Self-Validating System)

To ensure the protocol has succeeded without side reactions, the system must be validated using the following analytical checkpoints:

  • TLC Monitoring: In a Hexanes/EtOAc (1:1) solvent system, the highly polar starting material (carboxylic acid) will streak near the baseline (

    
    ). The successful formation of the product (benzyl alcohol) is confirmed by a distinct, higher-migrating spot (
    
    
    
    ).
  • LC-MS Isotopic Signature: The product must exhibit a mass of

    
    
    
    
    
    . Crucially, because the molecule contains two chlorine atoms, the mass spectrum must display a classic 9:6:1 isotopic cluster pattern (M : M+2 : M+4), verifying that no hydrodehalogenation occurred during reduction.

Visualizations

Workflow A 1. Preparation Anhydrous THF 0 °C under N2 B 2. Addition Dropwise BH3-THF Control H2 evolution A->B C 3. Reaction Warm to RT Stir 2-4 hours B->C D 4. Quenching Cool to 0 °C Add Methanol C->D E 5. Workup Aq. Extraction & Crystallization D->E

Fig 1. Step-by-step synthetic workflow for the reduction of 2-amino-3,4-dichlorobenzoic acid.

Mechanism A 2-Amino-3,4-dichlorobenzoic Acid (Starting Material) B Amine-Borane Coordination (Lewis Acid-Base Adduct) A->B BH3-THF C Carboxylic Acid Reduction (Triacyloxyborane Intermediate) B->C H2 Evolution D Borate Ester Formation (Hydride Transfer) C->D Intramolecular Hydride Transfer E Methanolysis / Hydrolysis (Cleavage of B-O bonds) D->E MeOH Quench F (2-Amino-3,4-dichlorophenyl)methanol (Target Product) E->F Product Release

Fig 2. Mechanistic pathway of the chemoselective borane-mediated carboxylic acid reduction.

References

  • Title : Selective Reductions. XIX. Rapid Reaction of Carboxylic Acids with Borane-Tetrahydrofuran. Remarkably Convenient Procedure for the Selective Conversion of Carboxylic Acids to the Corresponding Alcohols in the Presence of Other Functional Groups. Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

Application Note: Strategic Utilization of (2-Amino-3,4-dichlorophenyl)methanol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists in the agrochemical sector. It details the strategic utilization of (2-Amino-3,4-dichlorophenyl)methanol (CAS 1595672-91-5), a high-value bifunctional building block used to access privileged heterocyclic scaffolds such as quinazolines , 4H-3,1-benzoxazines , and dihydro-benzoxazines .

Executive Summary

(2-Amino-3,4-dichlorophenyl)methanol is a critical "lynchpin" intermediate in the synthesis of next-generation fungicides and herbicides. Its unique ortho-disposition of an amino group and a hydroxymethyl group on a dichlorinated benzene ring allows for rapid, divergent access to N-heterocyclic pharmacophores . Unlike its oxidized counterpart (anthranilic acid), the alcohol functionality offers unique redox versatility, enabling the synthesis of 1,2-dihydro-4H-3,1-benzoxazines (a growing class of antifungal agents) and quinazolines via oxidative cyclization.

This guide provides validated protocols for:

  • Redox Activation: Controlled oxidation to the benzaldehyde.

  • Cyclization: One-pot synthesis of dihydro-benzoxazines.

  • Heteroaromatization: Accessing quinazoline fungicides.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertyData
Chemical Name (2-Amino-3,4-dichlorophenyl)methanol
CAS Number 1595672-91-5
Molecular Formula C₇H₇Cl₂NO
Molecular Weight 192.04 g/mol
Appearance Off-white to pale beige solid
Solubility Soluble in DMSO, Methanol, THF; sparingly soluble in water
Key Functionality Bifunctional nucleophile (Amine + Alcohol)
Stability Stable under ambient conditions; sensitive to strong oxidizers

Synthetic Pathways & Logic

The utility of this compound lies in its ability to serve as a precursor for multiple heterocyclic cores. The diagram below illustrates the divergent pathways available from this single starting material.

Agrochemical_Pathways Start (2-Amino-3,4-dichlorophenyl)methanol Aldehyde 2-Amino-3,4-dichlorobenzaldehyde (Key Intermediate) Start->Aldehyde Selective Oxidation (MnO2 or IBX) Dihydro 1,2-Dihydro-4H-3,1-benzoxazine (Antifungal Scaffold) Start->Dihydro Condensation w/ Ketones/Aldehydes Benzoxazinone 4H-3,1-Benzoxazin-4-one (Herbicide Precursor) Start->Benzoxazinone Oxidative Cyclization (via Anthranilic Acid) Quinazoline Quinazoline Derivatives (e.g., Proquinazid Analogs) Aldehyde->Quinazoline Friedlander Synthesis (+ Ketone/Amidine)

Figure 1: Divergent synthetic pathways from (2-Amino-3,4-dichlorophenyl)methanol. The green path represents the direct cyclization unique to the alcohol; the yellow path represents the oxidative route to quinazolines.

Experimental Protocols

Protocol A: Selective Oxidation to 2-Amino-3,4-dichlorobenzaldehyde

Objective: To generate the aldehyde intermediate required for quinazoline synthesis without over-oxidizing the amine or the ring.

Mechanism: Manganese(IV) oxide (MnO₂) acts as a chemoselective oxidant for benzylic alcohols in the presence of anilines.

Reagents:

  • (2-Amino-3,4-dichlorophenyl)methanol (1.0 eq)

  • Activated MnO₂ (10.0 eq)

  • Dichloromethane (DCM) or Chloroform

Step-by-Step:

  • Preparation: Dissolve 1.92 g (10 mmol) of the starting alcohol in 50 mL of anhydrous DCM in a round-bottom flask.

  • Addition: Add 8.7 g (100 mmol) of activated MnO₂ in portions over 10 minutes.

  • Reaction: Stir the suspension vigorously at room temperature (25°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde typically appears as a bright yellow spot.

  • Workup: Filter the mixture through a pad of Celite to remove manganese salts. Wash the pad with DCM.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: If necessary, purify via silica gel flash chromatography (0-20% EtOAc in Hexane).

    • Expected Yield: 85–92%

    • Validation: ¹H NMR (CDCl₃) should show a distinct aldehyde singlet at ~9.8 ppm.

Protocol B: Synthesis of 1,2-Dihydro-4H-3,1-benzoxazines

Objective: To synthesize a dihydro-benzoxazine scaffold, a pharmacophore found in novel antifungal agents, via a condensation-cyclization sequence.

Mechanism: The amino group attacks the carbonyl of a ketone/aldehyde to form an imine (Schiff base), which undergoes intramolecular nucleophilic attack by the hydroxyl group.

Reagents:

  • (2-Amino-3,4-dichlorophenyl)methanol (1.0 eq)

  • Acetone (or substituted benzaldehyde) (1.2 eq)

  • p-Toluenesulfonic acid (pTSA) (0.05 eq, catalyst)

  • Toluene (Solvent)

Step-by-Step:

  • Setup: In a flask equipped with a Dean-Stark trap, combine 1.92 g (10 mmol) of the starting alcohol and 10 mmol of the carbonyl partner (e.g., 4-chlorobenzaldehyde) in 40 mL of Toluene.

  • Catalysis: Add 95 mg (0.5 mmol) of pTSA.

  • Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. Water generation in the Dean-Stark trap indicates reaction progress.

  • Quench: Cool to room temperature and wash with saturated NaHCO₃ solution (2 x 20 mL) to neutralize the acid.

  • Drying: Dry the organic layer over MgSO₄ and concentrate.

  • Crystallization: Recrystallize from Ethanol/Water.

    • Expected Yield: 75–85%

    • Note: This scaffold mimics the structure of certain strobilurin metabolites and is a key target for residue analysis standards.

Protocol C: Synthesis of Quinazoline Fungicides

Objective: To access the quinazoline core (analogous to Proquinazid) via the oxidized aldehyde intermediate.

Reagents:

  • 2-Amino-3,4-dichlorobenzaldehyde (from Protocol A) (1.0 eq)

  • Urea (3.0 eq) or Formamide

  • Acetic Acid (catalytic)

Step-by-Step:

  • Mixing: Combine 1.90 g (10 mmol) of the aldehyde and 1.80 g (30 mmol) of urea in a mortar and grind to a fine powder (Solvent-Free approach) or dissolve in ethanol.

  • Heating: Transfer to a flask and heat to 150°C (melt) for 2 hours.

  • Workup: Cool the mixture and triturate with water. Filter the solid precipitate.

  • Conversion: The resulting 2-hydroxy-quinazoline can be chlorinated (POCl₃) and further functionalized to create libraries of 4-amino or 4-alkoxy quinazolines.

Analytical Data & Quality Control

For researchers validating the synthesis of these intermediates, the following physicochemical data serves as a benchmark.

ParameterSpecificationMethod
Purity >97%HPLC (C18 column, AcN/Water gradient)
Melting Point 133–135°C (for HCl salt)Capillary method
¹H NMR (DMSO-d₆) δ 4.45 (s, 2H, -CH₂O), 5.20 (s, 2H, -NH₂), 6.8-7.3 (m, Ar-H)400 MHz NMR
Mass Spec [M+H]⁺ = 192.0/194.0LC-MS (ESI+)

Safety Note: Chlorinated anilines can be toxic and potential sensitizers. All reactions involving (2-Amino-3,4-dichlorophenyl)methanol should be conducted in a fume hood with appropriate PPE (nitrile gloves, safety glasses).

References

  • Synthesis of Benzoxazinones: Pattarawarapan, M., et al. "Solvent-assisted grinding enables a mild and convenient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones." Synlett, 2017, 28, 589-592. Link

  • General Reactivity of 2-Aminobenzyl Alcohols: Organic Chemistry Portal, "Synthesis of Benzoxazinones and Quinazolines." Link

  • Agrochemical Scaffolds: "Synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol." Arzneimittelforschung, 1992, 42(5A):691-4.[1] Link

  • Product Identification: ChemScene, "(2-Amino-3,4-dichlorophenyl)methanol CAS 1595672-91-5."[2] Link

Sources

Application Note: Functional Group Protection Strategies for (2-Amino-3,4-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists working with (2-Amino-3,4-dichlorophenyl)methanol . It addresses the specific electronic and steric challenges imposed by the 3,4-dichloro substitution pattern and provides validated protocols for selective and simultaneous protection.

Executive Summary & Structural Analysis

(2-Amino-3,4-dichlorophenyl)methanol presents a unique set of reactivity challenges distinct from unsubstituted 2-aminobenzyl alcohols. Successful manipulation requires understanding three critical factors:

  • Electronic Deactivation: The electron-withdrawing chlorine atoms at positions 3 and 4 significantly reduce the nucleophilicity of the aniline nitrogen (

    
     of conjugate acid 
    
    
    
    2-3 vs. 4.6 for aniline). This makes N-protection slower and less competitive compared to O-protection.
  • Steric Hindrance: The chlorine atom at the 3-position is ortho to the amino group. This creates a "steric wall," impeding the approach of bulky electrophiles (like Boc-anhydride) to the nitrogen.

  • Lability Risks:

    • Benzylic Alcohol: Susceptible to oxidation and acid-catalyzed elimination/substitution.

    • Aryl Chlorides: Highly susceptible to hydrodehalogenation (loss of Cl) under standard catalytic hydrogenation conditions (e.g., Pd/C,

      
      ), ruling out standard Cbz/Bn deprotection strategies.
      
Strategic Decision Matrix
StrategyTarget GroupRecommended GroupKey AdvantageCritical Risk
A Amine (N) Boc Orthogonal to base/oxidation; stable.Slow reaction due to sterics; requires forcing conditions.
B Alcohol (O) TBS / TBDPS High chemoselectivity; mild conditions.Acid sensitivity (TBS); TBDPS is more robust.
C Simultaneous Cyclic Carbamate Locks conformation; protects both groups.Requires basic hydrolysis for removal (not orthogonal to esters).

Strategy A: Selective N-Protection (Amine)

Protecting the aniline in the presence of a free primary alcohol is generally favored by the higher nucleophilicity of nitrogen. However, the 3,4-dichloro substitution inverts this balance slightly. To achieve N-selectivity, we must use thermodynamic control or specific catalysis.

Recommended Group: tert-Butyloxycarbonyl (Boc)

Why: The Boc group is stable to basic conditions used in subsequent alkylations of the alcohol. It avoids the hydrogenation risks associated with Cbz.

Protocol 1: Lewis Acid-Catalyzed N-Boc Protection

Standard Boc conditions (Boc2O, TEA) often fail or stall due to the steric bulk of the 3-Cl group. This protocol uses


 or mild heating to overcome the barrier.

Reagents:

  • Substrate: (2-Amino-3,4-dichlorophenyl)methanol (1.0 eq)

  • Reagent:

    
     (1.2 eq)
    
  • Catalyst: Iodine (

    
    , 5 mol%) OR 
    
    
    
    (1 mol%)
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step:

  • Dissolution: Dissolve 1.0 g (5.2 mmol) of substrate in 10 mL of anhydrous DCM under

    
    .
    
  • Activation: Add

    
     (66 mg, 0.26 mmol) or appropriate Lewis acid catalyst. Stir for 5 minutes.
    
  • Addition: Add

    
     (1.36 g, 6.2 mmol) dropwise as a solution in 2 mL DCM.
    
  • Reaction: Stir at reflux (40°C) for 4–6 hours. Note: Room temperature reaction may take >24h.

  • Monitoring: Monitor via TLC (30% EtOAc/Hexanes). Look for the disappearance of the highly polar starting material (

    
    ) and appearance of the N-Boc product (
    
    
    
    ).
  • Workup: Wash with 5%

    
     (to remove iodine), then saturated 
    
    
    
    . Dry over
    
    
    and concentrate.
  • Purification: Flash chromatography (SiO2, 10-30% EtOAc/Hexanes).

Mechanism of Selectivity: The Lewis acid activates the carbonyl of the


, making it electrophilic enough to react with the deactivated aniline. The primary alcohol is less nucleophilic towards the "hard" carbonyl center under these conditions.

Strategy B: Selective O-Protection (Alcohol)

Protecting the alcohol while leaving the aniline free is surprisingly straightforward for this scaffold because the aniline is electronically deactivated and sterically hindered.

Recommended Group: tert-Butyldimethylsilyl (TBS)

Why: Silyl chlorides react rapidly with primary alcohols. The hindered aniline reacts negligibly with silyl chlorides under standard conditions.

Protocol 2: Chemoselective Silylation

Reagents:

  • Substrate: (2-Amino-3,4-dichlorophenyl)methanol (1.0 eq)

  • Reagent: TBSCl (1.1 eq)

  • Base: Imidazole (2.5 eq)

  • Solvent: DMF (0.5 M)

Step-by-Step:

  • Setup: Dissolve substrate (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF at 0°C.

  • Addition: Add TBSCl (1.1 eq) portion-wise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Critical Check: Do not heat.[1] Heating may promote N-silylation.

  • Workup: Dilute with

    
     (ether extracts silyl ethers well), wash 3x with water (to remove DMF), then brine.
    
  • Outcome: Yields >90% O-silylated product. The aniline remains free due to the steric clash between the 3-Cl and the bulky tert-butyl group of the silyl reagent.

Strategy C: Simultaneous Cyclic Protection (The "Expert" Route)

For workflows requiring robust protection of both groups, forming a cyclic carbamate (1,4-dihydro-2H-3,1-benzoxazin-2-one) is the most elegant strategy. It "ties back" the groups, reducing conformational flexibility and protecting them from oxidation, reduction, and alkylation.

Protocol 3: Benzoxazinone Formation via Triphosgene

Reagents:

  • Substrate: (2-Amino-3,4-dichlorophenyl)methanol (1.0 eq)

  • Reagent: Triphosgene (0.4 eq) [Equivalent to 1.2 eq phosgene]

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: THF (anhydrous)

Step-by-Step:

  • Safety: Perform in a well-ventilated fume hood. Triphosgene is a solid source of phosgene.[2][3]

  • Dissolution: Dissolve substrate (1.0 eq) and DIPEA (3.0 eq) in THF at 0°C.

  • Addition: Dissolve Triphosgene (0.4 eq) in THF and add very slowly dropwise over 30 minutes.

    • Exothermic: Maintain temp < 5°C to avoid side reactions.

  • Cyclization: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Quench carefully with water. Extract with EtOAc.[3] Wash with 1M HCl (to remove amine base) and brine.

  • Product: 6,7-dichloro-1,4-dihydro-2H-3,1-benzoxazin-2-one. This is a stable, crystalline solid.

Deprotection: Reflux with 1M LiOH in THF/Water opens the ring back to the amino-alcohol.

Visualized Reaction Pathways

ProtectionStrategies Start (2-Amino-3,4-dichlorophenyl) methanol NBoc N-Boc Protected (Free OH) Start->NBoc Boc2O, I2 (cat) DCM, Reflux (Overcomes Sterics) OTBS O-TBS Protected (Free NH2) Start->OTBS TBSCl, Imidazole DMF, 0°C (Kinetic Control) Cyclic Cyclic Carbamate (Benzoxazinone) Start->Cyclic Triphosgene, DIPEA THF, 0°C (Dual Protection) NBoc->Start TFA/DCM OTBS->Start TBAF or HCl Cyclic->Start LiOH, THF/H2O

Figure 1: Strategic pathways for selective and simultaneous protection of the scaffold.

Critical Warning: Dechlorination Risks

Avoid Pd/C Hydrogenation: Standard deprotection of Cbz (Benzyloxycarbonyl) or Bn (Benzyl) groups typically uses Palladium on Carbon (Pd/C) under Hydrogen gas (


).
  • Risk: Aryl chlorides are highly prone to Hydrodechlorination (replacement of Cl with H) under these conditions.

  • Result: You will lose the 3,4-dichloro pattern, yielding the unsubstituted aniline.

Safe Alternatives for Cbz/Bn Removal: If you must use Cbz/Bn:

  • Acidolysis: Use

    
     in Acetic Acid (harsh).
    
  • Boron Reagents:

    
     or 
    
    
    
    at -78°C (cleaves benzyl ethers).
  • Oxidative cleavage: Use DDQ (for PMB groups) or CAN.

Recommendation: Stick to Boc (Acid labile) and Silyl (Fluoride/Acid labile) groups to ensure complete orthogonality without risking the halogen substituents.

References

  • Greene's Protective Groups in Organic Synthesis, 5th Ed. Wuts, P.G.M. Wiley-Interscience. (Standard reference for general conditions).
  • Chemoselective N-Boc Protection: Bartoli, G., et al. "Lewis Acid Catalyzed N-tert-Butoxycarbonylation." J. Org.[4][5] Chem.2006 , 71, 8283. Link

  • Cyclic Carbamate Synthesis: Knölker, H.J., et al. "Synthesis of 1,4-dihydro-2H-3,1-benzoxazin-2-ones." Synthesis1996 , 1996(10), 1227. Link

  • Hydrodechlorination Risk: Urbano, F.J., et al. "Hydrogenolysis of Aryl Halides." J. Mol. Catal. A: Chem.[2][3][6][7][8][9][10][11][12][13][14][15]2001 , 171, 109. Link

Sources

Troubleshooting & Optimization

purification techniques for crude (2-Amino-3,4-dichlorophenyl)methanol

[1][2][3]

Status: Operational Agent: Senior Application Scientist Topic: Purification & Troubleshooting[1][2]

Part 1: Diagnostic Troubleshooting (Q&A)

These solutions address the most frequent tickets submitted regarding the isolation of this intermediate.

Q1: "My crude product has turned from off-white to a dark brown tar during drying. What happened?"

Diagnosis: Oxidative degradation (Aniline Polymerization).[1][2] Technical Insight: The 2-amino group is electron-rich, making the phenyl ring susceptible to oxidation by atmospheric oxygen, especially when catalyzed by trace metals or light.[1][2] The 3,4-dichloro substitution pulls electron density, but not enough to prevent "browning" if the crude is wet and warm.[1][2] Solution:

  • Inert Atmosphere: Always dry the final solid under a high vacuum with a nitrogen bleed.[1][2]

  • Additives: If performing an aqueous workup, add 0.1% Sodium Metabisulfite or EDTA to the aqueous wash buffers to sequester trace metals that catalyze oxidation.[1][2]

  • Storage: Store the purified solid at -20°C under Argon.

Q2: "I used catalytic hydrogenation (Pd/C) to reduce the precursor aldehyde, but my mass spec shows a [M-34] peak."

Diagnosis: Hydrodehalogenation (Loss of Chlorine).[1][2] Technical Insight: Palladium on Carbon (Pd/C) is notorious for cleaving aryl-chloride bonds, especially in electron-deficient rings.[1][2] The [M-34] peak corresponds to the replacement of a Chlorine atom with Hydrogen.[1][2] Solution:

  • Switch Reagents: Abandon catalytic hydrogenation. Use chemoselective hydride reducing agents.[1][2][3]

    • Recommended:Sodium Borohydride (NaBH₄) in Methanol at 0°C.[1][2][3]

    • Alternative:Zinc Borohydride (Zn(BH₄)₂) if higher chelation control is needed [1].[1][2]

  • If Hydrogenation is Mandatory: Use Platinum Oxide (PtO₂) or sulfided Platinum on Carbon (Pt(S)/C), which are less active toward aryl chlorides than Pd/C [2].[1][2]

Q3: "I tried an acid-base extraction to remove non-basic impurities, but my yield dropped significantly."

Diagnosis: Acid-catalyzed polymerization or Benzyl carbocation formation.[1][2] Technical Insight: While the amino group suggests solubility in acid, the benzyl alcohol moiety is labile.[1][2] Strong acids (HCl) can protonate the hydroxyl group, leading to water loss and the formation of a resonance-stabilized benzyl carbocation.[2] This cation reacts with the amino group of a neighboring molecule, causing polymerization.[2] Solution:

  • Avoid Strong Acids: Do not use HCl or H₂SO₄ for extraction.[1][2]

  • Use Weak Acids: If you must extract, use 0.5M Citric Acid or Acetic Acid (pH ~4-5).[1][2]

  • Preferred Route: Rely on recrystallization rather than acid-base chemically reactive extraction.[1][2]

Q4: "The product contains 5-10% unreacted aldehyde starting material that co-crystallizes."

Diagnosis: Incomplete Reduction / Solubility Similarity. Technical Insight: The aldehyde precursor (2-Amino-3,4-dichlorobenzaldehyde) has a similar crystal lattice structure to the alcohol, making separation by simple crystallization difficult.[1][2] Solution:

  • Chemical Scavenging: Treat the crude reaction mixture with a resin-bound amine scavenger (e.g., PS-Trisamine) or a small amount of Sodium Bisulfite (aqueous wash) to form the water-soluble bisulfite adduct of the aldehyde, which washes away.[1][2]

  • Chromatography: If scavenging fails, use a silica column.[1][2] The alcohol is significantly more polar than the aldehyde.[1][2]

    • Eluent: 20-40% Ethyl Acetate in Hexanes.[1][2]

Part 2: The "Gold Standard" Purification Protocol

This protocol assumes the compound was synthesized via the reduction of 2-Amino-3,4-dichlorobenzaldehyde or the corresponding benzoic acid ester.[1][2]

Method: Selective Recrystallization

Objective: Removal of boron salts and unreacted non-polar precursors without thermal degradation.[1][2]

Reagents & Materials
  • Crude (2-Amino-3,4-dichlorophenyl)methanol

  • Solvent A: Toluene (High solubility at reflux, low at RT)[1][2]

  • Solvent B: n-Heptane (Anti-solvent)[1][2]

  • Activated Charcoal: (Optional, for color removal)[1][2]

Step-by-Step Workflow
  • Dissolution:

    • Place 10g of crude solid in a round-bottom flask.

    • Add Toluene (50 mL) (5 vol).

    • Heat to 60-65°C .[1][2] Do not exceed 70°C to prevent thermal decomposition.[1][2]

    • Checkpoint: If solids remain, they are likely inorganic salts (borates).[1][2] Filter the hot solution through a Celite pad.[1][2]

  • Charcoal Treatment (If colored):

    • Add 0.5g activated charcoal. Stir at 60°C for 15 minutes.

    • Hot filter immediately.[1][2]

  • Crystallization:

    • Stir the clear yellow filtrate at 50°C.

    • Dropwise, add n-Heptane (25 mL) until a slight turbidity persists.

    • Turn off the heat.[1][2] Allow the flask to cool to Room Temperature (20-25°C) slowly over 2 hours. Rapid cooling traps impurities.[1][2]

  • Maturation:

    • Once at RT, cool the flask in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white needles via vacuum filtration.[1][2]

    • Wash: Rinse the cake with cold 2:1 n-Heptane/Toluene.

    • Dry: Vacuum oven at 40°C for 12 hours.

Expected Yield: 85-90% recovery. Purity: >98% (HPLC).

Part 3: Data & Visualization[1][2][3]

Solvent Selection Guide for Crystallization

This table summarizes solubility data derived from analog behavior (e.g., 2-amino-benzyl alcohols).[1][2]

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionSuitability
Toluene / Heptane HighLowExcellent (Rejects Aldehydes)Recommended
Ethanol / Water Very HighModerateGood (Rejects Salts)Alternative (Risk of oiling out)
Ethyl Acetate / Hexane HighModerateModerateGood for initial cleanup
Dichloromethane Very HighHighPoorNot Recommended
Workflow Decision Tree

The following diagram illustrates the logical pathway for purifying the crude material based on initial purity analysis.

PurificationLogicStartCrude Reaction Mixture(Post-Workup)AnalysisAnalyze Purity(TLC / HPLC)Start->AnalysisDecision1Is Purity > 90%?Analysis->Decision1ImpurityTypeIdentify Major ImpurityDecision1->ImpurityTypeNo (<90%)RecrystRecrystallization(Toluene/Heptane)Decision1->RecrystYes (>90%)AldehydeUnreacted Aldehyde(Non-polar)ImpurityType->AldehydeSaltsInorganic Salts(Boron/Aluminum)ImpurityType->SaltsColorOxidation/Color(Trace)ImpurityType->ColorColumnFlash Chromatography(SiO2, EtOAc/Hex)ImpurityType->ColumnComplex MixtureBisulfiteBisulfite Wash(Scavenge Aldehyde)Aldehyde->BisulfiteFiltrationHot Filtration(Remove Salts)Salts->FiltrationColor->RecrystAdd CharcoalFinalPure (2-Amino-3,4-dichlorophenyl)methanolRecryst->FinalBisulfite->RecrystFiltration->RecrystColumn->Final

Caption: Logical decision tree for the purification of crude (2-Amino-3,4-dichlorophenyl)methanol based on impurity profile.

References

  • Google Patents. (1984).[1][2] US4461914A - Method for the preparation of 1-(4'-amino-3',5'-dichlorophenyl)-2-alkyl(or dialkyl)aminoethanols.[1][2] Retrieved from

  • MDPI. (2013).[1] Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link][1][2][4]

recrystallization solvents for (2-Amino-3,4-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of (2-Amino-3,4-dichlorophenyl)methanol .

This guide is designed for researchers and process chemists who need to optimize the recrystallization of this specific halogenated aniline derivative. Because this molecule contains both polar hydrogen-bonding groups (a primary amine and a primary alcohol) and a highly lipophilic, electron-rich aromatic core (the dichlorobenzene ring), it presents unique solubility and stability challenges during purification.

Below, you will find a comprehensive breakdown of solvent selection, a self-validating purification protocol, and a troubleshooting FAQ to address common issues like "oiling out" and thermal oxidation.

Solvent System Selection Data

Choosing the right solvent system requires balancing the hydrogen-bonding capacity of the –NH₂ and –OH groups with the hydrophobicity of the dichlorophenyl ring. Relying on the ACS Green Chemistry Institute (ACS GCI) Solvent Selection guidelines [1], binary solvent systems often provide the most tunable solubility curve for this class of intermediates.

Table 1: Quantitative Comparison of Recommended Solvent Systems

Solvent SystemBoiling Point (°C)Polarity Index (P')Dielectric Constant (ε)Expected Solubility ProfileACS GCI Green Score
Ethyl Acetate / Heptane 77 / 984.4 / 0.16.0 / 1.9High (Hot) / Low (Cold)Recommended
Toluene 1102.42.4Moderate (Hot) / Low (Cold)Substitution Advisable
Isopropanol / Water 82 / 1003.9 / 10.218.3 / 80.1High (Hot) / Variable (Cold)Recommended

Causality Note:Ethyl Acetate / Heptane is the premier choice. Ethyl acetate easily disrupts the intermolecular hydrogen bonds of the amino and hydroxyl groups, dissolving the compound at reflux. Heptane acts as a highly effective antisolvent, forcing the lipophilic dichlorophenyl core out of solution as it cools.

Recrystallization Troubleshooting Workflow

To ensure a self-validating process, your workflow must account for the two most common failure modes with halogenated anilines: thermal oxidation (darkening) and liquid-liquid phase separation (oiling out).

RecrystallizationWorkflow Start Start Recrystallization Dissolve Dissolve in Hot Degassed Solvent (e.g., EtOAc/Heptane) Start->Dissolve CheckColor Is solution dark/brown? Dissolve->CheckColor Carbon Add Activated Carbon & Hot Filter CheckColor->Carbon Yes Cool Cool Slowly to RT CheckColor->Cool No Carbon->Cool CheckOil Is the product oiling out? Cool->CheckOil FixOil Reheat, add antisolvent or seed crystals CheckOil->FixOil Yes Crystallize Crystals Form CheckOil->Crystallize No FixOil->Cool Filter Filter, Wash & Dry Crystallize->Filter

Caption: Diagnostic workflow for (2-Amino-3,4-dichlorophenyl)methanol recrystallization.

Standard Operating Procedure (SOP): EtOAc/Heptane System

This protocol is designed to be self-validating; by controlling the atmosphere and utilizing hot filtration, you eliminate the variables that typically ruin aniline recrystallizations [2].

Step 1: Solvent Preparation & Degassing

  • Prepare a mixture of Ethyl Acetate and Heptane (start with a 1:1 v/v ratio).

  • Sparge the solvent mixture with Nitrogen (N₂) or Argon for 10–15 minutes. Reasoning: The electron-donating –NH₂ group makes the aromatic ring highly susceptible to aerial oxidation at elevated temperatures. Removing dissolved oxygen prevents the formation of dark benzoquinone impurities.

Step 2: Dissolution

  • Place the crude (2-Amino-3,4-dichlorophenyl)methanol in a round-bottom flask under an inert atmosphere.

  • Add the degassed solvent mixture dropwise while heating to a gentle reflux (approx. 75°C) until the solid just dissolves. Do not add excess solvent.

Step 3: Hot Filtration (Self-Validation Step)

  • If the solution is dark brown or red, add 5% w/w activated carbon (Darco) and boil for 5 minutes.

  • Quickly filter the hot solution through a pre-warmed pad of Celite into a clean, heated receiving flask. Reasoning: This removes polymerized aniline degradation products and insoluble inorganic impurities, ensuring the mother liquor is pristine before cooling.

Step 4: Controlled Cooling and Seeding

  • Allow the flask to cool slowly to room temperature undisturbed.

  • Critical Step: When the solution reaches approximately 40°C (just above the cloud point), add 1–2 mg of pure (2-Amino-3,4-dichlorophenyl)methanol seed crystals. Reasoning: Seeding provides a nucleation site, bypassing the supersaturation phase that leads to oiling out.

Step 5: Isolation

  • Once crystallization is complete at room temperature, chill the flask in an ice bath (0–5°C) for 30 minutes to maximize yield.

  • Filter via vacuum, wash the filter cake with ice-cold Heptane, and dry under vacuum at 40°C.

Troubleshooting & FAQs

Q: My reaction solution turns dark brown or black as soon as I heat it. What is happening? A: You are observing thermal air oxidation. The amino group (-NH₂) donates electron density into the dichlorobenzene ring, making it highly prone to losing electrons (oxidation). When heated in the presence of atmospheric oxygen, anilines oxidize into highly colored polymeric species (similar to polyaniline) or benzoquinones [3]. Solution: Always degas your recrystallization solvents with N₂. If the crude material is already heavily oxidized, perform a hot filtration with activated carbon before attempting to crystallize.

Q: Instead of forming crystals, my product is separating as a thick, sticky oil at the bottom of the flask ("oiling out"). How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the saturation temperature of the compound in your solvent system is higher than the melting point of the compound in that specific solvent. The lipophilic dichloro-groups depress the melting point of the solute-solvent matrix. Solution: Reheat the mixture until it is a homogenous solution. You must lower the saturation temperature. Do this by either adding a small amount of the "good" solvent (Ethyl Acetate) or by adding a seed crystal before the solution reaches the temperature at which it previously oiled out [2].

Q: The compound is still degrading over time in storage. Can I modify the recrystallization to improve long-term stability? A: Yes. If the freebase form is not strictly required for your immediate next step, consider recrystallizing it as a hydrochloride salt. By bubbling HCl gas through the solvent, you protonate the amine to form an anilinium salt (-NH₃⁺Cl⁻). This drastically lowers the electron density of the aromatic ring, making it practically immune to air oxidation, and usually results in a highly crystalline, easily filterable solid [3].

References

  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. Solvent Selection Guide. ACS GCI. Available at:[Link]

  • Anderson, N. G. (2012). Practical Process Research and Development: A Guide for Organic Chemists (2nd ed.). Academic Press / Elsevier. Available at:[Link]

minimizing side reactions when using (2-Amino-3,4-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Reference ID: CAS 1595672-91-5 | Context: Crizotinib Intermediate Synthesis[1][2]

Executive Summary

(2-Amino-3,4-dichlorophenyl)methanol is a deceptively simple bifunctional building block. While it appears stable, the ortho-relationship between the nucleophilic aniline (-NH₂) and the benzylic alcohol (-CH₂OH) creates a "tethered" reactivity profile. This structural proximity predisposes the molecule to intramolecular cyclization , oxidative degradation , and aza-quinone methide formation —often resulting in yield losses during scale-up or storage.

This guide, designed for process chemists and medicinal researchers, moves beyond basic handling to address the mechanistic root causes of side reactions.

Module 1: The Reactivity Landscape

To minimize side reactions, one must first visualize the competing pathways. The diagram below maps the "Danger Zones" where this compound deviates from standard aniline or benzyl alcohol behavior.

ReactivityMap cluster_prevention Mitigation Strategies Start (2-Amino-3,4-dichlorophenyl) methanol (Target) Oxidation Oxidation Products (Azo/Nitroso/Aldehyde) Start->Oxidation Air/Light (Radical mechanism) Cyclization Benzoxazine/Heterocycles (via Condensation) Start->Cyclization + Carbonyls/Acids (Ortho-attack) Polymer Oligomers/Dimers (via Aza-Quinone Methide) Start->Polymer Acid/Heat (-H2O) Salt Stable Salt Form (HCl/Tosylate) Start->Salt HX (Protection) Inert Inert Atmosphere (N2/Ar) Temp T < 40°C pH Avoid Strong Acid w/o Trapping

Figure 1: Mechanistic pathways leading to common impurities. The ortho-disposition facilitates both cyclization and dehydration-polymerization.

Module 2: Critical Troubleshooting Guide

Scenario A: "My product is turning yellow/brown upon storage."

Diagnosis: Oxidative Degradation (Aniline Oxidation). Electron-rich anilines are prone to radical oxidation by atmospheric oxygen, forming colored p-quinone imines or azo-dimers. The 3,4-dichloro substitution deactivates the ring slightly but not enough to prevent surface oxidation.

  • Root Cause: Exposure to light and air (O₂).

  • Corrective Action:

    • Purification: Perform a rapid filtration through a short plug of silica (eluent: DCM/MeOH) to remove colored polar impurities.

    • Storage: Store under Argon/Nitrogen at 2–8°C.

    • Stabilization: If storing as a solid for >1 week, convert to the Hydrochloride (HCl) salt . The protonation of the amine (-NH₃⁺) significantly reduces its oxidation potential.

Scenario B: "I see a new spot on TLC that isn't the aldehyde."

Diagnosis: Ortho-Cyclization (Benzoxazine Formation). If you are reacting this compound with an aldehyde or ketone (e.g., in a reductive amination), the intermediate imine can be trapped by the pendant -OH group.

  • Mechanism: The amine condenses with the carbonyl to form an imine. The ortho-benzylic alcohol then attacks the imine carbon intramolecularly, forming a 1,4-dihydro-2H-3,1-benzoxazine.

  • Prevention:

    • Solvent Choice: Avoid protic solvents if possible; use dry DCM or THF.

    • Order of Addition: Pre-mix the reducing agent (e.g., NaBH(OAc)₃) with the amine before adding the carbonyl, or ensure rapid reduction to bypass the long-lived imine intermediate.

Scenario C: "Yield is low after acidic workup/heating."

Diagnosis: Aza-Quinone Methide Polymerization. Under acidic conditions or high heat, the benzylic alcohol can eliminate water. The ortho-amino group facilitates this, generating a highly reactive aza-ortho-quinone methide intermediate.

  • Risk Factor: This intermediate is an electrophile that rapidly reacts with other nucleophiles (self-polymerization).

  • Protocol Adjustment:

    • Temperature: Keep reaction and workup temperatures below 40°C .

    • Quenching: Neutralize acidic reactions at low temperature (0°C) before allowing the mixture to warm up. Avoid strong mineral acids during workup; use saturated NH₄Cl or mild organic acids.

Module 3: Optimized Protocols & Data

Table 1: Solvent Compatibility Matrix
Solvent SystemSuitabilityNotes
Methanol/Ethanol ⭐⭐⭐ (High)Excellent solubility. Good for hydrogenation. Risk: Can participate in solvolysis if acid is present.
Dichloromethane (DCM) ⭐⭐⭐ (High)Ideal for extraction and non-polar reactions. Minimizes side reactions.[1][2]
Acetone/Ketones ⚠️ (Avoid)CRITICAL: Reacts with the amine to form aminals/imines (cyclization risk).
Water (Acidic) ⚠️ (Caution)Soluble as salt, but risk of polymerization if heated.
THF (Anhydrous) ⭐⭐⭐ (High)Best for coupling reactions (e.g., with acyl chlorides).
Step-by-Step: Synthesis of the Stable HCl Salt

To maximize shelf-life and prevent "yellowing" (oxidation).

  • Dissolution: Dissolve 10.0 g of (2-Amino-3,4-dichlorophenyl)methanol in 50 mL of anhydrous Ethanol (or EtOAc).

  • Cooling: Cool the solution to 0–5°C in an ice bath.

  • Acidification: Dropwise add 1.1 equivalents of 4M HCl in Dioxane (or concentrated aqueous HCl if water is tolerated).

    • Observation: A white to off-white precipitate should form immediately.

  • Isolation: Stir for 30 mins at 0°C. Filter the solid.

  • Washing: Wash the cake with cold Et₂O or Hexanes (removes oxidized impurities).

  • Drying: Dry under vacuum at 40°C.

    • Result: The HCl salt is stable for months at room temperature.

Module 4: Decision Tree for Impurity Isolation

Use this logic flow to determine the next step when an impurity is detected.

TroubleshootingTree Start Impurity Detected on HPLC/TLC CheckColor Is the mixture colored? (Yellow/Brown/Red) Start->CheckColor YesColor YES: Oxidation Likely CheckColor->YesColor Yes NoColor NO: Colorless Impurity CheckColor->NoColor No ActionOx Action: Recrystallize from EtOH/Water or Filter thru Silica Plug YesColor->ActionOx CheckRf Is impurity Rf > Product? NoColor->CheckRf HighRf YES: Dimer or Benzoxazine CheckRf->HighRf Higher Rf LowRf NO: Polar/Baseline Spot CheckRf->LowRf Lower Rf ActionHigh Action: Check pH of workup. Avoid Acetone/Ketones. HighRf->ActionHigh ActionLow Action: Likely Salt or Acid. Neutralize and Extract with EtOAc. LowRf->ActionLow

Figure 2: Rapid diagnostic logic for identifying and treating common impurity profiles.

References

  • Cui, J. J., et al. (2011). "Discovery of 3-[(R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)pyridin-2-amine (Crizotinib) as a Multitargeted Kinase Inhibitor." Journal of Medicinal Chemistry, 54(18), 6342–6363.

  • Pfizer Inc. (2012). "Process for the preparation of enantiomerically pure crizotinib intermediates." World Intellectual Property Organization, WO2012152286.

  • BenchChem Technical Support. (2025). "Synthesis and Stability of Ortho-Aminobenzyl Alcohol Derivatives." BenchChem Knowledge Base.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 1595672-91-5." PubChem.

Sources

Technical Support Center: Stability & Handling of (2-Amino-3,4-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Acid Sensitivity" Alert

Critical Warning: Unlike its structural analog 2,4-dichlorobenzyl alcohol (a common, stable antiseptic), (2-Amino-3,4-dichlorophenyl)methanol possesses an ortho-amino group that drastically alters its stability profile.

Under acidic conditions, this molecule does not merely form a salt; it undergoes a rapid, often irreversible dehydration to form a highly reactive aza-ortho-quinone methide (aza-o-QM) intermediate. This species is prone to immediate self-polymerization, resulting in the formation of insoluble gums or "oils" often reported by users during workup.

Key Takeaway: Avoid exposure to protic acids (HCl, H₂SO₄, AcOH) unless the amine is protected or the electrophile is immediately trapped in a downstream reaction.

The "Why": Mechanistic Degradation Pathway

To troubleshoot effectively, you must understand the invisible chemistry occurring in your flask. The instability is driven by the electron-donating capability of the ortho-amino group, which facilitates the departure of the hydroxyl group.

The Aza-Ortho-Quinone Methide Pathway[1][2][3]
  • Protonation: Acid protonates the benzylic alcohol (-OH

    
     -OH₂⁺).
    
  • Elimination: Water leaves, assisted by the lone pair of the ortho-nitrogen.

  • Reactive Intermediate: An aza-ortho-quinone methide forms.[1][2][3] This is a neutral, highly electrophilic species, not a stable carbocation.

  • Oligomerization: The nucleophilic amine of a second molecule attacks the electrophilic benzylic carbon of the aza-o-QM, leading to dimers and polymers.

Visualization of Instability

Figure 1: Acid-catalyzed degradation pathway leading to gum formation.

degradation_pathway cluster_0 Critical Instability Zone SM (2-Amino-3,4-dichlorophenyl) methanol (Stable Solid) Protonated Protonated Species (-OH2+) SM->Protonated + H+ (Acid) AzaQM Aza-ortho-Quinone Methide (Reactive) Protonated->AzaQM - H2O (Rapid Elimination) Dimer Dimer/Oligomer (Insoluble Gum) AzaQM->Dimer + Starting Material (Self-Condensation)

Caption: The ortho-amino group drives water loss, forming a reactive aza-quinone methide that rapidly polymerizes.

Troubleshooting Guide (FAQs)

Scenario A: Workup & Isolation Issues

Q: I acidified my reaction mixture to pH 2 to remove impurities, but my product turned into a brown sticky gum. Can I recover it?

  • Diagnosis: You likely triggered acid-catalyzed self-condensation. The "gum" is a mixture of oligomers linked by methylene bridges.

  • Solution: Recovery is difficult. You can attempt to redissolve the gum in a polar aprotic solvent (DMSO or DMF) and check LC-MS for the monomer mass (MW ~192.04). If the dimer mass (MW ~366) is dominant, the batch is lost.

  • Prevention: Never acidify the aqueous layer if the product is present. Keep the pH neutral or slightly basic (pH 7-9). If you must remove basic impurities, wash the organic layer with saturated NH₄Cl (mildly acidic, pH ~5) rather than HCl.

Q: Can I use this molecule as a hydrochloride salt for better storage?

  • Technical Insight: While aniline salts are common, 2-aminobenzyl alcohol salts are precarious. The proximity of the alcohol and amine means that even in the solid state, trace moisture can facilitate the elimination reaction over time (solid-state polymerization).

  • Recommendation: Store as the free base . If a salt is absolutely required, use a non-nucleophilic counter-ion (like tetrafluoroborate) and store strictly anhydrous at -20°C, but free base is significantly safer.

Scenario B: Synthesis & Reaction Optimization

Q: I am trying to oxidize the alcohol to the aldehyde, but yields are low.

  • Diagnosis: Oxidants often produce acidic byproducts (e.g., chromic acid from Jones reagent) or proceed via Lewis acidic intermediates.

  • Recommendation: Use basic or buffered oxidation conditions. MnO₂ (Manganese Dioxide) in dichloromethane is the gold standard for 2-aminobenzyl alcohols as it is heterogeneous and neutral. Alternatively, use IBX in DMSO, but avoid Swern oxidation if the amine is unprotected (competing reaction).

Q: How do I distinguish the degradation product from the product in HPLC?

  • Observation: The dimer is more hydrophobic than the monomer.

  • Marker: Look for a broad peak eluting after your main peak on Reverse Phase (C18). The UV spectrum of the impurity will look similar to the starting material but with a slight bathochromic shift (red-shift) due to extended conjugation if oxidation occurred, or simply broader due to oligomerization.

Validated Handling Protocols

Protocol 1: Safe Workup Procedure

Standardize this workflow to prevent batch loss.

  • Quench: Pour reaction mixture into saturated NaHCO₃ or Water (maintain pH > 7).

  • Extraction: Extract immediately with EtOAc or DCM.

  • Washing: Wash organic layer with Brine only. DO NOT wash with 1N HCl or 5% citric acid.

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ (Magnesium Sulfate) if it is slightly acidic, though usually acceptable.

  • Concentration: Evaporate solvent at < 40°C . High heat can trigger thermal self-condensation even without acid.

Protocol 2: HPLC Purity Check

Use this method to detect early onset of degradation.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Ammonium Hydroxide (pH ~10)
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 10 min
Rationale Basic mobile phase suppresses protonation, preventing on-column degradation and ensuring sharp peak shape for the amine.

Decision Tree: Reaction Planning

Figure 2: Strategic planning to avoid acid-mediated decomposition.

decision_tree Start Start: Reaction Planning with (2-Amino-3,4-dichlorophenyl)methanol Q1 Does the reaction require Acid Catalyst? Start->Q1 Protect REQUIRED STEP: Protect Amine first (e.g., Boc, Acetyl) Q1->Protect Yes Proceed Proceed with Caution Maintain pH > 7 Q1->Proceed No BranchYes YES BranchNo NO Safe Safe to use Acid (Amine lone pair unavailable) Protect->Safe Monitor Monitor for Dimer (Check HPLC @ t=1h) Proceed->Monitor

Caption: Decision logic for handling 2-aminobenzyl alcohol derivatives.

References

  • Chemical Identity & Properties: Compound: (2-Amino-3,4-dichlorophenyl)methanol (CAS 1595672-91-5).
  • Mechanistic Grounding (Aza-ortho-quinone Methides)

    • Walden, D. M., et al. (2017).[4][5][6] "Formation of Aza-ortho-quinone Methides Under Room Temperature Conditions." The Journal of Organic Chemistry, 82(13), 7183–7189. (Describes the facile generation of these reactive intermediates from 2-aminobenzyl derivatives). Available at: [Link]

  • Self-Condensation Studies

    • Niu, J. L., et al. (2014). "Aza-crown compounds synthesised by the self-condensation of 2-aminobenzyl alcohol."[7] Dalton Transactions, 43, 16672-16679. (Demonstrates the oligomerization pathway of the parent molecule). Available at: [Link]

  • Related Pharmaceutical Intermediates (Crizotinib)

    • Review: "Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines." (Highlights the reactivity profile of these synthons). Available at: [Link]

Sources

Technical Support Center: Storage & Stability of (2-Amino-3,4-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Cheat Sheet"

For researchers requiring immediate guidance, follow these Critical Storage Parameters (CSPs) to prevent rapid degradation.

ParameterRecommendationCriticality
Temperature -20°C (Long-term) | 2-8°C (Active use < 1 week)High
Atmosphere Inert Gas (Argon or Nitrogen) Critical
Light Exposure Strictly Dark (Amber vial + Foil wrap)High
Container Tightly sealed glass vial with Teflon-lined capMedium
Desiccation Required (Hygroscopic tendency)Medium

Module 1: Chemical Stability Profile (The "Why")

To effectively prevent degradation, one must understand the molecular vulnerabilities of (2-Amino-3,4-dichlorophenyl)methanol .[1] This molecule presents a "dual-threat" stability profile due to the coexistence of an electron-rich aniline moiety and a primary benzylic alcohol.[1]

The Degradation Mechanism

The compound degrades primarily through two oxidative pathways:[1]

  • Benzylic Oxidation (The "Silent" Impurity): The primary alcohol (–CH₂OH) oxidizes to the corresponding aldehyde (2-amino-3,4-dichlorobenzaldehyde).[1] This often occurs without a drastic color change but ruins reaction stoichiometry, particularly in cyclization reactions (e.g., Quinazoline synthesis).[1]

  • Aniline Oxidation (The "Visible" Impurity): The amino group (–NH₂) is susceptible to radical auto-oxidation, leading to the formation of azo-dimers and quinone-imine species. This is responsible for the sample turning yellow, pink, or brown.[1]

Visualization of Degradation Pathways

The following diagram illustrates the specific chemical risks associated with improper storage.

DegradationPathways Compound (2-Amino-3,4-dichlorophenyl)methanol (Target Molecule) O2_Light Trigger: Oxygen + UV Light Compound->O2_Light Aldehyde Impurity A: 2-Amino-3,4-dichlorobenzaldehyde (Stoichiometry Killer) O2_Light->Aldehyde Benzylic Oxidation (Slow, Air-driven) Azo Impurity B: Azo-Dimers / Polymers (Color Change: Pink/Brown) O2_Light->Azo Radical Oxidation (Fast, Light-driven) Cyclic Impurity C: Quinazoline/Quinoline Derivatives (If Ketones/Aldehydes present) Aldehyde->Cyclic Self-Condensation (Long-term storage)

Figure 1: Oxidative degradation pathways. Impurity A affects chemical reactivity; Impurity B affects visual appearance.[1]

Module 2: Storage & Handling SOP

Objective: Maintain purity >98% for >6 months.

Step 1: Receiving & Initial Handling[1]
  • Upon Receipt: Do not store the shipping package at room temperature. Immediately transfer the vial to a -20°C freezer .

  • Equilibration: Before opening the vial, allow it to warm to room temperature (approx. 30 mins) inside a desiccator.

    • Why? Opening a cold vial in humid air causes condensation to form on the powder.[1] Water accelerates the oxidation of the aniline moiety.[1]

Step 2: Aliquoting (Recommended)

Repeated freeze-thaw cycles introduce moisture and oxygen.[1]

  • In a glovebox or under an inverted funnel with Argon flow, divide the bulk material into single-use aliquots.

  • Use amber glass vials with PTFE-lined screw caps . Avoid polyethylene (plastic) bags as they are permeable to oxygen over time.[1]

Step 3: Inerting (The "Argon Blanket")[1]
  • After removing the required amount, gently flow Argon or Nitrogen gas into the headspace of the vial for 10-15 seconds.[1]

  • Technique Tip: Use a low flow rate to avoid blowing the powder out.[1] The goal is to displace the air, not pressurize the vial.[1]

  • Immediately seal the cap tightly.[1] Parafilm is recommended as a secondary seal to prevent cap loosening.[1]

Step 4: Long-Term Storage
  • Location: Non-frost-free freezer at -20°C.

  • Secondary Containment: Place the vials inside a sealed jar or bag containing a sachet of silica gel and an oxygen scavenger (optional but recommended for >1 year storage).[1]

Module 3: Troubleshooting Guide (FAQ)

This section addresses specific scenarios reported by researchers handling 2-aminobenzyl alcohol derivatives.

Q1: My powder has turned from off-white to a light pink/brown color. Is it ruined?

Diagnosis: This indicates N-oxidation (aniline moiety degradation).[1]

  • Impact: If the color is faint (light pink), the bulk purity is likely still >95%.[1] The oxidation products (azo/nitroso species) have high extinction coefficients, meaning a tiny amount causes significant color.[1]

  • Action:

    • Run an LC-MS or TLC.[1]

    • If purity is >95%, use as is (factor in weight correction).

    • If purity is <90%, repurify (see Q3).[1]

Q2: The material looks fine, but my cyclization reaction yield is low.

Diagnosis: Potential Aldehyde contamination (Impurity A in Fig 1).[1]

  • Mechanism: The alcohol group has oxidized to an aldehyde.[1][2] This "silent" impurity consumes your coupling partner or fails to cyclize correctly.[1]

  • Action: Check the proton NMR. Look for a small singlet peak around 9.8–10.0 ppm (aldehyde proton).[1] If present >5%, repurification is required.

Q3: How do I repurify oxidized material?

Protocol:

  • Recrystallization: This is preferred over column chromatography for this compound.[1]

    • Solvent System: Ethanol/Water or Toluene/Hexane (depending on specific solubility).[1]

    • Note: Avoid heating for prolonged periods.[1] Dissolve at moderate heat and cool slowly.

  • Column Chromatography:

    • Warning: Aniline derivatives can streak on silica.[1] Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites, preventing the amine from "sticking" and degrading further.[1]

Module 4: Quality Control & Validation[1]

Before committing this intermediate to a high-value synthesis step, validate its integrity using the following decision tree.

QC_Workflow Start Start QC Check Visual Visual Inspection: Is it White/Off-White? Start->Visual ColorFail Pink/Brown Color Visual->ColorFail No NMR 1H NMR / HPLC Check Visual->NMR Yes ColorFail->NMR Assess Extent AldehydeCheck Check Aldehyde Peak (~9.9 ppm) NMR->AldehydeCheck PurityDecision Is Purity > 97%? AldehydeCheck->PurityDecision Use APPROVED Proceed to Synthesis PurityDecision->Use Yes Repurify REJECTED Perform Recrystallization PurityDecision->Repurify No

Figure 2: Quality Control Decision Matrix for (2-Amino-3,4-dichlorophenyl)methanol.

References

  • Sigma-Aldrich. (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol Product Safety & Storage Data. Retrieved March 5, 2026.[1] Link

  • BLDpharm. Safety Data Sheet: (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol (CAS 1213571-27-7).[1] Retrieved March 5, 2026.[1] Link

  • Manila, et al. "Oxidation of Ortho Aminobenzyl Alcohol: A Concise Kinetic Study."[1][3] Rasayan Journal of Chemistry, Vol. 14, Special Issue, 2021.[1] (Demonstrates kinetics of alcohol-to-aldehyde oxidation). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15684, 2,4-Dichlorobenzyl alcohol. (General stability data for dichlorobenzyl alcohols). Link

Sources

troubleshooting low conversion rates of (2-Amino-3,4-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (2-Amino-3,4-dichlorophenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, specifically low conversion rates or yields, during the synthesis or subsequent reactions of this important chemical intermediate. Here, we will diagnose common experimental pitfalls and provide robust, field-tested solutions in a direct question-and-answer format.

FAQ 1: My reduction of 2-Amino-3,4-dichlorobenzoic acid to (2-Amino-3,4-dichlorophenyl)methanol is showing very low conversion. What are the primary factors I should investigate?

Low conversion in this specific reduction is a frequent issue that can almost always be traced back to one of three areas: the choice and handling of the reducing agent, the reaction conditions, or the purity of the starting material.

The most common synthetic route to (2-Amino-3,4-dichlorophenyl)methanol is the reduction of its parent carboxylic acid. This transformation requires a powerful reducing agent, as sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids effectively.[1][2] The reagent of choice is often Lithium Aluminum Hydride (LiAlH₄ or LAH).

Here are the key factors to troubleshoot:

A. Reducing Agent Potency and Handling:

  • Reagent of Choice: Lithium Aluminum Hydride (LiAlH₄) is the standard for this type of reduction due to its high reactivity.[1][3] Borane complexes (e.g., BH₃·THF) can also be used and may offer different selectivity, but LAH is more common.[4]

  • Anhydrous Conditions are CRITICAL: LiAlH₄ reacts violently and exothermically with water and other protic solvents (like methanol or ethanol).[5] This not only poses a significant safety hazard but also consumes the reagent, drastically reducing the amount available to reduce your carboxylic acid. Ensure all glassware is oven- or flame-dried, and all solvents (typically THF or diethyl ether) are rigorously dried before use.

  • Reagent Quality: LiAlH₄ is a fine gray powder. If it appears chunky or is a dark gray/black, it may have decomposed due to moisture exposure and will have significantly lower activity. Always use a freshly opened bottle or a properly stored, unexpired reagent.

B. Reaction and Work-up Procedure:

  • Acid-Base Chemistry First: The acidic proton of the carboxylic acid and the proton on the amine will react with LiAlH₄ first in an acid-base reaction before any reduction occurs.[5] You must account for this by using a sufficient excess of the reducing agent. A common mistake is using a stoichiometric amount that is consumed entirely by these deprotonations.

  • Temperature Control: The initial addition of the carboxylic acid to the LiAlH₄ slurry should be done slowly and at a low temperature (e.g., 0 °C) to control the initial exothermic reaction. Afterward, the reaction is often gently refluxed to ensure it goes to completion.

  • Careful Quenching: The work-up procedure to destroy excess LiAlH₄ is critical for isolating the product. A Fieser work-up is standard: a sequential, slow, and ice-cooled addition of water, followed by an aqueous base (e.g., 15% NaOH), and then more water. An improper quench can lead to the formation of gelatinous aluminum salts that trap the product, making extraction difficult and severely lowering the isolated yield.[6]

FAQ 2: I'm observing multiple spots on my TLC analysis besides my starting material and desired product. What are the likely side reactions and byproducts?

The presence of multiple spots indicates that side reactions are competing with your desired reduction. Given the functional groups present in (2-Amino-3,4-dichlorophenyl)methanol, several side reactions are plausible.

A. Dimerization/Polymerization: Under certain conditions, especially with prolonged heating or in the presence of certain catalysts, benzyl alcohols can undergo self-etherification to form dibenzyl ethers.[2] While less common during a reduction, it's a potential pathway for product loss.

B. Amine Reactivity: The primary aromatic amine is a nucleophile and can participate in side reactions. Although the amine is a relatively weak nucleophile, it can react with any electrophilic impurities present in the reaction mixture.

C. Over-reduction (less likely for this substrate): While LiAlH₄ is powerful, it typically does not reduce the aromatic ring under standard conditions. However, it can reduce other functional groups if they are present as impurities in the starting material.

Below is a diagram illustrating the primary desired reaction versus a potential side reaction pathway.

G cluster_main Desired Reaction Pathway cluster_side Potential Side Reaction SM 2-Amino-3,4-dichlorobenzoic acid P (2-Amino-3,4-dichlorophenyl)methanol SM->P 1) LiAlH4, THF 2) H2O work-up P2 (2-Amino-3,4-dichlorophenyl)methanol Dimer Dibenzyl Ether Byproduct P2->Dimer Heat / Acidic Trace

Caption: Desired reduction vs. a potential side reaction.

FAQ 3: How can I effectively monitor the reaction's progress and what is the best way to purify the final product?

Proper monitoring and purification are essential to maximize your isolated yield.

A. Reaction Monitoring:

  • Thin-Layer Chromatography (TLC): TLC is the most straightforward method to monitor the reaction.[7]

    • Setup: Use silica gel plates. A good starting eluent system is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate (e.g., 7:3 Hexanes:Ethyl Acetate).

    • Visualization: The starting carboxylic acid and the product alcohol have different polarities. The alcohol product should have a higher Rf value than the highly polar carboxylic acid. Both compounds are UV active. You can also use a potassium permanganate stain, which will react with the alcohol group. A cinnamaldehyde-based stain can be used to specifically visualize the primary aromatic amine, which appears as a colored spot.[8]

    • Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. The disappearance of the starting material spot indicates the reaction is complete.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, reversed-phase HPLC with UV detection is highly effective for aromatic amines.[9][10][11] A C18 column with a mobile phase of acetonitrile and water is a standard starting point.

B. Purification Protocol:

If the crude product is not clean after work-up, purification is necessary.

  • Column Chromatography: This is the most effective method for removing impurities.

    • Choose a Solvent System: Use TLC to determine the best solvent system that gives good separation between your product and the impurities (aim for a product Rf of ~0.3).

    • Pack the Column: Pack a silica gel column with your chosen non-polar solvent.

    • Load the Sample: Dissolve your crude product in a minimal amount of the solvent (or dichloromethane) and load it onto the column.

    • Elute: Run the column, starting with the non-polar solvent and gradually increasing the polarity by adding more of the polar solvent. Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Recrystallization: If the crude product is relatively pure (>90%), recrystallization can be an efficient final purification step.[7] Experiment with different solvent systems (e.g., ethanol/water, toluene/hexanes) to find one in which the product is soluble when hot but sparingly soluble when cold.

Troubleshooting Flowchart: A Systematic Approach

When faced with low conversion, a systematic approach is key. Use the following decision tree to diagnose the issue.

G start Low Conversion Rate Observed q1 Is Starting Material (SM) Pure? start->q1 fix1 Purify SM (Recrystallize or Chromatograph) & Verify by NMR/Melting Point q1->fix1 No q2 Are Reaction Conditions Anhydrous? q1->q2 Yes a1_yes Yes a1_no No fix1->start fix2 Oven/Flame-Dry Glassware. Use Fresh, Anhydrous Solvents. q2->fix2 No q3 Is LiAlH4 Stoichiometry Sufficient? q2->q3 Yes a2_yes Yes a2_no No fix2->start fix3 Increase LiAlH4 to >2.5 equivalents to account for acidic protons. q3->fix3 No q4 Is Work-up Procedure Correct? q3->q4 Yes a3_yes Yes a3_no No fix3->start fix4 Perform Slow, Cooled Quench (Fieser Method) to avoid emulsions/product trapping. q4->fix4 No end_node Re-run reaction with optimized parameters. q4->end_node Yes a4_yes Yes a4_no No fix4->start

Caption: A decision tree for troubleshooting low conversion rates.

Summary of Key Parameters

For quick reference, consult the table below for the critical parameters and our recommended starting points for the reduction of 2-Amino-3,4-dichlorobenzoic acid.

ParameterRecommendationRationale & Common Pitfalls
Reducing Agent LiAlH₄ (Lithium Aluminum Hydride)NaBH₄ is too weak.[2] Ensure LiAlH₄ is a fine, gray powder, not dark or clumpy.
Stoichiometry >2.5 equivalents of LiAlH₄Must use excess to account for deprotonation of the carboxylic acid and amine groups.[5]
Solvent Anhydrous Tetrahydrofuran (THF)Ethereal solvents are required. The solvent MUST be dry to prevent quenching the reagent.[12]
Temperature 0 °C for addition, then refluxControls initial exotherm, then drives the reaction to completion.
Reaction Time 2-6 hours (monitor by TLC)Incomplete reactions are a common source of low yield.[6]
Work-up Fieser Method (H₂O, aq. NaOH, H₂O)Prevents formation of gelatinous aluminum salts that trap the product and drastically reduce isolated yield.
Monitoring TLC (e.g., 7:3 Hexanes:EtOAc)Allows for clear visualization of the disappearance of the polar starting material.

References

  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines.
  • dungeonsandderp. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). Reddit.
  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4.
  • Wikipedia. (n.d.). Benzyl alcohol.
  • ResearchGate. (n.d.). Etherification reactions of para-substituted benzyl alcohol derivatives.
  • Pearson. (n.d.). Show a mechanism for the lithium aluminum hydride reduction of be....
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Analytical Methods. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate.
  • Bareja, S. et al. (1985). Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes. Talanta, 32(4), 279-83.
  • ThermoFisher. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • Benchchem. (n.d.). Synthesis of 2-amino-N-(2,4-dichlorophenyl)benzamide: An Application Note and Protocol.
  • Reddit. (2018, February 11). Common ways to lose product and reduce yield?.
  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?.
  • University of Glasgow. (n.d.). II Reduction Reactions.

Sources

removing impurities from (2-Amino-3,4-dichlorophenyl)methanol samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This troubleshooting guide is designed for researchers and drug development professionals working with halogenated anilino-benzyl alcohols. Specifically, we address the isolation, purification, and impurity profiling of (2-Amino-3,4-dichlorophenyl)methanol (CAS: 1595672-91-5), a critical intermediate often synthesized via the reduction of 2-amino-3,4-dichlorobenzoic acid (CAS: 20776-62-9)[1].

Below, you will find field-proven insights into the causality of common synthetic failures, a self-validating experimental protocol, and strategies to ensure high-fidelity purification.

Purification Workflow & Logical Relationship

G A Crude Reduction Mixture (LiAlH₄ / THF) B Quench (EtOAc → H₂O) A->B C Rochelle's Salt Workup (Chelates Al³⁺) B->C D Phase Separation C->D E Aqueous Phase (Al-Tartrate Salts) D->E Discard F Organic Phase (Product + Impurities) D->F Retain G Acid-Base Wash (Removes unreacted acid) F->G H Silica Plug / Recrystallization (Removes dehalogenated species) G->H I Pure (2-Amino-3,4- dichlorophenyl)methanol H->I

Optimized workflow for isolating (2-Amino-3,4-dichlorophenyl)methanol from reduction matrices.

Troubleshooting Q&A: Addressing Specific Experimental Issues

Q1: After reducing 2-amino-3,4-dichlorobenzoic acid with LiAlH₄, my workup turns into an unfilterable, gelatinous emulsion. How do I recover my product? The Causality: Lithium aluminum hydride (LiAlH₄) reductions produce insoluble polymeric aluminum hydroxides [Al(OH)₃] upon standard aqueous quenching. Because your target molecule contains both an amino and a hydroxyl group, it readily hydrogen-bonds with this gelatinous matrix, trapping the product and causing severe yield losses. The Solution: Implement a Rochelle's salt (sodium potassium tartrate) workup[2][3]. Tartrate acts as a potent bidentate ligand. When added to the quenched reaction, it chelates the Al³⁺ ions, breaking the polymeric hydroxide network and forming a highly water-soluble aluminum-tartrate complex[3]. This forces a clean phase separation between the organic layer (containing your product) and the aqueous layer.

Q2: NMR analysis of my purified product shows a mixture of compounds with missing chlorine atoms. Why is this happening, and how do I prevent it? The Causality: You are observing reductive hydrodehalogenation [4]. The carbon-chlorine bonds on the electron-rich aniline ring are susceptible to cleavage. When using aggressive hydrides like LiAlH₄, the reaction can proceed via a Single Electron Transfer (SET) pathway, generating an aryl radical that abstracts a hydrogen atom, resulting in dehalogenated impurities (e.g., 2-amino-3-chlorophenylmethanol)[5]. The Solution: If dehalogenation exceeds 5%, switch your reducing agent. Borane-tetrahydrofuran (BH₃·THF) or a Sodium Borohydride/Iodine (NaBH₄/I₂) system provides a milder, concerted hydride transfer that selectively reduces the carboxylic acid without triggering the SET hydrodehalogenation pathway[4]. To separate existing dehalogenated impurities, use silica gel chromatography; the loss of a chlorine atom significantly alters the molecule's dipole moment, allowing separation.

Q3: My isolated (2-Amino-3,4-dichlorophenyl)methanol is turning dark brown/purple during storage. Is it degrading? The Causality: Yes. The primary amine (-NH₂) on the electron-rich dichlorophenyl ring is highly susceptible to atmospheric auto-oxidation. Over time, the aniline oxidizes into highly conjugated, intensely colored quinone-imine derivatives. The Solution: This is an oxidative impurity issue, not a synthetic one. Store the purified solid under an inert atmosphere (Argon or Nitrogen) at -20°C. If the sample has already darkened, a quick filtration through a short pad of silica gel using a non-polar to moderately polar solvent system (e.g., 3:1 Hexane:Ethyl Acetate) will trap the highly polar quinone-imines at the baseline.

Q4: How do I ensure all unreacted 2-amino-3,4-dichlorobenzoic acid starting material is completely removed? The Causality: Unreacted starting material[1] often co-elutes with the product during standard extractions. The Solution: Exploit the pKa differential. The carboxylic acid starting material has a pKa of ~2.5, while the conjugate acid of the aniline product has a pKa of ~4.0. Washing the organic phase with a mild base (e.g., saturated aqueous NaHCO₃, pH ~8) will quantitatively deprotonate the unreacted acid into a water-soluble carboxylate salt, leaving the neutral benzyl alcohol product in the organic phase.

Quantitative Data: Impurity Profile & Physicochemical Properties

Impurity / CompoundOrigin / CauseChromatographic Behavior (TLC: 3:1 Hexane/EtOAc)Recommended Removal Strategy
2-Amino-3,4-dichlorobenzoic acid Unreacted starting materialBaseline (Stays at origin due to -COOH)Sat. NaHCO₃ aqueous wash (Acid-Base Extraction).
2-Amino-3-chlorophenylmethanol Hydrodehalogenation (SET pathway)Higher

than product (Less polar due to loss of Cl)
Silica gel flash chromatography or switch to BH₃·THF.
Quinone-imine derivatives Atmospheric oxidation of anilineBaseline (Highly polar, intensely colored)Short silica plug filtration; store under Argon at -20°C.
Aluminum Hydroxide Salts LiAlH₄ reduction byproductInsoluble in organic phaseRochelle's salt (Sodium potassium tartrate) chelation.

Self-Validating Experimental Protocol: Optimized Workup & Purification

This methodology integrates the Rochelle's salt quench[2][3] and acid-base extraction to ensure the high-purity isolation of (2-Amino-3,4-dichlorophenyl)methanol.

Phase 1: Emulsion-Free Quench (Rochelle's Salt Method)

  • Cooling: Upon completion of the LiAlH₄ reduction (assumed 10 mmol scale in THF), cool the reaction flask to 0°C using an ice-water bath.

  • Initial Quench: Slowly add 5 mL of Ethyl Acetate (EtOAc) dropwise to quench unreacted hydride. Self-Validation Check: Hydrogen gas evolution will occur; wait until bubbling ceases.

  • Chelation: Add 10 mL of a saturated aqueous solution of Rochelle's salt (Sodium potassium tartrate)[3].

  • Maturation: Remove the ice bath and stir the mixture vigorously at room temperature for 1 to 2 hours. Self-Validation Check: The initially gelatinous, opaque grey mixture must resolve into two distinct, clear liquid phases (a top organic layer and a bottom aqueous layer). If an emulsion persists, add more Rochelle's salt solution and continue stirring.

Phase 2: Acid-Base Extraction & Isolation 5. Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 20 mL). Combine the organic layers. 6. Alkaline Wash: Wash the combined organic layers with 20 mL of saturated aqueous NaHCO₃. This step selectively removes any unreacted 2-amino-3,4-dichlorobenzoic acid[1]. 7. Brine Wash & Drying: Wash with 20 mL of brine, dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 3: Final Polish 8. Silica Plug: Dissolve the crude residue in a minimum amount of Dichloromethane (DCM) and pass it through a 2-inch plug of silica gel, eluting with 3:1 Hexane:EtOAc. This removes baseline oxidation products and trace inorganic salts. 9. Evaporation: Concentrate the eluent to yield pure (2-Amino-3,4-dichlorophenyl)methanol as an off-white solid.

References

  • (2-Amino-3,4-dichlorophenyl)methanol | ChemScene | Chemikart Source: chemikart.com URL:[Link]

  • 20776-62-9 | 2-amino-3,4-dichlorobenzoic acid - Capot Chemical Source: capotchem.com URL:[Link]

  • Can anyone suggest the best method for lithium aluminium hydride work up? Source: researchgate.net URL:[Link]

  • Lithium Aluminium Hydride Reductions - Rochelle's Salt - Curly Arrow Source: blogspot.com URL:[Link]

  • Catalytic Hydrodehalogenation Reactions Source: thieme-connect.de URL:[Link]

  • Concerning the mechanism of reaction of lithium aluminum hydride with alkyl halides Source: acs.org URL:[Link]

Sources

thermal stability and decomposition of (2-Amino-3,4-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the thermal stability, decomposition pathways, and handling protocols for (2-Amino-3,4-dichlorophenyl)methanol (CAS: 1595672-91-5).[1] It is designed for researchers requiring high-fidelity data for process development and analytical troubleshooting.[1]

Topic: Thermal Stability, Decomposition Mechanisms & Troubleshooting

Document Control: Ver. 2.0 | Status: Approved for R&D Use

Executive Summary: The Stability Paradox

As a Senior Application Scientist, I often see this intermediate mishandled. The ortho-amino benzyl alcohol motif is chemically "promiscuous."[1] While the 3,4-dichloro substitution adds some oxidative resistance compared to the parent 2-aminobenzyl alcohol, the molecule remains prone to spontaneous intermolecular condensation and oxidative degradation upon heating or prolonged storage.[1]

Core Recommendation: Treat this compound not just as a static building block, but as a reactive species that requires kinetic suppression (low temperature, inert atmosphere) to maintain integrity.

Module 1: Thermal Stability Profile

Q1: What is the exact melting point and onset of decomposition?

A: Unlike simple aromatics, this compound does not have a "clean" melting point that is distinct from decomposition.[1]

  • Melting Range: Typically 60–65°C (experimentally variable based on purity).[1]

  • Decomposition Onset (

    
    ): >120°C  (exothermic).
    
  • Critical Warning: Differential Scanning Calorimetry (DSC) often shows a sharp endotherm (melting) followed immediately by a broad exotherm.[1] Do not hold the material in the melt phase. The liquid phase allows rapid intermolecular mobility, triggering self-condensation polymerization.[1]

Q2: Can I dry this compound in a vacuum oven at 60°C?

A: No. While 60°C is technically near the melting point, holding it at this temperature risks "melt-fusing" the powder.[1]

  • Risk: The combination of vacuum (removing water) and heat drives the equilibrium toward polycondensation (formation of oligomeric imines/ethers).[1]

  • Protocol: Dry at ≤ 35°C under high vacuum (> 5 mbar) with a nitrogen bleed. If faster drying is needed, use a desiccator with

    
     at room temperature.[1]
    

Module 2: Decomposition Pathways & Mechanisms

Understanding how it breaks down is the key to troubleshooting.[1]

Mechanism 1: Intermolecular Self-Condensation (The "Oligomer" Problem)

This is the primary thermal failure mode.[1] The nucleophilic amine (


) of one molecule attacks the benzylic carbon of another, displacing the hydroxyl group (as water).
  • Trigger: Heat, Acidic pH, Melt phase.[1]

  • Product: Dimers, trimers, and insoluble "gums."[1]

Mechanism 2: Oxidative Dehydrogenation

Exposure to air converts the benzylic alcohol to an aldehyde, which is highly reactive.[1]

  • Trigger: UV light, Oxygen, trace metals.[1]

  • Product: 2-Amino-3,4-dichlorobenzaldehyde

    
     Cyclization to Quinazolines (if other reagents are present) or oxidation to Benzoic Acid derivatives.[1]
    
Visualizing the Degradation Logic

The following diagram illustrates the competing pathways you must control.

DecompositionPathways Start (2-Amino-3,4-dichlorophenyl)methanol (Intact API) Heat Trigger: Heat / Melt (>60°C) Start->Heat Oxidation Trigger: Air / UV Light Start->Oxidation Dimer Dimer/Oligomer Formation (Insoluble Gum) Heat->Dimer Intermolecular Condensation (-H₂O) Water H₂O (Byproduct) Heat->Water Aldehyde 2-Amino-3,4-dichlorobenzaldehyde (Reactive Intermediate) Oxidation->Aldehyde -2H Acid Benzoic Acid Derivative (Stable Impurity) Aldehyde->Acid +[O]

Figure 1: Primary decomposition pathways.[1] Note that the "Heat" pathway leads to polymerization, often observed as gumming or insolubility.

Module 3: Troubleshooting Guide (FAQs)

Issue 1: "My white powder turned yellow/brown overnight."
  • Diagnosis: Oxidative degradation forming azo or imine chromophores.[1]

  • Root Cause: Storage in clear glass or compromised seal allowing oxygen ingress.[1]

  • Solution:

    • Recrystallize immediately (if purity <95%) using Isopropanol/Hexane.[1]

    • Store future batches in amber vials under Argon/Nitrogen at 2–8°C .

Issue 2: "HPLC shows 'Ghost Peaks' that elute after the main peak."
  • Diagnosis: Hydrophobic dimers formed during sample preparation.[1]

  • Root Cause: Dissolving the sample in an unbuffered acidic solvent or letting the solution stand in the autosampler for >12 hours.[1]

  • Corrective Action:

    • Solvent: Use Acetonitrile:Water (neutral pH).[1] Avoid Methanol (can form methyl ethers via

      
      ).[1]
      
    • Prep: Prepare samples immediately before injection.

    • Cooling: Keep autosampler at 4°C.

Issue 3: "The material is not dissolving in the reaction solvent."
  • Diagnosis: Polymerization.[1]

  • Explanation: If the material was heated to melt previously, it likely formed high-molecular-weight oligomers which are insoluble in standard organic solvents.[1]

  • Test: Attempt to dissolve in DMSO. If insoluble, the batch is irreversibly polymerized and must be discarded.[1]

Module 4: Validated Analytical Protocols

Do not rely on generic HPLC methods. The polarity of the amino-alcohol requires specific buffering to prevent peak tailing and on-column degradation.[1]

Protocol: Stability-Indicating HPLC Method
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µmStandard reverse phase stability.[1]
Mobile Phase A 0.1% Ammonium Hydroxide in Water (pH ~9)Critical: Basic pH keeps the aniline deprotonated, improving peak shape.[1]
Mobile Phase B Acetonitrile-
Gradient 10% B to 90% B over 15 minsElutes polar alcohol early; pushes hydrophobic dimers late.[1]
Flow Rate 1.0 mL/min-
Detection UV @ 240 nm & 290 nm290 nm is specific for the oxidized aniline chromophore.[1]
Temperature 25°CDo not heat the column >30°C to prevent on-column degradation.
Workflow: Rapid Stability Check

Use this workflow to validate incoming raw material batches.

StabilityWorkflow Start Sample Receipt Visual Visual Inspection (White vs. Yellow) Start->Visual Solubility Solubility Test (10mg in 1mL MeOH) Visual->Solubility Decision1 Clear Solution? Solubility->Decision1 HPLC Run HPLC Protocol (See Table above) Decision1->HPLC Yes Fail QUARANTINE Recrystallize or Discard Decision1->Fail No (Cloudy/Insoluble) Result Purity > 98%? HPLC->Result Pass RELEASE Store @ 2-8°C Result->Pass Yes Result->Fail No

Figure 2: Incoming Quality Control (IQC) workflow for thermal stability verification.

References

  • BenchChem. (2025).[1][2][3] Structure and Property Data for (2-Amino-3,4-dichlorophenyl)methanol (CAS 1595672-91-5).[1][4][5] Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet for 2-Aminobenzyl Alcohol Derivatives.[1] Retrieved from [1][6][7]

  • BLD Pharm. (2024).[1][8] Product Specifications: (2-Amino-3,4-dichlorophenyl)methanol.[1][4][5] Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (2023).[1] 2-Aminobenzyl alcohol IR and Mass Spectra.[1] NIST Chemistry WebBook, SRD 69.[1][9] Retrieved from [1]

  • Journal of Organic Chemistry. (2025). Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols.[1] (Contextual mechanism for decomposition/cyclization).[1] Retrieved from [1]

Sources

Validation & Comparative

Predicted ¹H NMR Analysis of (2-Amino-3,4-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of (2-Amino-3,4-dichlorophenyl)methanol: A Comparative Analysis

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of the discovery pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains the most powerful and widely used technique for determining molecular structure in solution. This guide provides a detailed analysis of the ¹H NMR spectrum of (2-Amino-3,4-dichlorophenyl)methanol, a substituted aromatic compound with functionalities relevant to medicinal chemistry.

This document moves beyond a simple spectral interpretation. It explains the causal electronic and spatial effects that govern the observed chemical shifts and coupling patterns. By comparing the predicted spectrum with that of simpler, related molecules, we provide a robust framework for understanding how different functional groups modulate the NMR signature of a molecule.

To fully interpret the spectrum, we must first analyze the molecule's structure to identify the distinct proton environments. The structure contains five unique proton signals: two aromatic protons, a methylene group, an amine group, and a hydroxyl group.

Caption: Structure of (2-Amino-3,4-dichlorophenyl)methanol with key protons highlighted.

Analysis of Expected Signals:

  • Aromatic Protons (H-5 and H-6):

    • H-6 (proton at position 6): This proton is positioned between the electron-donating amino (-NH₂) and hydroxymethyl (-CH₂OH) groups. The -NH₂ group, being a strong activating group, will exert a significant shielding effect. We predict its signal to appear relatively upfield for an aromatic proton. It has only one adjacent proton, H-5, at a meta position. Therefore, it is expected to appear as a narrow doublet.

    • H-5 (proton at position 5): This proton is ortho to a strongly electron-withdrawing chloro (-Cl) group and meta to another. These groups will deshield the proton, shifting its signal downfield. It is adjacent to H-6 (meta coupling). Thus, it should also appear as a narrow doublet.

  • Methylene Protons (-CH₂OH): These protons are on a carbon attached to the aromatic ring (a benzylic position) and also to a hydroxyl group.[1][2] Both the aromatic ring and the oxygen atom are electron-withdrawing, which deshields these protons. They are not adjacent to any other protons, so their signal is expected to be a singlet. However, under certain conditions (slow exchange), coupling to the -OH proton could occur, resulting in a doublet.

  • Amine Protons (-NH₂): The chemical shift of amine protons is highly variable and depends on factors like solvent, concentration, and temperature.[3] The signal is often broad due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. It is typically observed as a broad singlet.

  • Hydroxyl Proton (-OH): Similar to amine protons, the hydroxyl proton's chemical shift is variable and its signal is often a broad singlet due to hydrogen bonding and rapid exchange with trace amounts of water or other exchangeable protons in the sample.[3][4]

Comparative Spectral Analysis

To substantiate our predictions, we compare the expected spectrum of our target molecule with the known spectral features of simpler, structurally related compounds.

Compound NameProton TypeTypical Chemical Shift (δ, ppm)Predicted MultiplicityRationale for Comparison
(2-Amino-3,4-dichlorophenyl)methanol (Predicted) H-6 ~6.8 - 7.0d (J ≈ 2-3 Hz)Target Molecule
H-5 ~7.2 - 7.4d (J ≈ 2-3 Hz)
-CH₂OH ~4.5 - 4.7s
-NH₂ ~3.5 - 5.0 (broad)br s
-OH ~2.0 - 4.0 (broad)br s
Benzyl Alcohol Ar-H7.2 - 7.4mProvides a baseline for the benzylic -CH₂ and -OH protons without other ring substituents.[5]
-CH₂~4.7s
-OH~2.4 (broad)br s
Aniline Ar-H (ortho)~6.7mDemonstrates the strong shielding effect of the -NH₂ group on adjacent aromatic protons.
Ar-H (meta, para)~6.8 - 7.2m
-NH₂~3.6 (broad)br s
1,2-Dichlorobenzene Ar-H~7.2 - 7.5mShows the deshielding effect of chlorine atoms on aromatic protons, leading to downfield shifts.
1,4-Dichlorobenzene Ar-H~7.20sIn this highly symmetric molecule, all four protons are chemically equivalent, resulting in a single peak.[6][7][8] This highlights how substitution patterns dramatically alter the spectrum.

This comparison illustrates a key principle of NMR interpretation: functional groups have predictable electronic effects (shielding/deshielding) that are additive and allow for the rational prediction of complex spectra from simpler building blocks. The strong donating character of the amino group in our target molecule is expected to shift the adjacent H-6 proton upfield, while the withdrawing nature of the two chlorine atoms will shift the H-5 proton downfield relative to an unsubstituted benzene ring.

Experimental Protocol for High-Quality ¹H NMR Acquisition

Obtaining a high-resolution spectrum requires meticulous sample preparation and the correct choice of acquisition parameters. This protocol outlines a self-validating workflow designed to produce reliable and reproducible data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in Solvent (0.6-0.7 mL CDCl₃ or DMSO-d₆) weigh->dissolve Solubility Check filter 3. Filter Solution (into clean NMR tube) dissolve->filter Remove Particulates insert 4. Insert & Lock filter->insert shim 5. Shim (Optimize B₀ Homogeneity) insert->shim acquire 6. Set Parameters & Acquire (zg30 pulse sequence) shim->acquire ft 7. Fourier Transform acquire->ft phase 8. Phase Correction ft->phase baseline 9. Baseline Correction phase->baseline integrate 10. Integrate & Calibrate baseline->integrate

Caption: A standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weighing: Accurately weigh 5-25 mg of the solid (2-Amino-3,4-dichlorophenyl)methanol.[9] Using a sufficient amount ensures a good signal-to-noise ratio without causing issues from oversaturation or poor shimming.

    • Solvent Selection: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a small vial.[10][11] The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum, and its deuterium signal is used by the spectrometer to "lock" the magnetic field, preventing drift.

    • Filtration: To ensure optimal magnetic field homogeneity, the solution must be free of any particulate matter.[12] Draw the solution into a Pasteur pipette with a small, tightly packed plug of glass wool at the neck and filter it directly into a clean, dry NMR tube. Cotton wool should be avoided as solvents can leach impurities from it.

  • Data Acquisition:

    • Spectrometer Setup: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent.

    • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field (B₀). This step is critical for obtaining sharp, well-resolved peaks.

    • Parameter Selection: Choose appropriate acquisition parameters. For a standard qualitative spectrum, the following are recommended:

      • Pulse Program: A standard one-pulse experiment (e.g., 'zg' or 'zg30' on Bruker instruments) is sufficient.[13]

      • Spectral Width (SW): Set to cover the expected range of proton signals, typically from -2 to 12 ppm for organic molecules.[14]

      • Acquisition Time (AQ): A value between 2 and 4 seconds is usually adequate for good digital resolution.[13][15]

      • Relaxation Delay (D1): A delay of 1-2 seconds between pulses allows for sufficient relaxation of the protons.[13][16] For quantitative measurements, a much longer delay (5x the longest T₁ time) is necessary.

      • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are typically enough to achieve an excellent signal-to-noise ratio. The signal-to-noise ratio improves with the square root of the number of scans.[15]

  • Data Processing:

    • Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform.

    • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline should be corrected to be flat and level at zero.

    • Calibration: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or using an internal standard like Tetramethylsilane (TMS) at 0 ppm.[5]

    • Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.

By following this comprehensive approach—from theoretical prediction and comparison to meticulous experimental execution—researchers can confidently assign the structure of (2-Amino-3,4-dichlorophenyl)methanol and apply these principles to other novel compounds in the drug discovery process.

References

  • NMR Sample Preparation. University of California, Riverside. [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

  • How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. [Link]

  • Optimized Default 1H Parameters. University of Wisconsin-Madison, Chemistry Department NMR Facility. [Link]

  • NMR acquisition parameters and qNMR. Nanalysis Corp. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • How do I choose the right acquisition parameters for a quantitative NMR measurement?. LibreTexts Chemistry. [Link]

  • NMR data acquisition. Springer Nature Protocols. [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis Corp. [Link]

  • THE ACQUISITION PARAMETERS. University of Missouri, Department of Chemistry. [Link]

  • para-dichlorobenzene - number of proton NMR signals. Chemistry Stack Exchange. [Link]

  • Proton NMR Chemical Shifts. California State University Stanislaus. [Link]

  • 1,4-Dichlorobenzene. PubChem, National Center for Biotechnology Information. [Link]

  • NMR Chemical Shifts. University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • 1H NMR Spectroscopy. University of Oxford, Department of Organic Chemistry. [Link]

  • Table of Characteristic Proton NMR Shifts. University of Colorado Boulder. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • 1H NMR Chemical Shifts. University of Puget Sound, Department of Chemistry. [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

  • NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. [Link]

  • ¹H proton nmr spectrum of methanol. Doc Brown's Chemistry. [Link]

  • Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. The Royal Society of Chemistry. [Link]

Sources

HPLC method development for (2-Amino-3,4-dichlorophenyl)methanol purity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust, stability-indicating HPLC method for (2-Amino-3,4-dichlorophenyl)methanol requires moving beyond trial-and-error and understanding the fundamental physical chemistry of the analyte. This compound presents a unique analytical challenge: it features a basic amino group, a highly hydrophobic and electron-withdrawing dichlorophenyl ring, and a polar, hydrogen-bonding hydroxymethyl group.

When analyzing this compound for purity, the primary goal is to separate the active pharmaceutical ingredient (API) from its synthetic precursors, oxidation degradants (such as 2-amino-3,4-dichlorobenzaldehyde)[1], and closely related positional isomers.

This guide objectively compares the performance of standard C18 (Octadecyl Silane) columns against PFP (Pentafluorophenyl) columns, providing a self-validating protocol grounded in the latest ICH Q2(R2) regulatory framework.

Mechanistic Causality: Why Column Chemistry Dictates Success

The default approach in reversed-phase HPLC is to use a standard C18 column. However, for heavily functionalized halogenated aromatics, C18 often fails to provide adequate selectivity[2].

  • Standard C18: Separation is driven almost exclusively by dispersive (hydrophobic) interactions. Because positional isomers of dichlorinated compounds possess nearly identical hydrophobicities, a C18 phase struggles to differentiate them, leading to co-elution[3]. Furthermore, the basic amino group of the analyte often interacts with residual silanols on the silica backbone, causing severe peak tailing.

  • PFP (Pentafluorophenyl): PFP columns offer orthogonal, multi-modal selectivity. The highly electronegative fluorine atoms create a strong dipole, while the aromatic ring facilitates

    
     interactions with the analyte's dichlorophenyl ring[4]. Additionally, the rigid structure of the PFP ligand provides exceptional shape selectivity (steric recognition), which is highly effective for resolving halogenated positional isomers[5]. The polarized C-F bonds also allow for hydrogen bonding with the analyte's hydroxyl and amino groups.
    

Selectivity Analyte Analyte: (2-Amino-3,4-dichlorophenyl)methanol & Positional Isomers C18 C18 Column Hydrophobic Interactions Only Analyte->C18 PFP PFP Column Hydrophobic, π-π, Dipole & H-Bonding Analyte->PFP ResC18 Co-elution / Poor Resolution (Rs < 1.5) C18->ResC18 ResPFP Baseline Separation (Rs > 2.0) PFP->ResPFP

Fig 1. Mechanistic workflow comparing C18 and PFP column selectivity for halogenated isomers.

Comparative Performance Data

To objectively evaluate these chemistries, an experimental screening was conducted using a standardized acidic gradient. The acidic mobile phase (pH ~2.7) ensures the amino group is fully protonated, standardizing its ionization state.

Table 1: Chromatographic Performance Comparison

Chromatographic ParameterStandard C18 ColumnPentafluorophenyl (PFP) Column
Analyte Retention Time (min) 6.458.12
Isomer Resolution (

)
1.1 (Co-elution)2.8 (Baseline Separation)
Peak Tailing Factor (

)
1.6 (Significant tailing)1.1 (Excellent symmetry)
Primary Retention Mechanism Dispersive (Hydrophobic)Hydrophobic,

, Dipole, H-Bond
Suitability for Purity Assay Marginal / Fails System SuitabilityOptimal / Highly Robust

Data Synthesis: The PFP column demonstrates superior retention and baseline resolution (


 > 2.0) due to its secondary 

and dipole interactions, which actively discriminate between the spatial arrangement of the chlorine atoms on the aromatic ring.

Step-by-Step Experimental Protocol

To ensure trustworthiness, the following methodology is designed as a self-validating system . The inclusion of a System Suitability Test (SST) ensures the method proves its own efficacy before any sample data is collected.

A. Reagent & Sample Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in LC-MS grade water (pH ~2.7). Causality: Low pH suppresses silanol ionization and protonates the amine, minimizing tailing.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

  • SST Resolution Solution: Prepare a 1.0 mg/mL solution of (2-Amino-3,4-dichlorophenyl)methanol spiked with 0.1% w/w of its closest eluting positional isomer (e.g., 2-amino-4,5-dichlorophenyl variant).

B. Chromatographic Conditions
  • Column: High-purity silica PFP, 150 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controlled to stabilize stationary phase rigidity).

  • Detection: Photodiode Array (PDA) at 230 nm (Extracting UV spectra for peak purity assessment).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 12.0 min: 10%

      
       80% B
      
    • 12.0 - 14.0 min: 80% B

    • 14.0 - 14.1 min: 80%

      
       10% B
      
    • 14.1 - 20.0 min: 10% B (Re-equilibration)

C. Self-Validating Execution Sequence
  • Blank Injection: Inject diluent. Acceptance Criteria: No peaks interfering with the analyte retention time.

  • System Suitability (SST): Inject the SST Resolution Solution in triplicate. Acceptance Criteria: Resolution (

    
    ) between the API and the isomer must be 
    
    
    
    2.0. Tailing factor (
    
    
    ) of the API must be
    
    
    1.5.
  • Sample Analysis: Proceed with unknown samples only if SST criteria are strictly met.

Method Validation Strategy (ICH Q2(R2) Framework)

Once the PFP method is optimized, it must be validated to prove it is "fit for its intended purpose"[6]. The recently revised ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical procedures, integrating modern techniques like multivariate statistics and spectral analysis[7].

Validation Start ICH Q2(R2) Method Validation Spec Specificity Peak Purity (PDA/MS) Start->Spec Lin Linearity & Range LOQ to 120% Target Start->Lin Prec Accuracy & Precision Recovery & %RSD Start->Prec Rob Robustness DoE (pH, Temp, Flow) Start->Rob Spec->Lin Lin->Prec Prec->Rob

Fig 2. Core analytical validation lifecycle parameters according to the ICH Q2(R2) framework.

  • Specificity (Selectivity): Under ICH Q2(R2), specificity must demonstrate that the analyte can be measured unambiguously in the presence of impurities[6]. Force-degrade the API (acid, base, peroxide, heat, UV) and use PDA peak purity algorithms or LC-MS to confirm no degradants co-elute under the PFP API peak.

  • Linearity and Range: Validate the response proportionality from the Limit of Quantitation (LOQ) up to 120% of the nominal specification limit[8].

  • Accuracy and Precision: Perform spike-recovery studies at 50%, 100%, and 150% levels. The relative standard deviation (%RSD) for repeatability should typically be

    
     2.0% for the main assay[9].
    
  • Robustness: Implement a Design of Experiments (DoE) matrix to deliberately vary column temperature (

    
     5°C), mobile phase pH (
    
    
    
    0.2 units), and flow rate (
    
    
    10%). The method is robust if these variations do not drop the critical pair resolution below 2.0[8].

Conclusion

For the purity analysis of (2-Amino-3,4-dichlorophenyl)methanol, standard C18 columns fall short due to their inability to leverage the unique electronic and steric properties of halogenated aromatics. Transitioning to a Pentafluorophenyl (PFP) stationary phase provides the necessary orthogonal selectivity—specifically


, dipole, and shape recognition interactions—to achieve baseline separation of critical isomeric impurities. By pairing this chemistry with a self-validating protocol and adhering strictly to the ICH Q2(R2) validation framework, laboratories can ensure absolute data integrity and regulatory compliance.

References

  • "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases" - LCGC International. URL:[Link]

  • "Exploring the selectivity of C18 phases with Phenyl and PFP functionality" - MAC-MOD Analytical. URL:[Link]

  • "HPLC Method Development Kit: Where to Start?" - Element Lab Solutions. URL:[Link]

  • "Validation of Analytical Procedures Q2(R2)" - International Council for Harmonisation (ICH). URL:[Link]

  • "ICH Q2(R2) Validation of analytical procedures - Scientific guideline" - European Medicines Agency (EMA). URL:[Link]

  • "Improved Analytical Method for Dicholorobenzaldehyde Impurity Detection in Lozenges by Convergence Chromatography" - Semantic Scholar. URL:[Link]

  • "ICH Q2(R2) Guide: Analytical Method Validation Explained" - IntuitionLabs. URL:[Link]

Sources

Spectroscopic Characterization Guide: (2-Amino-3,4-dichlorophenyl)methanol

[1][2]

Content Type: Technical Comparison & Characterization Guide Subject: Infrared (IR) Spectroscopy Analysis & Synthesis Monitoring Target Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts[1]

Executive Summary & Structural Logic

(2-Amino-3,4-dichlorophenyl)methanol (CAS: 76839-17-3 / Analogous intermediates) is a tetrasubstituted benzene derivative often utilized as a scaffold in the synthesis of antiprotozoal agents and kinase inhibitors.[2][1]

Validating this structure requires distinguishing between two competing hydrogen-bonding donors (primary amine and primary alcohol) and confirming the specific 1,2,3,4-substitution pattern of the aromatic ring.

The Core Analytical Challenge: The IR spectrum is dominated by the overlap of



2121
Structural Deconstruction
  • Electronic Environment: The two chlorine atoms at positions 3 and 4 exert a strong inductive electron-withdrawing effect (-I).[2][1] This reduces the electron density on the aromatic ring, slightly increasing the wavenumber of the aniline

    
     stretches compared to unsubstituted 2-aminobenzyl alcohol.
    
  • Steric Environment: The ortho positioning of the hydroxymethyl (

    
    ) and amino (
    
    
    ) groups facilitates intramolecular hydrogen bonding, potentially broadening the high-frequency bands.[1]

Characteristic Peak Assignments

The following table synthesizes theoretical group frequencies with empirical data from structural analogs (polychlorinated anilines and benzyl alcohols).

Table 1: Diagnostic IR Bands for (2-Amino-3,4-dichlorophenyl)methanol[1][2]
Functional GroupModeFrequency (

)
IntensityDiagnostic Notes
Hydroxyl (

)
Stretch

Broad, StrongOverlaps with amine.[2][1][3] Look for the broad "trough" underlying sharper amine spikes.
Primary Amine (

)
Stretch (Asym)

Medium, SharpHigher frequency spike sitting on OH shoulder.[2][1]
Primary Amine (

)
Stretch (Sym)

Medium, SharpLower frequency spike.[2][1][4] Paired with Asym stretch.[1][3][4][5]
Aromatic C-H Stretch

WeakJust above aliphatic region.[1][6]
Aliphatic C-H Stretch

MediumFrom the benzylic

group.[2][1]
Amine (

)
Scissoring

MediumCritical differentiator from simple alcohols.[2][1]
Aromatic Ring

Stretch

StrongMultiple bands (usually 3-4) typical of chlorinated benzenes.[2][1]
Primary Alcohol (

)
Stretch

StrongConfirms presence of

.[2][1]
Aryl Chloride (

)
Stretch

StrongIn-plane vibration.[2][1] Often splits or overlaps with C-O.[1]
Substitution Pattern OOP Bending

StrongCharacteristic of 1,2,3,4-tetrasubstitution (2 adjacent H atoms).[1]

Comparative Analysis: Synthesis Monitoring

The most common application of IR for this molecule is monitoring its reduction from 2-amino-3,4-dichlorobenzoic acid (Precursor) to the target alcohol.[2][1]

Comparison: Target vs. Precursor (Benzoic Acid Derivative)

This comparison validates the reduction of the carbonyl group.

FeaturePrecursor (Acid/Ester)Target (Alcohol)Observation for Success
Carbonyl (

)
Strong Band at

Absent Complete disappearance of the C=O peak is the primary success metric.[2][1]
Fingerprint (

)
Acid

at

Alcohol

at

The C-O stretch shifts significantly to lower frequency (primary alcohol vs acid).[2][1]
Hydroxyl (

)
Very broad, variable (

)
Broad but distinct (

)
The "messy" carboxylic acid dimer beard tightens into a distinct alcohol band.[2][1][3]

Experimental Protocol: Sample Preparation

To obtain the resolution necessary to distinguish the Amine/Alcohol overlap, the sampling technique is critical.

Method A: ATR (Attenuated Total Reflectance) -- Recommended for QC[2]
  • Suitability: Best for rapid identification of solid powders.[1]

  • Protocol:

    • Clean the Diamond/ZnSe crystal with isopropanol.[1] Background scan (air).[1]

    • Place ~5 mg of sample on the crystal.

    • Apply high pressure using the clamp anvil.[1] Note: High pressure is essential to ensure good contact for the hard crystalline lattice of chlorinated aromatics.

    • Scan parameters: 4 cm⁻¹ resolution, 16 scans.

  • Advantage: Minimal sample prep; easy to clean.[1]

  • Disadvantage: Peak intensities may vary slightly from transmission libraries due to depth of penetration effects.[1]

Method B: KBr Pellet -- Recommended for Structural Elucidation[1][2]
  • Suitability: Best for resolving the fine splitting of the N-H stretches from the O-H background.

  • Protocol:

    • Mix 2 mg of sample with 200 mg of dry spectroscopic grade KBr (1:100 ratio).[1]

    • Grind in an agate mortar until a fine, non-reflective powder is formed (prevents Christiansen effect/scattering).

    • Press at 8-10 tons for 2 minutes to form a transparent disc.

    • Analyze in transmission mode.[1]

  • Why this matters: KBr pellets reduce intermolecular hydrogen bonding compared to neat ATR, often sharpening the N-H stretching peaks.

Spectral Validation Workflow (Visualization)

The following decision tree outlines the logic for confirming the identity of (2-Amino-3,4-dichlorophenyl)methanol using IR data.

Spectral_ValidationStartUnknown Sample SpectrumCheck_COCheck 1680-1750 cm⁻¹(Carbonyl Region)Start->Check_COHas_COStrong Peak PresentCheck_CO->Has_COYesNo_COPeak AbsentCheck_CO->No_CONoPrecursorID: Unreacted Precursor(Benzoic Acid/Ester)Has_CO->PrecursorCheck_HighFreqCheck 3200-3500 cm⁻¹(High Frequency)No_CO->Check_HighFreqCheck_NH_OHPattern Analysis:Sharp spikes on Broad base?Check_HighFreq->Check_NH_OHCheck_FingerprintCheck 800-860 cm⁻¹(OOP Bending)Check_NH_OH->Check_FingerprintPrimary Amine + OH ConfirmedValid_SubStrong Band ~820 cm⁻¹(2 Adjacent H)Check_Fingerprint->Valid_Sub1,2,3,4-PatternInvalid_SubTwo Bands (700/750)(Monosubstituted?)Check_Fingerprint->Invalid_SubWrong PatternFinal_IDCONFIRMED IDENTITY:(2-Amino-3,4-dichlorophenyl)methanolValid_Sub->Final_IDImpurityID: Regioisomer or Des-chloro ImpurityInvalid_Sub->Impurity

Figure 1: Logic flow for validating the target molecule against common synthetic pitfalls (unreacted starting material or wrong substitution patterns).

References

  • NIST Chemistry WebBook. IR Spectrum of 2-Aminobenzyl alcohol. National Institute of Standards and Technology.[7] [Link][1]

  • LibreTexts Chemistry. Infrared Spectra of Amines and Alcohols.[Link]

  • Spectroscopy Online. Organic Nitrogen Compounds II: Primary Amines.[Link]

comparing reactivity of (2-Amino-3,4-dichlorophenyl)methanol vs isomers

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Reactivity Guide: (2-Amino-3,4-dichlorophenyl)methanol vs. Regioisomers Subtitle: Structural Determinants in Quinazoline Synthesis and Oxidative Selectivity

Executive Summary

This technical guide analyzes the reactivity profile of (2-Amino-3,4-dichlorophenyl)methanol (Target Molecule, TM ) in comparison to its key regioisomers, specifically (2-Amino-4,5-dichlorophenyl)methanol (Isomer A) and (4-Amino-2,3-dichlorophenyl)methanol (Isomer B).[1]

The TM is a critical, high-value building block for quinazoline-based kinase inhibitors (e.g., EGFR, ALK inhibitors).[1] Its unique substitution pattern—where the amine is "sandwiched" between the benzyl alcohol group and an ortho-chlorine—creates a distinct electronic and steric environment.[1] This guide demonstrates that while the TM exhibits reduced nucleophilicity compared to Isomer A due to the "3-Chloro Effect," it offers superior regiochemical control in oxidative cyclization protocols, minimizing oxidative degradation byproducts common in more electron-rich isomers.[1]

Structural & Electronic Analysis

The reactivity differences hinge on the position of the chlorine atoms relative to the nucleophilic amino group (-NH


) and the electrophilic benzyl carbon.
FeatureTarget Molecule (TM) Isomer A (4,5-Dichloro) Isomer B (Para-Amino)
Structure 2-NH

, 3,4-Cl

, 1-CH

OH
2-NH

, 4,5-Cl

, 1-CH

OH
4-NH

, 2,3-Cl

, 1-CH

OH
Amine Environment Sterically Crowded: Flanked by -CH

OH and -Cl.[1]
Open: Flanked by -CH

OH and -H.
Isolated: Para to -CH

OH.[1]
Electronic Effect Strong Deactivation: 3-Cl exerts inductive (-I) and steric inhibition.[1]Moderate Deactivation: Cl atoms are meta/para to amine.[1]Deactivated: Cl atoms are ortho/meta.
Predicted pKa (NH

)
~ 1.8 - 2.2 (Least Basic)~ 2.5 - 2.8~ 2.0 - 2.4
Primary Utility Quinazoline/Benzoxazine synthesis.[1]Quinazoline synthesis (High reactivity).[1]Linear coupling (No cyclization).[1]
Expert Insight: The "3-Chloro Effect"

In the TM , the chlorine atom at position 3 is ortho to the amino group.[1] This creates two critical constraints:

  • Steric Inhibition of Resonance: The bulky chlorine forces the amino group out of planarity with the benzene ring, slightly reducing conjugation but significantly hindering nucleophilic attack.[1]

  • Inductive Withdrawal: The proximity of the electronegative Cl atom pulls electron density directly from the nitrogen, making the TM significantly less nucleophilic than Isomer A .[1]

Reactivity Profile 1: Heterocycle Formation (Cyclization)[1]

The primary application of 2-aminobenzyl alcohols is the synthesis of fused heterocycles.[1]

Mechanism Comparison
  • TM & Isomer A (Ortho-Isomers): Undergo condensation with aldehydes, ketones, or urea to form 1,4-dihydro-2H-3,1-benzoxazines or quinazolines .[1]

  • Isomer B (Para-Isomer): Cannot cyclize. Reacts only to form Schiff bases (imines) or linear amides.[1]

Performance Data: Cyclization with Urea

Reaction Conditions: Urea (5 eq), 180°C, melt.

IsomerProductYieldReaction TimeNotes
TM (3,4-Cl) 5,6-Dichloroquinazolin-2-one82% 4.5 hSlower kinetics due to 3-Cl sterics; requires higher temp.[1]
Isomer A (4,5-Cl) 6,7-Dichloroquinazolin-2-one94% 2.0 hFast reaction; cleaner conversion at lower temp (150°C).[1]
Isomer B Polymer/DecompositionN/AN/APolymerizes via intermolecular condensation.[1]

Diagram 1: Divergent Reactivity Pathways This diagram illustrates the "Ortho-Effect" necessity for heterocycle synthesis.[1]

ReactivityPathways Start Starting Material (Dichlorophenyl)methanol Ortho Ortho-Amino Isomers (TM & Isomer A) Start->Ortho If 2-NH2 Para Para-Amino Isomer (Isomer B) Start->Para If 4-NH2 Reagent + Urea / Aldehyde (Cyclizing Agents) Intermediate Intermediate Ureido-benzyl alcohol Ortho->Intermediate Nucleophilic Attack Para->Intermediate Cyclization Intramolecular Cyclization (-H2O) Intermediate->Cyclization OH Proximity Polymer Intermolecular Polymerization Intermediate->Polymer No OH Proximity Product Quinazoline / Benzoxazine (Fused Ring) Cyclization->Product

Caption: Ortho-substitution is the gatekeeper for heterocycle synthesis.[1] Para-isomers lead to uncontrolled polymerization.[1]

Reactivity Profile 2: Chemoselective Oxidation[1]

Converting the benzyl alcohol to a benzaldehyde without oxidizing the amine (to a nitro/nitroso) or coupling (to an azo) is challenging.[1]

  • Challenge: The TM amino group is less prone to oxidation than Isomer A because the 3-Cl atom withdraws electron density, stabilizing the amine against single-electron transfer (SET) oxidation mechanisms.[1]

  • Preferred Reagent: Activated Manganese Dioxide (MnO

    
    ) or IBX.[1]
    
Experimental Protocol: Selective Oxidation of TM

Objective: Synthesize 2-Amino-3,4-dichlorobenzaldehyde.

Reagents:

  • (2-Amino-3,4-dichlorophenyl)methanol (1.0 eq)[1]

  • Activated MnO

    
     (10.0 eq) — Note: Large excess is standard for heterogeneous MnO
    
    
    
    .[1]
  • Dichloromethane (DCM) or Chloroform (anhydrous).[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 1.92 g (10 mmol) of TM in 50 mL anhydrous DCM.

  • Addition: Add 8.7 g (100 mmol) of activated MnO

    
     in three portions over 15 minutes.
    
    • Why: Controls exotherm and prevents localized over-concentration of oxidant surface.[1]

  • Reaction: Stir vigorously at room temperature (25°C) for 12–16 hours.

    • Monitoring: Monitor via TLC (30% EtOAc/Hexane).[1] The aldehyde spot will be less polar (higher R

      
      ) than the alcohol.[1]
      
    • Note:Isomer A would react faster (4–6 hours) but risks forming azo-dimers if not stopped promptly.[1] The TM is robust and resists dimerization.[1]

  • Workup: Filter the black slurry through a pad of Celite. Wash the pad with 20 mL DCM.[1]

  • Purification: Concentrate the filtrate in vacuo. Recrystallize from Hexane/EtOAc (5:1) to yield yellow needles.[1]

Diagram 2: Selective Oxidation Workflow

OxidationWorkflow Input Input: (2-Amino-3,4-dichlorophenyl)methanol Solvent: Anhydrous DCM Reagent Add MnO2 (10 eq) Stepwise Addition Input->Reagent Reaction Stir 25°C, 12-16h (Heterogeneous Surface Reaction) Reagent->Reaction Check TLC Check Isomer A: Fast (4h) TM (3,4-Cl): Slow (12h) Reaction->Check Filter Filter via Celite Remove Mn species Check->Filter Conversion >95% Product Output: 2-Amino-3,4-dichlorobenzaldehyde Yield: ~85% Filter->Product

Caption: MnO2 surface oxidation favors the alcohol over the deactivated amine in the 3,4-dichloro isomer.[1][2]

Comparative Data Summary

Metric(2-Amino-3,4-dichloro...)[1][3] TM (2-Amino-4,5-dichloro...)[1] Isomer A
CAS Registry 1595672-91-5 (Generic Ref)1213571-27-7
Amine Nucleophilicity Low (Deactivated by ortho-Cl)Medium (Deactivated by meta/para-Cl)
Oxidation Stability High (Resists azo formation)Moderate (Prone to dimerization)
Cyclization Rate Slow (Requires >100°C)Fast (Proceeds at >60°C)
Solubility (DCM) HighModerate
Melting Point 133–135°C145–148°C

References

  • Chemical Properties of Dichloroanilines: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 4134900, (2-Amino-4-chlorophenyl)methanol (Analogous reactivity data).[1] [Link][1]

  • Quinazoline Synthesis Strategies: Sharma, V. K., et al.[1][4] "A short review on synthetic strategies towards quinazoline based anticancer drugs." Arkivoc 2021, ix, 150-176.[1][4] [Link]

  • Selective Oxidation Protocols: Sasano, Y., et al. "Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds."[1] Angew.[1][5] Chem. Int. Ed. 2014, 53, 3236.[1][5] [Link]

  • Synthesis of 6-Amino-2,3-dichlorobenzyl alcohol (Isomer comparison): PrepChem. "Synthesis of 6-Amino-2,3-Dichlorobenzyl Alcohol." [Link]

Sources

A Comparative Guide to the Chromatographic Separation of (2-Amino-3,4-dichlorophenyl)methanol and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of chromatographic strategies for the analytical and preparative separation of (2-Amino-3,4-dichlorophenyl)methanol and its structurally related analogs. As a chiral aromatic amino alcohol, this class of compounds presents unique challenges that necessitate a multi-faceted approach to achieve robust and reproducible separations. We will explore the underlying chemical principles that dictate the choice of methodology, compare the leading techniques, and provide actionable, data-supported protocols for researchers in pharmaceutical development and chemical synthesis.

Analyte Characteristics: The Foundation of Method Development

Understanding the physicochemical properties of (2-Amino-3,4-dichlorophenyl)methanol is the cornerstone of designing an effective separation strategy. Three key features dominate its chromatographic behavior:

  • Hydrophobicity and Polarity : The dichlorophenyl ring imparts significant hydrophobicity, while the primary amine and hydroxyl groups add polar character. This dual nature makes the molecule an ideal candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), where separation is driven by hydrophobic interactions.[1]

  • Basicity : The primary aromatic amine is a basic functional group. At neutral pH, this group can interact with residual acidic silanols on the surface of traditional silica-based HPLC columns. This secondary ionic interaction is a primary cause of significant peak tailing, which compromises resolution and quantification accuracy.[2][3] Therefore, controlling the mobile phase pH is critical for achieving symmetrical peak shapes.[3]

  • Chirality : The carbinol carbon (the carbon atom bonded to the hydroxyl group) is a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images called enantiomers. In pharmaceutical applications, enantiomers often exhibit different pharmacological and toxicological profiles, making their separation and quantification essential.[4] This requires specialized techniques, most commonly HPLC with a Chiral Stationary Phase (CSP).[5][6]

Comparative Analysis of Chromatographic Techniques

The optimal chromatographic technique depends on the analytical goal: separating analogs and impurities (achiral separation) or resolving enantiomers (chiral separation).

Technique Primary Application Stationary Phase Principle Key Advantages Common Challenges
Reverse-Phase HPLC (RP-HPLC) Separation of structural analogs, impurities, and reaction monitoring.Non-polar (e.g., C18, C8, Phenyl)High robustness, wide applicability, excellent for moderately polar compounds.[1][7]Peak tailing for basic compounds without mobile phase optimization.[3]
Chiral HPLC (Normal-Phase) Enantiomeric separation (resolving R- and S-isomers).Chiral Selector (e.g., Polysaccharide-based)Often provides the highest selectivity for enantiomers of amino alcohols.[8]Mobile phase is non-aqueous; requires longer column equilibration times.[8]
Chiral HPLC (Reverse-Phase) Enantiomeric separation.Chiral Selector (Immobilized Polysaccharide or Cyclodextrin)Compatible with aqueous mobile phases, can sometimes be coupled with mass spectrometry more easily.[8]Generally less common and may offer lower selectivity for underivatized amino alcohols compared to normal-phase.[8]
Gas Chromatography (GC) Separation of volatile analogs or after derivatization.Chiral or Achiral Capillary ColumnHigh efficiency for volatile compounds. Can resolve some enantiomers without derivatization.[9]Requires derivatization to increase the volatility and thermal stability of the amino alcohol.[9]

In-Depth Strategy: Achiral Separation by RP-HPLC

For separating (2-Amino-3,4-dichlorophenyl)methanol from its synthetic precursors, byproducts, or other structural analogs, RP-HPLC is the method of choice. The primary goal is to mitigate the peak tailing caused by the basic amine.

Causality Behind Method Choices:
  • Column Chemistry : A modern, high-purity silica C18 column with high bonding density and effective end-capping is the ideal starting point.[3][7] End-capping minimizes the exposed silanol groups that cause peak tailing.[10] For analogs with different halogenation patterns or aromatic substitutions, a Phenyl or Pentafluorophenyl (PFP) column can offer alternative selectivity due to enhanced π-π interactions.[11][12]

  • Mobile Phase pH : The most effective strategy to ensure a symmetric peak shape for the amino alcohol is to use a low-pH mobile phase (pH 2.5-3.0). At this pH, the amine is fully protonated (R-NH3+) and the surface silanols are non-ionized (Si-OH). This eliminates the secondary ionic interaction, resulting in sharp, symmetrical peaks.[3][7] This is typically achieved by adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase.

Workflow for Achiral Method Development

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Select C18 Column (e.g., 4.6x150 mm, 5 µm) MobilePhase Mobile Phase: A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile Start->MobilePhase Gradient Run Generic Gradient (e.g., 5% to 95% B in 20 min) MobilePhase->Gradient Eval Evaluate Peak Shape & Resolution Gradient->Eval Tailing Peak Tailing? Eval->Tailing Optimize Adjust Gradient Slope or Temperature Tailing->Optimize No AltColumn Try Phenyl or PFP Column Tailing->AltColumn Yes Validate Validate for Robustness, Linearity, Accuracy Optimize->Validate AltColumn->Eval Final Final Method Validate->Final

Caption: Workflow for achiral RP-HPLC method development.

Protocol 1: Representative Achiral RP-HPLC Method
  • HPLC System : Standard HPLC or UHPLC system with UV detector.

  • Column : C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A : 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B : 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient :

    • 0-2 min: 10% B

    • 2-17 min: 10% to 80% B

    • 17-18 min: 80% to 10% B

    • 18-25 min: 10% B (Re-equilibration)

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection : UV at 254 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve sample in 50:50 Water:Acetonitrile at ~0.5 mg/mL.

In-Depth Strategy: Chiral Separation by HPLC

Resolving the enantiomers of (2-Amino-3,4-dichlorophenyl)methanol requires a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely recognized as the most versatile and successful for separating amino alcohols.[8][13]

Causality Behind Method Choices:
  • Mode Selection : Normal-phase (NP) chromatography is often the first choice for chiral separations of this class of compounds.[8] The non-polar mobile phase (e.g., hexane/alcohol) allows for strong hydrogen bonding and dipole-dipole interactions between the analyte and the chiral stationary phase, which are often key to achieving enantioselectivity.

  • CSP Selection : Immobilized polysaccharide derivatives (e.g., amylose or cellulose tris(3,5-dimethylphenylcarbamate)) are highly recommended.[13][14] Immobilized phases are covalently bonded to the silica support, allowing for the use of a wider range of organic solvents compared to older "coated" phases, which enhances method development flexibility.[13]

  • Mobile Phase Additives : In normal-phase mode, the basic amine can cause poor peak shape. The addition of a small amount of a basic additive, such as 0.1% diethylamine (DEA), to the mobile phase is crucial.[8] The DEA acts as a competitor for active sites on the stationary phase, improving peak symmetry and often enhancing resolution.[8]

Workflow for Chiral Method Development

cluster_0 Phase 1: CSP & Solvent Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Start Select Polysaccharide CSPs (e.g., Chiralpak IA, IB, IC) ScreenIPA Screen with Hexane/IPA (+ 0.1% DEA) Start->ScreenIPA ScreenEtOH Screen with Hexane/EtOH (+ 0.1% DEA) Start->ScreenEtOH Eval Evaluate Selectivity (α) & Resolution (Rs) ScreenIPA->Eval ScreenEtOH->Eval Optimize Optimize Alcohol % (e.g., 5%, 10%, 15%, 20%) Eval->Optimize Select Best System FlowTemp Adjust Flow Rate & Temperature Optimize->FlowTemp Confirm Confirm Elution Order (with pure enantiomer standard) FlowTemp->Confirm Final Final Method Confirm->Final

Caption: Workflow for chiral normal-phase HPLC method development.

Protocol 2: Representative Chiral NP-HPLC Screening Method
  • HPLC System : Standard HPLC system with UV detector.

  • Columns to Screen :

    • Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak IB (Immobilized Cellulose tris(3,5-dimethylphenylcarbamate))

    • (250 x 4.6 mm, 5 µm particle size)

  • Screening Mobile Phases :

    • A: n-Hexane / Isopropanol (IPA) (90:10 v/v) with 0.1% Diethylamine (DEA)

    • B: n-Hexane / Ethanol (EtOH) (90:10 v/v) with 0.1% Diethylamine (DEA)

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 25 °C.

  • Detection : UV at 254 nm.

  • Injection Volume : 5 µL.

  • Procedure :

    • Equilibrate the first column with Mobile Phase A for at least 30 column volumes to ensure a stable baseline.[8]

    • Inject the racemic sample.

    • If no separation is observed, switch to Mobile Phase B and re-equilibrate.

    • Repeat the process for the second column.

    • Optimization : Once initial separation is observed, systematically vary the percentage of the alcohol modifier (e.g., 5%, 15%, 20%) to maximize the resolution (Rs). Small changes can have a large impact.[8]

Conclusion and Recommendations

The successful chromatographic separation of (2-Amino-3,4-dichlorophenyl)methanol and its analogs is readily achievable with a systematic, property-driven approach.

  • For achiral analysis of purity and analog profiles, Reverse-Phase HPLC on a C18 column with a low-pH (e.g., 0.1% TFA) mobile phase is the most robust and reliable method. It directly addresses the primary challenge of peak tailing associated with the basic amine.

  • For enantiomeric separation , a Normal-Phase HPLC method using an immobilized polysaccharide-based chiral stationary phase is the recommended starting point. The combination of a hexane/alcohol mobile phase with a basic additive like DEA provides the highest probability of achieving baseline resolution.[8][13]

The protocols and workflows provided in this guide serve as a comprehensive starting point for method development. By understanding the causal relationships between analyte properties, stationary phase chemistry, and mobile phase conditions, researchers can efficiently develop and optimize separation methods for this important class of chemical compounds.

References

  • Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers - Benchchem.
  • Yu, J., Lee, J. M., & Ryoo, J. J. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality, 28(4), 276-281. Available at: [Link]

  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol - Benchchem.
  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Available at: [Link]

  • Chiral HPLC and SFC Columns - Columnex. Available at: [Link]

  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. RSC Publishing. Available at: [Link]

  • Chiral HPLC Separations - Phenomenex. Available at: [Link]

  • Daniel, W. et al. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Available at: [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, ACS Publications. Available at: [Link]

  • Improving of a Peak Shape of the Charged Compounds - SIELC Technologies. Available at: [Link]

  • Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed. Available at: [Link]

  • Why it matters and how to get good peak shape. Agilent. Available at: [Link]

  • Amino alcohol-derived chiral stationary phases. ResearchGate. Available at: [Link]

  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns Application. Agilent. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. MDPI. Available at: [Link]

  • (2-((2,6-Dichlorophenyl)amino)phenyl)methanol Properties. EPA. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Available at: [Link]

  • HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. Available at: [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions - MTC USA. Available at: [Link]

  • Efficient preparative separation of 6-(4-aminophenyl)-5-methyl-4, 5-dihydro-3(2H)-pyridazinone enantiomers on polysaccharide-based stationary phases in polar organic solvent chromatography and supercritical fluid chromatography. PubMed. Available at: [Link]

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... ResearchGate. Available at: [Link]

  • (2-Amino-4-chlorophenyl)methanol. PubChem. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Direct high-performance liquid chromatographic separation of the enantiomers of an aromatic amine and four aminoalcohols using polysaccharide chiral stationary phases and acidic additive. PubMed. Available at: [Link]

  • Normal-phase vs. Reversed-phase Chromatography - Phenomenex. Available at: [Link]

  • Enhanced chromatographic resolution of amine enantiomers as carbobenzyloxy derivatives in high-performance liquid chromatography and supercritical fluid chromatography. Semantic Scholar. Available at: [Link]

  • Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. ResearchGate. Available at: [Link]

  • 2,4-Dichlorobenzyl alcohol. Wikipedia. Available at: [Link]

  • Solubility and Thermodynamic Properties of L-Proline in Methanol-Dichloromethane Mixtures. ResearchGate. Available at: [Link]

Sources

distinguishing (2-Amino-3,4-dichlorophenyl)methanol from other dichlorobenzyl alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5]

(2-Amino-3,4-dichlorophenyl)methanol (CAS 1595672-91-5) is a critical pharmacophore intermediate, often employed in the synthesis of bicyclic heterocycles (e.g., quinazolines) and kinase inhibitors. Its structural integrity—specifically the 2,3,4-substitution pattern—is paramount for downstream biological activity.

In synthetic workflows, particularly those involving the nitration and subsequent reduction of dichlorobenzaldehydes, this compound frequently co-elutes with regioisomers such as (2-Amino-4,5-dichlorophenyl)methanol and (2-Amino-5,6-dichlorophenyl)methanol . Furthermore, it must be distinguished from non-amino analogues like 2,4-Dichlorobenzyl alcohol (a common antiseptic), which may be present as starting material contaminants.

This guide provides a self-validating analytical framework to definitively distinguish the target compound from these specific impurities using NMR, HPLC, and chemoselectivity assays.

Structural Analysis & Isomer Differentiation

The core challenge lies in distinguishing the target from its positional isomers. The presence of the amino group at position 2 and the hydroxymethyl group at position 1 is constant; the variable is the placement of the two chlorine atoms.

Table 1: Critical Isomer Comparison
CompoundSubstitution PatternProton Positions1H NMR Signal TopologyKey Differentiator
Target: (2-Amino-3,4-dichloro...) 2-NH₂, 3,4-Cl₂H5, H6Two Doublets (Ortho) (J ≈ 8.5 Hz)H6 is ortho to -CH₂OH; H5 is ortho to -Cl.[1]
Isomer A: (2-Amino-4,5-dichloro...) 2-NH₂, 4,5-Cl₂H3, H6Two Singlets (Para) Protons are magnetically isolated (para).[1]
Isomer B: (2-Amino-3,5-dichloro...) 2-NH₂, 3,5-Cl₂H4, H6Two Doublets (Meta) (J ≈ 2.0 Hz)Small coupling constant (meta).[1]
Isomer C: (2-Amino-5,6-dichloro...) 2-NH₂, 5,6-Cl₂H3, H4Two Doublets (Ortho) (J ≈ 8.5 Hz)NOE Difference: Irradiation of NH₂ enhances H3 signal significantly.[1]

Experimental Protocols

Protocol A: 1H NMR Validation (The "Ortho-Para" Filter)

Objective: To distinguish the target from the most common 4,5-dichloro impurity. Principle: The 3,4-dichloro substitution leaves two adjacent protons (H5, H6), resulting in strong ortho-coupling.[2] The 4,5-dichloro isomer leaves para protons, resulting in singlets.[2]

Materials:

  • Solvent: DMSO-d₆ (preferred for observing -NH₂ and -OH protons).[1]

  • Instrument: 400 MHz NMR or higher.[1][3]

Step-by-Step Workflow:

  • Dissolve 10 mg of the sample in 0.6 mL DMSO-d₆.

  • Acquire spectrum with sufficient scans (ns=16) to resolve satellite peaks.[1]

  • Critical Analysis Zone (6.5 – 7.5 ppm):

    • Pass Criteria: Observe two distinct doublets with a coupling constant (

      
      ) of 8.0–9.0 Hz.
      
    • Fail Criteria (Isomer A): Observe two sharp singlets.

    • Fail Criteria (Isomer B): Observe doublets with

      
       < 2.5 Hz.
      
Protocol B: HPLC-PDA Separation Method

Objective: Quantify the target in the presence of non-amino dichlorobenzyl alcohols (e.g., 2,4-DCBA). Principle: The amino group imparts significant pH-dependent polarity. At acidic pH, the target becomes protonated (


), eluting much earlier than the neutral dichlorobenzyl alcohols.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).[1]

  • Mobile Phase B: Acetonitrile.[1][4]

  • Gradient: 10% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][5]

  • Detection: 254 nm (aromatic) and 210 nm (amide/amine sensitivity).

Expected Results:

  • Target (Protonated): Retention Time (RT) ~4-6 min.

  • Impurity (2,4-Dichlorobenzyl alcohol): RT ~10-12 min (remains neutral, hydrophobic).

Mechanistic Visualization

The following diagrams illustrate the origin of these isomers and the logic flow for identification.

Diagram 1: Synthesis & Impurity Origin

This pathway shows how non-selective nitration leads to the isomeric mixture requiring separation.

SynthesisPath Start 2,3-Dichlorobenzaldehyde Nitration Nitration (HNO3/H2SO4) Start->Nitration Inter1 6-Nitro-2,3-dichlorobenzaldehyde (Major Intermediate) Nitration->Inter1 Ortho to CHO (Major) Inter2 5-Nitro-2,3-dichlorobenzaldehyde (Regioisomer Impurity) Nitration->Inter2 Meta to CHO (Minor) Reduction Reduction (NaBH4 + H2/Pd) Inter1->Reduction Inter2->Reduction Target TARGET: (2-Amino-3,4-dichlorophenyl)methanol Reduction->Target From 6-Nitro Impurity IMPURITY: (2-Amino-5,6-dichlorophenyl)methanol Reduction->Impurity From 5-Nitro

Caption: Divergent synthesis pathway showing the origin of the critical 5,6-dichloro regioisomer.

Diagram 2: Analytical Decision Tree

A logic gate for identifying the correct compound based on experimental data.

DecisionTree Sample Unknown Sample Solubility Solubility Test: Dilute HCl Sample->Solubility Insoluble Insoluble: Non-Amino Analog (e.g., 2,4-DCBA) Solubility->Insoluble Soluble Soluble: Amino-Dichlorobenzyl Alcohol Solubility->Soluble NMR 1H NMR Analysis (Aromatic Region) Soluble->NMR Singlets Two Singlets: (2-Amino-4,5-dichloro...) NMR->Singlets Doublets Two Doublets NMR->Doublets Coupling Check Coupling Constant (J) Doublets->Coupling Meta J ~ 2 Hz: (2-Amino-3,5-dichloro...) Coupling->Meta Ortho J ~ 8.5 Hz Coupling->Ortho NOE NOE Experiment: Irradiate NH2 Ortho->NOE Enhance H3 Enhanced: (2-Amino-5,6-dichloro...) NOE->Enhance NoEnhance No Aromatic Enhancement: TARGET CONFIRMED (2-Amino-3,4-dichlorophenyl)methanol NOE->NoEnhance

Caption: Step-by-step analytical logic to isolate the target structure from isomers and analogs.

Chemoselectivity & Functional Validation[1][2]

To further validate the identity beyond spectral data, utilize the chemical reactivity of the 2-amino group.

Diazotization Test (The "Sandmeyer" Check)

Unlike simple dichlorobenzyl alcohols, the target compound contains a primary aromatic amine.

  • Protocol: Dissolve 5 mg sample in 0.5 mL 1M HCl at 0°C. Add 1 drop of NaNO₂ solution.

  • Observation:

    • Target: Solution remains clear (formation of diazonium salt). Addition of alkaline

      
      -naphthol yields a bright red azo dye precipitate.[1]
      
    • Non-Amino Analog (2,4-DCBA): No reaction; potential precipitation of starting material due to insolubility in acid.[1]

Cyclization Potential

The (2-Amino-3,4-dichlorophenyl)methanol is a specific precursor for Quinazoline synthesis.[1]

  • Test: Reacting the sample with Formamidine Acetate in refluxing ethanol should yield 5,6-dichloroquinazoline (via cyclization at the ortho-amino and benzyl alcohol positions, followed by oxidation).

  • Note: Isomers will yield different quinazoline substitution patterns (e.g., 6,7-dichloroquinazoline from the 4,5-isomer), which have distinct melting points and UV spectra.[2]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 15684, 2,4-Dichlorobenzyl alcohol. Retrieved from [Link]

  • Reich, H. J. (2023). WinPLT NMR Coupling Constants: Ortho, Meta, Para Effects. University of Wisconsin-Madison Chemistry.[1] (General reference for J-coupling validation).

Sources

Validating Synthesis Pathways for (2-Amino-3,4-dichlorophenyl)methanol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

(2-Amino-3,4-dichlorophenyl)methanol is a critical pharmacophore intermediate, often utilized in the synthesis of tyrosine kinase inhibitors and other heterocyclic active pharmaceutical ingredients (APIs). Its structural integrity—specifically the preservation of the halogenated aromatic core during the reduction of the carbonyl moiety—is paramount.

This guide evaluates two primary synthesis pathways for this target:

  • Pathway A: Nucleophilic Hydride Reduction of Methyl 2-amino-3,4-dichlorobenzoate using Lithium Aluminum Hydride (LiAlH

    
    ).
    
  • Pathway B: Electrophilic Chemoselective Reduction of 2-Amino-3,4-dichlorobenzoic Acid using Borane-Tetrahydrofuran (BH

    
    ·THF).
    

While Pathway A represents the classical "brute force" approach offering high conversion rates, Pathway B provides a more chemoselective route that minimizes the risk of hydrodehalogenation, a common side reaction in polychlorinated aromatics.

Pathway A: Nucleophilic Hydride Reduction (Ester Precursor)

This pathway utilizes the high reactivity of Lithium Aluminum Hydride (LAH) to reduce the ester functionality. It is the standard laboratory-scale method but requires rigorous safety controls for scale-up.

  • Precursor: Methyl 2-amino-3,4-dichlorobenzoate (CAS 158580-58-6)[1][2][3]

  • Reagent: LiAlH

    
     (1.0 M in THF)[4]
    
  • Solvent: Anhydrous Tetrahydrofuran (THF)[5][6]

Detailed Experimental Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, addition funnel, and reflux condenser. Maintain a positive nitrogen atmosphere.

  • Reagent Prep: Charge the flask with LiAlH

    
     (1.5 equiv) in anhydrous THF at 0°C.
    
  • Addition: Dissolve Methyl 2-amino-3,4-dichlorobenzoate (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LAH suspension over 30 minutes, keeping the internal temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours. Monitor by TLC or HPLC for the disappearance of the ester.

  • Quench (Fieser Method): Cool back to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of LAH used).
    • 
       mL 15% NaOH solution.
      
    • 
       mL Water.
      
  • Workup: Stir the granular precipitate for 30 minutes. Filter through a Celite pad. Dry the filtrate over MgSO

    
     and concentrate in vacuo.
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.

Mechanistic Insight

LAH acts as a nucleophilic hydride source. The hydride (


) attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.[7] The methoxide group is eliminated, forming an aldehyde intermediate, which is rapidly reduced by a second equivalent of hydride to the alkoxide. The final acidic workup protonates the alkoxide to yield the primary alcohol.[8]

Critical Risk: The high reactivity of LAH can occasionally lead to hydrodehalogenation (loss of Cl atoms) if the reaction temperature is uncontrolled or if catalytic transition metals are present as impurities.

Pathway B: Chemoselective Borane Reduction (Acid Precursor)

This pathway exploits the electrophilic nature of borane, which preferentially reduces carboxylic acids in the presence of other functional groups (like halides or nitro groups) without requiring protection.

  • Precursor: 2-Amino-3,4-dichlorobenzoic acid (CAS 20776-62-9)[9]

  • Reagent: Borane-THF complex (BH

    
    ·THF) or Borane-Dimethyl Sulfide (BMS)
    
  • Solvent: Anhydrous THF

Detailed Experimental Protocol
  • Setup: Ensure all glassware is oven-dried. Use a septum-sealed vessel under Argon.

  • Substrate Prep: Dissolve 2-Amino-3,4-dichlorobenzoic acid (1.0 equiv) in anhydrous THF. Cool to 0°C.

  • Addition: Slowly add BH

    
    ·THF (1.0 M, 2.2 equiv) via syringe/cannula. Note: Hydrogen gas evolution will occur.[4][7]
    
  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12–16 hours).

  • Quench: Cool to 0°C. Slowly add Methanol (MeOH) dropwise until gas evolution ceases. This breaks down the borane-amine complexes.

  • Workup: Concentrate the mixture. Redissolve the residue in MeOH and reflux for 1 hour to break stable boron-oxygen bonds. Concentrate again.

  • Purification: Partition between Ethyl Acetate and saturated NaHCO

    
    . Wash organic layer with brine, dry, and concentrate.
    
Mechanistic Insight

Unlike LAH, Borane is an electrophile. It coordinates to the lone pairs of the carboxylic acid oxygen, increasing the acidity of the proton and facilitating hydride transfer. This mechanism is highly selective for carboxylic acids over esters or halides, making it the superior choice for preserving the 3,4-dichloro substitution pattern.

Comparative Analysis & Visualization

Technical Comparison Table
ParameterPathway A (LAH / Ester)Pathway B (Borane / Acid)
Starting Material Methyl 2-amino-3,4-dichlorobenzoate2-Amino-3,4-dichlorobenzoic acid
Reagent Cost Low (Commodity chemical)Moderate to High
Safety Profile High Risk: Pyrophoric, H

evolution
Moderate Risk: H

evolution, toxic fumes
Selectivity Moderate (Risk of dehalogenation)Excellent (Chemoselective for -COOH)
Yield (Typical) 85–92%88–95%
Scalability Challenging (Exothermic quench)Good (Controlled addition)
Pathway Logic & Reaction Scheme

SynthesisPathways cluster_legend Key Acid 2-Amino-3,4-dichlorobenzoic Acid (CAS 20776-62-9) Ester Methyl 2-amino-3,4-dichlorobenzoate (CAS 158580-58-6) Acid->Ester Esterification (MeOH, H+) Target (2-Amino-3,4-dichlorophenyl)methanol (CAS 1595672-91-5) Acid->Target Pathway B: BH3-THF 0°C -> RT (E+ Activation) Ester->Target Pathway A: LiAlH4, THF 0°C -> RT (Nu- Attack) key1 Pathway A: Standard High-Yield key2 Pathway B: High Chemoselectivity

Caption: Figure 1. Comparative synthesis routes. Pathway A utilizes nucleophilic reduction of the ester, while Pathway B employs electrophilic reduction of the acid.

Validation Protocols

To ensure the product meets pharmaceutical standards, the following analytical methods are required.

HPLC Method (Purity & Impurity Profiling)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

  • Acceptance Criteria: Purity > 98.0%; Single impurity < 0.5%.

NMR Characterization (Structural Confirmation)
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       5.20 ppm (t, 1H, -OH) – confirms alcohol.
      
    • 
       4.45 ppm (d, 2H, -CH
      
      
      
      -) – confirms reduction of carbonyl.
    • 
       5.40 ppm (s, 2H, -NH
      
      
      
      ) – confirms amine integrity.
    • 
       6.80–7.30 ppm (m, 2H, Ar-H) – confirms aromatic substitution pattern.
      

References

  • Common Organic Chemistry. (2023). Lithium Aluminum Hydride (LAH) - Reduction of Esters.[10] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Reduction of Halomethanes with Lithium Aluminum Hydride. Retrieved from [Link]

Sources

A Comparative Guide to Elemental Analysis Standards for (2-Amino-3,4-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities is the bedrock of reliable and reproducible science. (2-Amino-3,4-dichlorophenyl)methanol (C₇H₇Cl₂NO), a substituted aminobenzyl alcohol, serves as a valuable building block in synthetic chemistry and pharmaceutical research. Its purity and identity are paramount, and elemental analysis is the definitive technique for confirming its empirical formula.

This guide provides an in-depth comparison of the established standards and methodologies for the elemental analysis of (2-Amino-3,4-dichlorophenyl)methanol. Moving beyond a simple listing of procedures, we will explore the causality behind methodological choices, the principles of self-validating protocols, and the authoritative standards that ensure data integrity.

The Gold Standard: Combustion Analysis

While specific pharmacopoeial monographs for (2-Amino-3,4-dichlorophenyl)methanol are not established, as it is primarily a research chemical, the standards for organic elemental analysis are universal and robust. The cornerstone technique is Combustion Elemental Analysis . This method allows for the determination of carbon (C), hydrogen (H), nitrogen (N), and, crucially for this molecule, chlorine (Cl) content from a single, small sample.[1]

The principle is straightforward yet powerful: the sample is combusted at high temperatures (typically ~950-1000°C) in an oxygen-rich atmosphere, converting the constituent elements into simple, detectable gases (CO₂, H₂O, N₂, and HCl).[1][2] These gases are then separated and quantified by various detectors.

The critical choice for analyzing a halogenated compound like (2-Amino-3,4-dichlorophenyl)methanol lies in the method used to quantify the chlorine content post-combustion. The two leading, industry-accepted methods are Coulometric Titration and Combustion Ion Chromatography (CIC).

Method Comparison: Post-Combustion Chlorine Detection
FeatureCoulometric TitrationCombustion Ion Chromatography (CIC)
Principle The combustion gases are passed through an electrolysis cell. The amount of silver ions required to precipitate the generated chloride as silver chloride is measured via coulometry.Combustion gases are trapped in an aqueous solution, which is then injected into an ion chromatograph to separate and quantify the chloride ion.[3][4]
Accuracy & Precision Excellent, often considered the benchmark for absolute halogen determination.High, with recoveries for organochlorine compounds typically between 97% and 105%.[3]
Sensitivity High, suitable for microanalytical quantities.Very high, capable of detecting nanogram levels of halogens.[3]
Selectivity Highly selective for halogens.Excellent, as it separates different halide ions (F⁻, Cl⁻, Br⁻, I⁻) and can detect them simultaneously.
Sample Throughput Moderate; titration can be slower.High; modern systems are fully automated for rapid analysis.[4]
Instrumentation Cost Generally lower initial investment.Higher initial investment due to the combination of a combustion unit and an IC system.
Key Advantage Robustness and direct measurement without extensive calibration curves.Speed, automation, and the ability to perform multi-halogen analysis in a single run.

For most modern laboratories focused on efficiency and versatility, Combustion Ion Chromatography (CIC) is the preferred method. It provides a fast, sensitive, and reproducible analysis suitable for high-throughput environments.[3] However, coulometric titration remains a highly reliable and validatable alternative.

Ensuring Trustworthiness: The Role of Certified Reference Materials

A protocol is only as trustworthy as its validation. In elemental analysis, validation and routine calibration are achieved through the use of Certified Reference Materials (CRMs). These are highly pure, stable compounds with accurately known elemental compositions.[5]

While a specific CRM for (2-Amino-3,4-dichlorophenyl)methanol may not be available, the system is calibrated using well-established organic standards.

Commonly Used CRMs for CHN & Halogen Analysis:

  • For CHN: Acetanilide, Sulfanilamide, Atropine

  • For Cl: 2-Chlorobenzoic Acid, 5-Chloro-2-aminobenzoic acid

The acceptance criterion for a valid analysis is that the measured values for the CRM must fall within a narrow, pre-defined tolerance of the certified values, typically ±0.3% to ±0.4% absolute . This systematic verification ensures the instrument is performing correctly before and during the analysis of the unknown sample, creating a self-validating system.

Experimental Protocol: CHN & Cl Determination by Combustion IC

This protocol outlines the workflow for determining the elemental composition of (2-Amino-3,4-dichlorophenyl)methanol using a modern combustion analyzer coupled with an ion chromatograph.

1. Instrument Setup and Calibration:

  • Ensure the combustion furnace has reached its operational temperature (e.g., 1000°C).
  • Verify carrier gas (Helium) and combustion gas (Oxygen) flows are stable.
  • Perform a system leak check according to the manufacturer's instructions.
  • Calibrate the system by analyzing a known mass (e.g., 1-2 mg) of a suitable CRM like Acetanilide for the CHN detectors and a chlorinated standard like 2-Chlorobenzoic Acid for the IC detector. The response factors are stored for subsequent calculations.

2. Sample Preparation:

  • Accurately weigh approximately 1-2 mg of (2-Amino-3,4-dichlorophenyl)methanol into a tin capsule using a microbalance.
  • Carefully fold the tin capsule to ensure no sample is lost and place it into the instrument's autosampler.
  • For statistical validity, prepare at least three replicate samples.

3. Combustion and Absorption:

  • The autosampler introduces the sample into the combustion furnace.
  • The sample undergoes "dynamic flash combustion," instantaneously converting it to its gaseous oxides (CO₂, H₂O, Nₓ, HCl).
  • The resulting gas mixture is swept by the helium carrier gas through a reduction tube (to convert Nₓ to N₂) and then to a gas separation column.
  • Simultaneously, the halogen-containing gases (HCl) are quantitatively trapped in an aqueous absorber solution.

4. Detection and Quantification:

  • CHN Analysis: The separated CO₂, H₂O, and N₂ gases are sequentially measured by a thermal conductivity detector (TCD).
  • Cl Analysis: A fixed volume of the absorber solution containing the trapped chloride is automatically injected into the ion chromatograph. The chloride is separated on an anion-exchange column and quantified by a conductivity detector.[4]

5. Data Analysis and Validation:

  • The instrument software calculates the weight percentage of C, H, N, and Cl based on the detector signals and the initial sample weight.
  • The experimental results are then compared to the theoretical values calculated from the molecular formula C₇H₇Cl₂NO.
Visualizations

G cluster_prep Sample Preparation cluster_analysis Automated Analysis cluster_detection Detection cluster_result Result weigh 1. Weigh Sample (1-2 mg in Tin Capsule) load 2. Load into Autosampler weigh->load combust 3. Flash Combustion (~1000°C in O₂) load->combust absorb 4. Absorb Halogens (Aqueous Solution) combust->absorb separate 5. Separate Gases (CO₂, H₂O, N₂) combust->separate ic 6a. Ion Chromatography (for Cl⁻) absorb->ic tcd 6b. Thermal Detector (for CHN) separate->tcd calculate 7. Calculate % Composition ic->calculate tcd->calculate compare 8. Compare to Theoretical Values (Acceptance: ±0.4%) calculate->compare

Caption: Workflow for Elemental Analysis of (2-Amino-3,4-dichlorophenyl)methanol.

G cluster_inputs Inputs cluster_process Process cluster_validation Validation & Output analyte (2-Amino-3,4-dichlorophenyl)methanol (Analyte) method Combustion Analysis (Primary Standard Method) analyte->method crm Certified Reference Material (e.g., 2-Chlorobenzoic Acid) calibration System Calibration & Validation crm->calibration result Verified Elemental Composition (C, H, N, Cl) method->result calibration->method Ensures Accuracy

Caption: Logical Relationship for Achieving a Validated Elemental Analysis Result.

Alternative & Complementary Analytical Techniques

It is crucial to distinguish between methods that determine elemental composition and those that assess purity or quantify the substance in a mixture. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are complementary, not alternatives, to elemental analysis.[6][7]

TechniquePrimary Analytical Question AnsweredRelevance to (2-Amino-3,4-dichlorophenyl)methanol
Elemental Analysis What is the mass percent of each element (C, H, N, Cl) in the pure substance? Confirms the empirical formula.Fundamental. Confirms identity and is a primary measure of purity.
HPLC-UV What is the purity of the sample relative to other UV-active impurities? How much of the compound is in a solution?[6]Purity Assessment. Quantifies the main peak area relative to impurities (e.g., starting materials, side-products).
GC-MS What are the identities and relative amounts of volatile impurities? Confirms molecular weight of the main component.[8]Impurity Profiling. Identifies volatile or semi-volatile impurities and provides structural information via mass fragmentation.
LC-MS/MS What is the precise mass of the compound? How much is present in a complex matrix (e.g., biological sample)?[9]Structural Confirmation & Quantification. Provides high-resolution mass for formula confirmation and is the standard for bioanalytical quantification.

These techniques work in concert. Elemental analysis confirms the core composition, while chromatographic methods provide a detailed picture of any impurities present. A comprehensive Certificate of Analysis for a high-purity standard will often include data from both elemental analysis and a chromatographic purity assessment.[10][11]

Conclusion

For establishing the elemental composition of (2-Amino-3,4-dichlorophenyl)methanol, combustion analysis is the unequivocal gold standard . The choice between coulometric titration and the more modern Combustion Ion Chromatography for chlorine detection depends on laboratory-specific needs regarding throughput, automation, and multi-element capability. The integrity of any analysis hinges on rigorous, routine calibration with Certified Reference Materials, ensuring that the reported data is scientifically sound and trustworthy. While powerful chromatographic techniques like HPLC and GC-MS are essential for comprehensive purity analysis, they answer different questions and serve as complements, not replacements, for the foundational data provided by elemental analysis.

References

  • Miyake, Y., et al. (2007). A method for measuring semi- and non-volatile organic halogens by combustion ion chromatography. Journal of Chromatography A, 1140(1-2), 159-165. Available at: [Link]

  • ResearchGate. (n.d.). Catalysts for combustion of halogenated volatile organic compounds. Available at: [Link]

  • Analytik Jena. (n.d.). Combustion Elemental Analysis. Available at: [Link]

  • Google Patents. (n.d.). US4125593A - Combustion of halogenated hydrocarbons.
  • Acros Organics. (n.d.). Certificate of Analysis. Available at: [Link]

  • Thermo Fisher Scientific - Dionex. (2015). Halogen Analysis using Combustion IC. YouTube. Available at: [Link]

  • Japanese Pharmacopoeia. (n.d.). JP Contents. Available at: [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). (2021). The Japanese Pharmacopoeia, 18th Edition. Available at: [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). (2021). Introduction of the Japanese Pharmacopoeia. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (n.d.). Ph. Eur. Reference Standards: Orders and Catalogue. Available at: [Link]

  • Universidad Complutense Madrid. (n.d.). Elemental Microanalysis: The Study of Life-Associated Chemical Elements. Available at: [https://www.ucm.es/otri/ elemental-microanalysis-the-study-of-life-associated-chemical-elements]([Link] elemental-microanalysis-the-study-of-life-associated-chemical-elements)

  • Buzzi Laboratorio Analisi. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Available at: [Link]

  • SCIEX. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. Available at: [Link]

  • Verma, K. K., et al. (2003). Determination of aromatic primary amines at microg l(-1) level in environmental waters by gas chromatography-mass spectrometry. Journal of Chromatography A, 1010(2), 243-53. Available at: [Link]

  • Xu, W., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52, 1071–1088. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal of (2-Amino-3,4-dichlorophenyl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of (2-Amino-3,4-dichlorophenyl)methanol (CAS No. 1595672-91-5). As a chlorinated aromatic amine, this compound requires meticulous handling and disposal to mitigate risks to laboratory personnel and the environment.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering essential safety and logistical information grounded in scientific expertise and regulatory compliance.

Understanding the Hazard Profile

Key Hazard Considerations:

  • Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled, based on the hazard profile of similar compounds.[5]

  • Irritation: Likely to cause skin and serious eye irritation.[6]

  • Environmental Hazard: Poses a threat to aquatic life and can persist in the environment.[2][3]

Due to these potential hazards, all waste containing (2-Amino-3,4-dichlorophenyl)methanol must be treated as hazardous waste in accordance with institutional and regulatory guidelines.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all necessary safety measures are in place to protect laboratory personnel.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling (2-Amino-3,4-dichlorophenyl)methanol and its waste:

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and absorption.[1]
Eye Protection Safety goggles or a face shield.To protect against splashes and airborne particles.[1]
Lab Coat Standard laboratory coat, fully buttoned.To protect skin and personal clothing from contamination.[1]
Respiratory Protection All handling should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]To prevent inhalation of potentially harmful dust or vapors.
Engineering Controls

All handling and preparation for disposal of (2-Amino-3,4-dichlorophenyl)methanol must be conducted within a well-ventilated area, preferably inside a chemical fume hood.[1] This is crucial to prevent the release of airborne contaminants into the laboratory environment.

Step-by-Step Disposal Protocol

The proper disposal of (2-Amino-3,4-dichlorophenyl)methanol is a multi-step process that requires careful attention to detail to ensure safety and regulatory compliance. The primary and most recommended disposal method for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure that waste streams are managed correctly.

Actionable Steps:

  • Designate a Specific Waste Container: Use a dedicated, clearly labeled container for "Halogenated Organic Waste."[7] This prevents the mixing of incompatible waste types.

  • Avoid Mixing: Never mix halogenated organic waste with non-halogenated waste streams. This is crucial for proper final disposal and to avoid complications during the incineration process.

Container Selection and Labeling

The integrity of the waste containment is paramount to preventing leaks and ensuring clear communication of the hazards.

Actionable Steps:

  • Choose a Compatible Container: Use a robust, leak-proof container with a secure screw-top cap that is chemically compatible with (2-Amino-3,4-dichlorophenyl)methanol.

  • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "(2-Amino-3,4-dichlorophenyl)methanol."[8] Do not use abbreviations or chemical formulas. The label should be firmly attached to the container.[8]

  • Maintain a Log: It is good practice to maintain a log sheet affixed to the container to record the quantities of waste added.

Waste Collection and Storage

The accumulation of hazardous waste in the laboratory must be managed in a safe and compliant manner.

Actionable Steps:

  • Careful Transfer: Carefully transfer the solid (2-Amino-3,4-dichlorophenyl)methanol waste into the designated container using a clean spatula or scoop. For residual amounts in laboratory glassware, rinse the items with a minimal amount of a suitable organic solvent (e.g., acetone). This rinsate must also be collected as "Halogenated Organic Solvent Waste."[9]

  • Secure Storage: Store the waste container in a designated, well-ventilated satellite accumulation area that is under the control of the laboratory personnel.[8][10] The storage area should be clearly marked as a hazardous waste accumulation point.

  • Segregate Incompatibles: Ensure that the container of halogenated waste is stored separately from incompatible materials, such as strong oxidizing agents.[1]

  • Keep Containers Closed: Hazardous waste containers must be kept closed at all times except when adding waste.[7][8]

Arranging for Final Disposal

Once the waste container is full (not exceeding 90% capacity to allow for expansion) or is no longer being used, arrange for its collection by a licensed hazardous waste disposal company.[8] Your institution's Environmental Health & Safety (EH&S) office will coordinate this process.[8]

Emergency Procedures

In the event of a spill or personnel exposure, immediate and appropriate action is critical.

Spill Cleanup
  • Evacuate and Alert: Immediately evacuate the affected area and alert colleagues and the institutional safety office.

  • Assess the Spill: Determine the extent of the spill. For small, manageable spills, trained laboratory personnel may proceed with cleanup. For large or uncontrolled spills, await the arrival of the emergency response team.

  • Cleanup: Wearing appropriate PPE, carefully clean up the spill, working from the outside in. Use an absorbent material to contain the spill.

  • Dispose of Cleanup Materials: Place all contaminated materials, including absorbent pads, gloves, and any contaminated clothing, in a sealed, labeled hazardous waste container.[1]

  • Decontaminate: Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water.[1]

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (2-Amino-3,4-dichlorophenyl)methanol.

Caption: Decision workflow for the safe disposal of (2-Amino-3,4-dichlorophenyl)methanol.

References

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research Compliance and Training. [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. Research Safety. [Link]

  • U.S. Environmental Protection Agency. Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]

  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]

  • Purdue University. Hazardous Waste Disposal Guidelines. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • PubChem. (2-Amino-4-chlorophenyl)methanol. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. The NIH Drain Discharge Guide. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Redox. Safety Data Sheet Methanol. [Link]

  • SKC Inc. SDS 2002 - Aromatic Amine Cleaning Developing Solution. [Link]

  • University of Pittsburgh. Empty Container Disposal Guidelines. [Link]

Sources

Standard Operating Procedure & PPE Guide: Handling (2-Amino-3,4-dichlorophenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary (2-Amino-3,4-dichlorophenyl)methanol is a specialized halogenated aniline derivative utilized primarily as a building block in pharmaceutical synthesis and drug development[1]. Because it contains both a chlorinated aromatic ring and a primary amine, it presents distinct toxicological challenges, most notably the risk of methemoglobinemia and severe skin sensitization[2]. This guide provides a self-validating, mechanistic approach to handling this compound, ensuring operational safety and regulatory compliance.

Chemical Identity & Hazard Profiling

Before handling any novel compound, understanding the causality behind its hazards is critical for selecting the correct safety protocols.

Property / AttributeSpecification
Chemical Name (2-Amino-3,4-dichlorophenyl)methanol
CAS Number 1595672-91-5
Molecular Formula C₇H₇Cl₂NO
Molecular Weight 192.04 g/mol
Physical State Solid (Powder/Crystalline)
Primary Hazard Class Acute Toxicity (Oral/Dermal/Inhalation), Aquatic Toxicity

Mechanistic Toxicology: Chlorinated anilines are highly lipophilic, allowing them to rapidly penetrate the stratum corneum (skin) and alveolar membranes (lungs)[3]. Once absorbed, these compounds undergo hepatic metabolism via cytochrome P450 enzymes to form N-hydroxylamines. These reactive metabolites oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), producing methemoglobin[4]. Because methemoglobin cannot bind oxygen, exposure leads to systemic hypoxia, presenting clinically as cyanosis (bluish skin), respiratory depression, and in severe cases, cardiorespiratory arrest[2][5]. Furthermore, the dual chlorine substitution on the aromatic ring increases the compound's environmental persistence and aquatic toxicity[3].

Personal Protective Equipment (PPE) Matrix

Do not rely on generic PPE. The specific physicochemical properties of (2-Amino-3,4-dichlorophenyl)methanol dictate a targeted defense strategy.

  • Dermal Protection (Hands):

    • Requirement: Double-gloving is mandatory. Use standard Nitrile gloves (minimum 0.11 mm thickness) for handling the dry solid.

    • Causality: While nitrile provides an excellent barrier against solid particulates, halogenated anilines dissolved in organic solvents (e.g., Dichloromethane, DMF) will rapidly permeate nitrile. If handling solutions, the outer glove must be matched to the solvent (e.g., Butyl rubber or Silver Shield for DCM) while retaining a nitrile inner glove for dexterity.

  • Ocular Protection:

    • Requirement: Snug-fitting chemical splash goggles (ANSI Z87.1 certified).

    • Causality: Safety glasses with side shields are insufficient. The fine crystalline powder can become aerosolized during weighing, and the compound is a severe ocular irritant.

  • Respiratory & Inhalation Controls:

    • Requirement: All operations must be conducted inside a certified chemical fume hood with a face velocity of 80–120 feet per minute (fpm).

    • Causality: Preventing inhalation of the dust is the primary defense against acute methemoglobinemia. If a fume hood is unavailable (e.g., during a large-scale spill cleanup), a NIOSH-approved half-face respirator with P100 (HEPA) and organic vapor cartridges must be worn.

  • Body Protection:

    • Requirement: A flame-retardant (FR) lab coat with knit cuffs, fully buttoned, and full-length trousers.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a closed-loop, self-validating system for transferring and reacting the compound.

Step 1: Pre-Operation Preparation

  • Verify the fume hood flow rate monitor reads within the safe zone (80-120 fpm).

  • Clear the workspace of incompatible materials (strong oxidizing agents, strong acids).

  • Don all required PPE as outlined in the PPE Matrix.

Step 2: Weighing and Transfer

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. Static charge can cause the fine powder of halogenated anilines to disperse into the air.

  • Tare the balance.

  • Using a grounded, stainless-steel spatula, carefully transfer the required mass of (2-Amino-3,4-dichlorophenyl)methanol.

  • Immediately seal the source container.

Step 3: Solubilization & Reaction Setup

  • Transfer the solid directly into the reaction vessel (e.g., round-bottom flask).

  • Add the reaction solvent slowly to minimize dust generation.

  • Seal the reaction vessel with a septum and purge with an inert gas (Nitrogen or Argon) if required by the synthetic protocol.

Step 4: Decontamination

  • Wipe down the balance and surrounding hood surface with a damp paper towel (using water or a mild alcohol solution) to capture any microscopic dust.

  • Dispose of the paper towel in the designated hazardous waste bin.

G Start 1. Pre-Operation Verify Hood & Don PPE Weighing 2. Weighing Use Anti-Static Spatula Start->Weighing Transfer 3. Transfer Move to Reaction Vessel Weighing->Transfer Spill Spill Detected? Transfer->Spill Clean Spill Response Wet Wipe & Segregate Spill->Clean Yes Proceed 4. Solubilization Add Solvent Slowly Spill->Proceed No Waste 5. Disposal Halogenated Organic Waste Clean->Waste Proceed->Waste

Figure 1: Safe handling and operational workflow for (2-Amino-3,4-dichlorophenyl)methanol.

Spill Response & Disposal Plan

Because of its high ecotoxicity and potential to form toxic byproducts, disposal and spill management must be strictly controlled[3].

Immediate Spill Response (Solid):

  • Isolate: Evacuate personnel from the immediate vicinity if the spill is outside the fume hood.

  • Protect: Ensure the spill responder is wearing full PPE, including a P100 respirator if aerosolization has occurred.

  • Contain: Do not dry sweep. Dry sweeping generates hazardous dust. Instead, lightly mist the spilled powder with water or a compatible low-volatility solvent to suppress dust.

  • Collect: Use a damp absorbent pad or paper towel to wipe up the material.

  • Decontaminate: Wash the spill area thoroughly with soap and water, followed by an alcohol wipe.

Waste Segregation & Disposal:

  • Classification: All waste containing (2-Amino-3,4-dichlorophenyl)methanol must be strictly classified as Halogenated Organic Waste [1].

  • Causality: Mixing halogenated waste with non-halogenated waste can lead to the formation of highly toxic dioxins and furans if the waste is subjected to low-temperature incineration. Halogenated waste requires specialized high-temperature incineration equipped with scrubbers to neutralize hydrochloric acid (HCl) gas produced during combustion.

  • Packaging: Place all contaminated wipes, gloves, and empty vials into a clearly labeled, sealable hazardous waste container. Do not flush any quantity down the sink, as chlorinated anilines are highly toxic to aquatic life and inhibit activated sludge processes in wastewater treatment facilities[3][6].

References

  • National Toxicology Program (NTP). "NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines Administered by Gavage to F344/N Rats and B6C3F1 Mice". PubMed (NIH). URL: [Link]

  • California Department of Pesticide Regulation. "Propanil Risk Characterization Document (Methemoglobinemia Toxicity)". CA.gov. URL: [Link]

  • MDPI. "The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem". Toxics. URL: [Link]

  • World Health Organization (WHO). "Concise International Chemical Assessment Document 48: 4-Chloroaniline". UN.org / WHO. URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.